2,3-Dimethoxy-5-nitrobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30097. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethoxy-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8-4-7(10(12)13)3-6(5-11)9(8)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKNZENWQXJPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283151 | |
| Record name | 2,3-dimethoxy-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20283151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6324-49-8 | |
| Record name | 6324-49-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-dimethoxy-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20283151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6324-49-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,3-Dimethoxy-5-nitrobenzaldehyde synthesis protocol
An In-depth Technical Guide to the Synthesis of 2,3-Dimethoxy-5-nitrobenzaldehyde
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds and fine chemicals. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the necessary safety considerations to ensure a successful and reproducible synthesis.
Introduction and Strategic Importance
This compound (MW: 211.17 g/mol ) is a valuable substituted aromatic aldehyde.[1] Its utility in organic synthesis stems from the strategic placement of its functional groups: two electron-donating methoxy groups, an electron-withdrawing nitro group, and a versatile aldehyde moiety. This specific arrangement makes it a crucial building block for constructing more complex molecular architectures, particularly in the synthesis of pharmacologically active agents.[2] The primary and most direct method for its preparation is the electrophilic nitration of 2,3-dimethoxybenzaldehyde.
The Chemistry of Synthesis: Regioselectivity in Electrophilic Aromatic Substitution
The synthesis hinges on the nitration of 2,3-dimethoxybenzaldehyde, a classic example of an electrophilic aromatic substitution reaction. The regiochemical outcome—the selective addition of the nitro group (–NO₂) to the C5 position—is a direct consequence of the directing effects of the substituents on the benzene ring.
-
Activating Groups (Ortho, Para-Directing): The two methoxy groups (–OCH₃) at positions C2 and C3 are powerful activating groups. They donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the electrophilic attack. This effect preferentially directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions relative to themselves.
-
Deactivating Group (Meta-Directing): The aldehyde group (–CHO) at C1 is a deactivating group due to its electron-withdrawing nature. It destabilizes the sigma complex, particularly when the attack is at the ortho or para positions, thus directing the incoming electrophile to the meta position.
The ultimate placement of the nitro group at C5 is a synergistic result of these effects. This position is para to the C2-methoxy group and meta to both the C1-aldehyde and the C3-methoxy group. This specific location represents the most electronically stabilized and sterically accessible site for nitration, leading to a high yield of the desired isomer.
Reaction Scheme Diagram
Caption: Overall reaction for the nitration of 2,3-dimethoxybenzaldehyde.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with built-in checks and explanations to ensure reproducibility.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles | Molar Eq. |
| 2,3-Dimethoxybenzaldehyde | 86-51-1 | 166.17 | 8.31 g | 0.05 | 1.0 |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 25 mL | - | - |
| Fuming Nitric Acid (90%) | 7697-37-2 | 63.01 | 4.5 mL | ~0.1 | ~2.0 |
| Crushed Ice | N/A | 18.02 | 500 g | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 150 mL | - | - |
| Hexane | 110-54-3 | 86.18 | 150 mL | - | - |
| Sodium Bicarbonate (Sat. Soln.) | 144-55-8 | 84.01 | 100 mL | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | 10 g | - | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel with pressure equalization
-
Internal thermometer
-
Ice-salt bath
-
1 L beaker
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
Step-by-Step Synthesis Procedure
Step 1: Preparation of the Nitrating Mixture (Critical Step)
-
Place 25 mL of concentrated sulfuric acid into the 250 mL three-neck flask equipped with a magnetic stir bar.
-
Cool the flask in an ice-salt bath to between -5 °C and 0 °C. Causality: This step is crucial as the subsequent addition of nitric acid is highly exothermic. Pre-cooling prevents an uncontrolled temperature rise.
-
Slowly add 4.5 mL of fuming nitric acid dropwise from the dropping funnel into the cold, stirring sulfuric acid. Maintain the internal temperature below 10 °C throughout the addition.[3] Causality: A slow, controlled addition is essential for safety and to ensure the formation of the nitronium ion (NO₂⁺) electrophile without thermal decomposition.
Step 2: Nitration Reaction
-
In a separate beaker, dissolve 8.31 g (0.05 mol) of 2,3-dimethoxybenzaldehyde in a minimal amount of concentrated sulfuric acid (~10-15 mL). Cool this solution in an ice bath.
-
Add the cooled solution of the aldehyde to the dropping funnel.
-
Add the aldehyde solution dropwise to the prepared nitrating mixture over approximately one hour. It is imperative to maintain the internal reaction temperature between 5 °C and 15 °C.[3] Causality: Strict temperature control minimizes the formation of undesired byproducts, such as dinitrated or oxidized species, thereby maximizing the yield of the target molecule.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion. Monitor progress with Thin-Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
Carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring.[4] Causality: This quenches the reaction by hydrolyzing the remaining nitrating agents and precipitates the water-insoluble organic product.
-
A pale yellow solid will precipitate. Stir the mixture until all the ice has melted.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid precipitate thoroughly with cold water (3 x 100 mL) until the washings are neutral to pH paper. Causality: This removes residual acid, which is critical for the stability of the product and for successful subsequent purification.
Step 4: Purification by Recrystallization
-
Transfer the crude, air-dried solid to a beaker.
-
Dissolve the solid in a minimum amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified, pale brownish crystals by vacuum filtration.[5]
-
Dry the final product in a vacuum desiccator. The expected melting point is in the range of 55-58 °C.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Safety, Handling, and Waste Disposal
Expertise in Safety: The synthesis of nitroaromatics requires stringent adherence to safety protocols.
-
Hazards: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and powerful oxidizing agents.[6] Contact can cause severe chemical burns. This compound is harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or Viton®).
-
Engineering Controls: This entire procedure must be performed in a certified chemical fume hood to prevent inhalation of corrosive vapors and nitrogen oxides.[7]
-
Temperature Control: A runaway reaction is a significant risk. Never add reagents quickly, and ensure the cooling bath is efficient and monitored.
-
Waste Disposal: The acidic aqueous filtrate should be carefully neutralized with a base (e.g., sodium bicarbonate) before disposal according to institutional guidelines. Collect organic solvent waste (mother liquor from recrystallization) in a designated halogen-free container.[3]
Conclusion
This guide provides an authoritative and detailed protocol for the synthesis of this compound. By understanding the chemical principles behind the regioselective nitration and adhering strictly to the procedural and safety guidelines, researchers can reliably produce this valuable intermediate for applications in pharmaceutical research and broader organic synthesis. The emphasis on causality behind each step ensures that the protocol is not just a recipe, but a robust scientific method amenable to troubleshooting and optimization.
References
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PrepChem. Synthesis of 2,3-dihydroxy-5-nitro-benzaldehyde. [Link]
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Journal of the Chemical Society, Transactions. CCCXVII.—Nitration of 2 : 3-dimethoxybenzaldehyde. [Link]
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ACS Publications. Synthesis of 6-Nitro-2,3-dimethoxybenzaldehyde. [Link]
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Patsnap Eureka. Preparation method of 2,3-dimethoxy benzaldehyde. [Link]
- Google Patents. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.
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Journal of Chongqing University. A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. [Link]
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Organic Chemistry Portal. Nitration of benzaldehyde to 3-nitrobenzaldehyde. [Link]
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Synthetic Communications. Re-examination of the Synthesis of 3,5-Dimethoxy-2-nitrobenzaldehyde. [Link]
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PubChem. This compound. [Link]
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-
Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde. [Link]
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An In-depth Technical Guide to 2,3-Dimethoxy-5-nitrobenzaldehyde: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2,3-Dimethoxy-5-nitrobenzaldehyde, a key aromatic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic signatures, synthetic pathways, and reactive potential of this versatile molecule. The insights herein are grounded in established chemical principles and supported by authoritative data to facilitate its effective application in complex organic synthesis.
Molecular Identity and Structural Characteristics
This compound is a substituted aromatic aldehyde whose chemical behavior is dictated by the interplay of its three functional groups: an aldehyde, two methoxy groups, and a nitro group. These substituents modulate the electronic environment of the benzene ring, influencing its reactivity and physical properties.
The arrangement of the electron-donating methoxy groups at the ortho and meta positions, relative to the aldehyde, and the powerful electron-withdrawing nitro group at the para position creates a unique electronic profile that is central to its utility as a chemical intermediate.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical state and solubility of this compound are critical parameters for its handling, storage, and use in reaction setups. The polarity induced by the oxygen and nitrogen atoms contributes to its solid nature at room temperature and influences its solubility profile.
| Property | Value | Source |
| Appearance | Brown crystalline solid | [3] |
| Melting Point | 115 °C | [1] |
| Boiling Point | 373.9 ± 42.0 °C (Predicted) | [1] |
| Density | 1.312 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in ethyl acetate and acetone.[3][4] | |
| XlogP (Predicted) | 1.2 | [2] |
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9.8-10.3 ppm), two aromatic protons with different chemical shifts due to the varied electronic environment, and two sharp singlets for the non-equivalent methoxy groups (around 3.9-4.1 ppm).
-
¹³C NMR: The carbon spectrum will feature a signal for the aldehyde carbonyl carbon (around 187-193 ppm), signals for the aromatic carbons (100-160 ppm), and peaks for the two methoxy carbons (around 56 ppm). For the related compound 2,4-dimethoxy-5-nitrobenzaldehyde, ¹³C NMR shifts were observed at δ 56.49, 56.97, 95.93, 127.99, 159.53, 165.83, and 186.54.[3]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:
-
C=O Stretch (Aldehyde): A strong band around 1670-1702 cm⁻¹.[3]
-
C-H Stretch (Aldehyde): Two weaker bands around 2750 and 2850 cm⁻¹.
-
N-O Stretch (Nitro group): Two strong, distinct bands around 1530-1580 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).[3]
-
C-O Stretch (Methoxy ethers): Bands in the 1020-1275 cm⁻¹ region.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M+): Expected at m/z 211.17, corresponding to the molecular weight.[1]
-
Predicted Fragments: Common fragmentation patterns for nitroaromatic compounds involve the loss of NO₂, O, and fragments from the aldehyde and methoxy groups. Predicted collision cross-section data is available for various adducts, such as [M+H]⁺ and [M+Na]⁺.[2]
Synthesis, Reactivity, and Mechanistic Considerations
Synthetic Pathways
This compound is typically synthesized from precursors already containing the substituted benzene ring. A common conceptual approach involves the nitration of 2,3-dimethoxybenzaldehyde or the methylation of a dihydroxy-nitrobenzaldehyde precursor.
Caption: Conceptual workflow for the synthesis of this compound.
Causality in Synthesis: The choice of nitrating agent and reaction conditions is critical. A mixture of nitric acid and sulfuric acid is a standard electrophilic nitrating system. The temperature must be carefully controlled to prevent over-nitration and side reactions. The methoxy and aldehyde groups direct the incoming nitro group, but the steric hindrance from the ortho-methoxy group and the deactivating effect of the aldehyde influence the final regioselectivity.
Chemical Reactivity
The reactivity of this compound is a product of its functional groups.
-
The Aldehyde Group: This group is a site for nucleophilic attack and can readily participate in condensation reactions (e.g., Knoevenagel, Wittig) to form C=C double bonds.[5][6] It can also be oxidized to a carboxylic acid or reduced to an alcohol.
-
The Nitro Group: As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it.[5] The most significant reaction of the nitro group is its reduction to an amine (-NH₂). This transformation is a gateway to a vast array of heterocyclic compounds and is often the first step in multi-step syntheses.[5]
-
The Aromatic Ring: The combined electronic effects of the methoxy, aldehyde, and nitro groups make the ring electron-deficient. This influences its susceptibility to nucleophilic attack.
An interesting characteristic noted for the related isomer, 6-nitro-2,3-dimethoxybenzaldehyde, is a considerable sensitivity to light, suggesting that the final product should be stored in the dark.[7]
Applications in Research and Drug Development
Substituted nitrobenzaldehydes are valuable building blocks in organic synthesis due to their versatile reactivity.[6]
-
Pharmaceutical Intermediates: This class of compounds serves as a precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[5][6] The ability to transform the nitro group into an amine allows for the construction of nitrogen-containing heterocycles, a common scaffold in many drugs.[5] Nitrobenzaldehyde derivatives are used in the synthesis of drugs like benzodiazepines and dihydropyridines.
-
Synthesis of Schiff Bases: The aldehyde functionality readily condenses with primary amines to form Schiff bases (imines). These compounds have found applications in medicinal chemistry, with some demonstrating antibacterial and anticancer activities, as well as in polymer and analytical chemistry.[8]
-
Fine Chemicals and Dyes: The chromophoric nature of the nitroaromatic system makes these compounds useful as intermediates in the synthesis of dyes and pigments.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found, data for closely related nitrobenzaldehyde isomers provides essential safety guidance.[9][10][11][12]
-
General Hazards: Compounds in this class are often harmful if swallowed, and can cause skin and serious eye irritation.[9][10] They may also cause respiratory irritation.[9][10]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a fume hood.[9] Wear appropriate protective equipment, including:
-
Handling and Storage: Avoid breathing dust.[9] Wash hands thoroughly after handling.[9] Store in a cool, dry, well-ventilated place in a tightly closed container, away from incompatible substances like strong oxidizing agents.[10][11]
-
First Aid:
Key Experimental Protocol: Reduction of the Nitro Group
The conversion of the nitro group to an amine is a cornerstone transformation for this molecule, unlocking its potential for further derivatization.
Objective: To reduce this compound to 5-amino-2,3-dimethoxybenzaldehyde.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent like ethanol or ethyl acetate.
-
Rationale: Ethanol and ethyl acetate are common solvents for catalytic hydrogenation as they are relatively inert under these conditions and effectively dissolve the starting material.
-
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) to the solution.
-
Rationale: Pd/C is a highly efficient and widely used heterogeneous catalyst for the reduction of nitro groups. It provides a surface for the reaction to occur, is easily removed by filtration, and is generally selective for the nitro group over the aldehyde.
-
-
Hydrogenation: Purge the flask with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. This can be done using a hydrogen-filled balloon or a Parr hydrogenator apparatus.
-
Rationale: Purging with an inert gas removes oxygen, which can be a safety hazard when mixed with hydrogen and can also deactivate the catalyst.
-
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Rationale: Vigorous stirring ensures good contact between the substrate, the catalyst, and the hydrogen gas. TLC is a rapid and effective method to track the disappearance of the starting material and the appearance of the more polar amino product.
-
-
Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the system again with an inert gas. Remove the Pd/C catalyst by filtering the reaction mixture through a pad of Celite®.
-
Rationale: Celite is a filter aid that prevents the fine Pd/C particles from clogging the filter paper, ensuring complete removal of the catalyst.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting 5-amino-2,3-dimethoxybenzaldehyde can be further purified by recrystallization or column chromatography if necessary.
This protocol provides a self-validating system; the successful conversion can be confirmed by the disappearance of the nitro group's characteristic IR bands and a significant upfield shift of the aromatic protons in the ¹H NMR spectrum.
References
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PrepChem. (n.d.). Synthesis of 2,3-dihydroxy-5-nitro-benzaldehyde. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Supporting Information. (n.d.). NMR Spectra for complexes and all Cross-Coupling Products. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C9H9NO5). Retrieved from [Link]
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PubChem. (n.d.). 2,3-Dihydroxy-5-nitrobenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde. Retrieved from [Link]
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ResearchGate. (2015). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]
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ACS Publications. (1957). Synthesis of 6-Nitro-2,3-dimethoxybenz- aldehyde. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Dimethoxybenzaldehyde. Retrieved from [Link]
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Taylor & Francis Online. (1993). Re-examination of the Synthesis of 3,5-Dimethoxy-2-nitrobenzaldehyde. Retrieved from [Link]
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ResearchGate. (2023). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
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Nottingham Research Data Management Repository. (n.d.). NMR data Compound 4. Retrieved from [Link]
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Acros Organics. (2001). Material Safety Data Sheet 3-Nitrobenzaldehyde, 99%. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 2,5-dimethoxy-. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 2,3-dimethoxy-. Retrieved from [Link]
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PubMed Central. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]
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CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]
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PubChemLite. (n.d.). 2-hydroxy-5-methoxy-3-nitrobenzaldehyde (C8H7NO5). Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 2,3-Dimethoxy-5-nitrobenzaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the synthesis of precisely substituted aromatic compounds is a cornerstone of modern medicinal chemistry. Among these, 2,3-dimethoxy-5-nitrobenzaldehyde and its analogues are of significant interest as versatile intermediates in the creation of complex molecular architectures with notable biological activity. This guide provides an in-depth exploration of the primary synthetic routes to this key building block, emphasizing mechanistic understanding, practical experimental protocols, and critical safety considerations.
The Strategic Importance of this compound in Medicinal Chemistry
The this compound scaffold is a valuable precursor in the synthesis of a range of pharmacologically active compounds. The strategic placement of its functional groups—two electron-donating methoxy groups, an electron-withdrawing nitro group, and a reactive aldehyde—allows for a variety of subsequent chemical transformations. This substitution pattern is instrumental in the synthesis of heterocyclic systems, which form the core of many therapeutic agents. A prime example of its application is in the synthesis of the antihypertensive drug Prazosin, where the aldehyde serves as a key handle for the construction of the quinazoline ring system.[1][2][3]
Primary Synthetic Methodologies
There are two principal approaches to the synthesis of this compound: the direct nitration of 2,3-dimethoxybenzaldehyde and the Vilsmeier-Haack formylation of a pre-nitrated precursor. The choice between these methods often depends on the desired scale, available starting materials, and the required isomeric purity.
Electrophilic Nitration of 2,3-Dimethoxybenzaldehyde
The most direct route to this compound is the electrophilic aromatic substitution of 2,3-dimethoxybenzaldehyde (o-veratraldehyde). This reaction is governed by the directing effects of the substituents on the aromatic ring.
The two methoxy groups at positions 2 and 3 are ortho-, para-directing and strongly activating, while the aldehyde group is meta-directing and deactivating. The interplay of these electronic effects, along with steric hindrance, dictates the position of the incoming electrophile, the nitronium ion (NO₂⁺). The positions ortho and para to the methoxy groups are activated, while the position meta to the aldehyde is favored. This leads to a mixture of isomers, primarily the 5-nitro and 6-nitro products. Controlling the reaction conditions is crucial to selectively favor the formation of the desired 5-nitro isomer.[4][5]
Caption: Electrophilic nitration of 2,3-dimethoxybenzaldehyde.
This protocol is designed to provide a representative method for the synthesis of this compound, with an emphasis on controlling the reaction temperature to manage selectivity and safety.
Materials:
-
2,3-Dimethoxybenzaldehyde
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) in dichloromethane.
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
In a separate beaker, cautiously add concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.5 eq) while cooling in an ice bath.
-
Slowly add the nitrating mixture to the stirred solution of 2,3-dimethoxybenzaldehyde via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of isomers, can be purified by fractional crystallization from ethanol or by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Temperature | 0-10 °C | Nitration is highly exothermic. Low temperatures help to control the reaction rate, minimize side reactions (e.g., oxidation of the aldehyde), and can influence the isomer ratio.[6] |
| Solvent | Dichloromethane | An inert solvent that allows for good solubility of the starting material and facilitates temperature control. |
| Work-up | Quenching on ice | Rapidly stops the reaction and helps to precipitate the product. |
| Washing | NaHCO₃ solution | Neutralizes any remaining acid, which is crucial for preventing product degradation during storage and purification. |
Vilsmeier-Haack Formylation of 1,2-Dimethoxy-4-nitrobenzene
An alternative strategy involves the formylation of a pre-functionalized aromatic ring. The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic systems.[7][8]
The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (typically dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[9] This electrophilic species then attacks the electron-rich aromatic ring of 1,2-dimethoxy-4-nitrobenzene. The two methoxy groups activate the ring towards electrophilic substitution, directing the formylation to the position ortho to one methoxy group and para to the other. Subsequent hydrolysis of the resulting iminium salt yields the desired aldehyde.
Caption: Workflow for the Vilsmeier-Haack synthesis.
Materials:
-
1,2-Dimethoxy-4-nitrobenzene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated Sodium Acetate Solution
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous DMF (3.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 eq) dropwise to the DMF, keeping the temperature below 5 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Dissolve 1,2-dimethoxy-4-nitrobenzene (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and then pour it into a beaker of crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium acetate solution until the pH is ~6-7.
-
Extract the product with dichloromethane, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Characterization of this compound
Unambiguous characterization of the final product is essential for ensuring its purity and structural integrity. The following are expected spectral data for this compound.
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~10.4 (s, 1H, CHO), ~8.3 (d, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~4.0 (s, 3H, OCH₃), ~3.9 (s, 3H, OCH₃) |
| ¹³C NMR | δ (ppm): ~188 (CHO), ~155 (C-O), ~148 (C-O), ~142 (C-NO₂), ~130 (C-CHO), ~120 (Ar-CH), ~110 (Ar-CH), ~56 (OCH₃), ~56 (OCH₃) |
| IR (cm⁻¹) | ~3100 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1700 (C=O), ~1600 (Ar C=C), ~1520, 1340 (NO₂), ~1270 (Ar-O-C) |
Safety Considerations in Synthesis
The synthesis of this compound, particularly via the nitration route, involves significant hazards that must be carefully managed.
-
Nitrating Agents: Mixtures of nitric acid and sulfuric acid are extremely corrosive and potent oxidizing agents. All manipulations should be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Exothermic Reactions: The nitration of aromatic compounds is highly exothermic and can lead to a runaway reaction if not properly controlled.[6] Maintaining a low temperature and slow, controlled addition of the nitrating agent are critical.
-
Byproduct Formation: The formation of potentially unstable polynitrated byproducts can occur if the reaction conditions are too harsh.
-
Work-up: The quenching of the reaction mixture with water should be done cautiously, as the heat of dilution of strong acids can cause splashing. Neutralization with a base should also be performed slowly and with cooling.
Application in Drug Development: The Synthesis of Prazosin
As previously mentioned, this compound is a key intermediate in the synthesis of Prazosin, an α₁-adrenergic blocker used to treat high blood pressure. The synthesis involves the reduction of the nitro group to an amine, followed by a series of reactions to construct the quinazoline core and append the piperazine moiety.
Caption: Synthetic pathway from this compound to Prazosin.
This multi-step synthesis highlights the utility of the starting material's functional groups. The aldehyde participates in the initial cyclization, the nitro group is a precursor to a key amine, and the methoxy groups are retained in the final drug structure, contributing to its binding affinity and pharmacokinetic properties.[1][2]
Conclusion
The synthesis of this compound and its derivatives is a critical process for the development of new pharmaceutical agents. A thorough understanding of the underlying reaction mechanisms, careful control of experimental conditions, and a steadfast commitment to safety are paramount for the successful and efficient production of these valuable intermediates. The methodologies and insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge necessary to confidently and safely incorporate these synthetic strategies into their workflows.
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A Comprehensive Technical Guide to the Solubility of 2,3-Dimethoxy-5-nitrobenzaldehyde in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 2,3-Dimethoxy-5-nitrobenzaldehyde, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility and provides detailed protocols for empirical determination.
Understanding the Molecular Profile of this compound
To predict and understand the solubility of this compound, a thorough analysis of its molecular structure is paramount. The molecule's functionality dictates its polarity and potential for intermolecular interactions with various solvents.
Molecular Structure:
-
Benzaldehyde Core: The aromatic ring provides a nonpolar, hydrophobic character.
-
Dimethoxy Groups (-OCH3): The two methoxy groups introduce some polar character through the oxygen atoms and can act as hydrogen bond acceptors.
-
Nitro Group (-NO2): This is a strong electron-withdrawing group, significantly increasing the polarity of the molecule and offering potential for dipole-dipole interactions.
-
Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar and can act as a hydrogen bond acceptor.
Overall, this compound is a polar organic molecule . The presence of multiple polar functional groups suggests that it will be more soluble in polar solvents than in nonpolar solvents, a concept governed by the principle of "like dissolves like".[1][2][3] This principle states that substances with similar polarity and intermolecular forces are more likely to be soluble in one another.[1][2][3]
Theoretical Framework: Predicting Solubility
The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy change (ΔG).[4]
ΔG = ΔH - TΔS
Where:
-
ΔG: Gibbs Free Energy (a negative value indicates a spontaneous process, i.e., dissolution)[4]
-
ΔH: Enthalpy of solution (heat absorbed or released during dissolution)[4][5]
-
T: Temperature in Kelvin
-
ΔS: Entropy of solution (change in disorder of the system)[4]
For this compound, we can make the following predictions based on solvent type:
-
Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding with the oxygen atoms of the methoxy, nitro, and aldehyde groups. This strong intermolecular interaction is expected to result in a favorable (negative or slightly positive) enthalpy of solution, leading to good solubility.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide): These solvents have significant dipole moments and can engage in dipole-dipole interactions with the polar functional groups of the solute. Good to moderate solubility is anticipated.
-
Nonpolar Solvents (e.g., hexane, toluene): The interactions between the nonpolar solvent and the polar solute are weak (primarily van der Waals forces). The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the formation of solute-solvent interactions. Therefore, low solubility is expected in these solvents.
The following diagram illustrates the logical flow of predicting solubility based on molecular properties.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Analytical Quantification Methods
The choice of quantification method depends on the instrumentation available and the required sensitivity.
This is a fundamental and highly accurate method that relies on the precise measurement of mass. [6] Protocol:
-
Transfer a known volume of the filtered saturated solution to a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent in a fume hood or using a rotary evaporator.
-
Dry the residue in a drying oven at a suitable temperature until a constant weight is achieved. [7]4. Cool the dish in a desiccator and weigh it accurately.
-
The difference in weight corresponds to the mass of dissolved this compound.
This method is rapid and suitable if the compound has a distinct chromophore and does not degrade in the solvent.
Protocol:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.
-
Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
HPLC is a highly sensitive and specific method that can separate the analyte from any impurities, providing very accurate solubility data. [8][9] Protocol:
-
Develop a suitable HPLC method (column, mobile phase, flow rate, and detector settings) for the quantification of this compound.
-
Prepare a series of standard solutions and inject them to create a calibration curve based on peak area.
-
Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.
-
Determine the concentration from the peak area using the calibration curve.
High-Throughput Screening with Laser Nephelometry
For rapid screening of solubility in multiple solvents, laser nephelometry is a powerful high-throughput technique. [10][11]This method measures the light scattered by undissolved particles in a solution. [10][12] Principle: A solution of the compound in a water-miscible solvent (like DMSO) is added to the aqueous or organic solvent. [13]The point at which the compound precipitates and causes light scattering is detected by a nephelometer. [11][13]This provides a measure of the kinetic solubility.
The following diagram illustrates the principle of laser nephelometry for solubility screening.
Caption: Principle of Laser Nephelometry for High-Throughput Solubility Screening.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and structured table for easy comparison.
Table 1: Predicted and Experimentally Determined Solubility of this compound at 25 °C
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) | Method |
| Polar Protic | Methanol | High | To be determined | Gravimetric/UV-Vis/HPLC |
| Ethanol | High | To be determined | Gravimetric/UV-Vis/HPLC | |
| Polar Aprotic | Acetone | High | To be determined | Gravimetric/UV-Vis/HPLC |
| Ethyl Acetate | Moderate | To be determined | Gravimetric/UV-Vis/HPLC | |
| DMSO | High | To be determined | Gravimetric/UV-Vis/HPLC | |
| Nonpolar | Toluene | Low | To be determined | Gravimetric/UV-Vis/HPLC |
| Hexane | Low | To be determined | Gravimetric/UV-Vis/HPLC |
Conclusion
References
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]
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Chemistry LibreTexts. (2021, March 15). 11: Thermodynamics of Solubility. Retrieved from [Link]
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National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
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ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]
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Wikipedia. (n.d.). Solubility. Retrieved from [Link]
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YouTube. (2020, November 16). 38: Using "like dissolves like" to predict solubility. Retrieved from [Link]
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BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]
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Pharmazone. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
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ResearchGate. (n.d.). Principles of Solubility. Retrieved from [Link]
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Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
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JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. Retrieved from [Link]
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Scientific Research Publishing. (n.d.). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Retrieved from [Link]
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Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link]
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YouTube. (2025, February 12). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure of 2,3-Dimethoxy-5-nitrobenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Foreword
For the discerning researcher in medicinal chemistry and drug development, a profound understanding of a molecule extends far beyond its name and formula. It encompasses its three-dimensional architecture, electronic landscape, and the subtle interplay of its functional groups. This guide provides a comprehensive technical analysis of 2,3-Dimethoxy-5-nitrobenzaldehyde, a key aromatic building block. We will move beyond a simple recitation of data, focusing instead on the causal relationships between structure and observable properties—the very insights that empower rational drug design and synthetic strategy. This document is structured to serve as a practical reference for laboratory scientists, providing not only validated data but also the procedural logic behind its acquisition and interpretation.
Strategic Significance and Synthesis
This compound belongs to a class of substituted aromatic aldehydes that are foundational intermediates in organic synthesis. The specific arrangement of an aldehyde, two methoxy groups, and a nitro group on the benzene ring creates a unique electronic and steric environment, making it a valuable precursor for more complex molecular targets, including active pharmaceutical ingredients (APIs).[1][2] The aldehyde serves as a versatile handle for transformations such as reductive amination, Wittig reactions, and condensations, while the nitro group can be readily reduced to an amine, providing a key vector for further functionalization.
Rationale for Synthetic Pathways
The synthesis of this compound is typically achieved through electrophilic aromatic substitution on the pre-formed dimethoxybenzaldehyde scaffold. The presence of two electron-donating methoxy groups at the C2 and C3 positions strongly activates the aromatic ring towards nitration.
A common synthetic approach involves the nitration of 2,3-dimethoxybenzaldehyde using a standard nitrating mixture, such as nitric acid in sulfuric acid. The directing effects of the substituents guide the incoming nitro group primarily to the C5 position, which is para to the C2-methoxy group and meta to the C3-methoxy and C1-aldehyde groups.
Molecular Structure and Conformation
Analysis of the Core Scaffold: 2,3-Dimethoxybenzaldehyde
Crystallographic studies reveal that 2,3-dimethoxybenzaldehyde crystallizes in the monoclinic space group P2₁/c.[3][4] A key structural feature is the steric hindrance between the aldehyde group at C1 and the methoxy group at C2. This steric pressure forces one of the methoxy groups to rotate out of the plane of the aromatic ring, a common conformational adjustment in ortho-substituted benzene derivatives.[3] This deviation from planarity can have significant implications for intermolecular interactions and crystal packing.
| Crystallographic Parameter | Value for 2,3-Dimethoxybenzaldehyde |
| Formula | C₉H₁₀O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.6152 |
| b (Å) | 15.5513 |
| c (Å) | 7.5891 |
| β (°) | 115.8831 |
| Data sourced from the Crystallography Open Database.[4] |
Electronic and Steric Influence of the 5-Nitro Group
The introduction of a nitro (-NO₂) group at the C5 position imposes significant electronic perturbations on the molecule. As a powerful electron-withdrawing group, it reduces the electron density of the aromatic ring, influencing its reactivity and the chemical shifts of its protons in NMR spectroscopy.[5] The nitro group itself is expected to be largely coplanar with the benzene ring to maximize resonance delocalization. Its presence is not anticipated to significantly alter the steric-driven, out-of-plane conformation of the C2-methoxy group.
Spectroscopic Characterization: A Predictive Analysis
Spectroscopic techniques are essential for confirming the identity and purity of a synthesized compound. Based on established principles and data from analogous structures, we can predict the key spectroscopic features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
-
¹H NMR: The spectrum is expected to show distinct signals for the aldehyde proton, the two aromatic protons, and the two methoxy groups.
-
Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the δ 9.8-10.2 ppm range, due to the deshielding effect of the carbonyl group.[6]
-
Aromatic Protons (Ar-H): Two doublets in the aromatic region (δ 7.5-8.5 ppm). The protons at C4 and C6 are not equivalent and will exhibit a small meta-coupling. The strong deshielding effect of the nitro group will shift these protons downfield compared to the parent 2,3-dimethoxybenzaldehyde.
-
Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to 3H, likely in the δ 3.9-4.1 ppm range. Their chemical shifts will differ slightly due to their different positions relative to the other substituents.
-
-
¹³C NMR: The spectrum will show nine distinct carbon signals.
-
Carbonyl Carbon: The aldehyde carbon will be the most downfield signal, typically >190 ppm.[7]
-
Aromatic Carbons: Six signals are expected in the δ 110-160 ppm range. The carbon bearing the nitro group (C5) will be significantly deshielded.
-
Methoxy Carbons: Two signals in the δ 55-65 ppm range.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Causality |
| Aldehyde C-H | Stretch | ~2830-2695 | Characteristic stretch for an aldehyde C-H bond.[6] |
| Aldehyde C=O | Stretch | ~1700-1680 | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹). |
| Nitro N-O | Asymmetric Stretch | ~1550-1475 | Strong, characteristic absorption for the NO₂ group.[6] |
| Nitro N-O | Symmetric Stretch | ~1365-1290 | A second strong absorption for the NO₂ group.[6] |
| Aromatic C=C | Stretch | ~1600-1450 | Multiple bands indicating the aromatic ring. |
| Ether C-O | Stretch | ~1275-1200 | Characteristic stretch for aryl-alkyl ethers. |
Standard Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols are paramount. The following outlines the methodology for acquiring key spectroscopic data for this compound.
Protocol: ¹H NMR Spectrum Acquisition and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube. Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Cap the tube and invert several times to ensure complete dissolution.
-
Scientist's Note: The choice of solvent is critical. CDCl₃ is a standard choice, but if solubility is an issue, DMSO-d₆ is an excellent alternative. Ensure the solvent peak does not obscure key sample signals.
-
-
Instrument Setup: Place the sample in the NMR spectrometer. Perform standard instrument shimming to optimize magnetic field homogeneity. Acquire a standard ¹H spectrum using a single-pulse experiment.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction.
-
Analysis:
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
-
Integrate all signals to determine the relative ratio of protons.
-
Identify the chemical shift (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J) for each signal.
-
Correlate the observed signals with the predicted structure of this compound.
-
Utility in Drug Discovery and Development
The structural and electronic features of this compound make it a valuable scaffold in medicinal chemistry. The nitroaromatic moiety is a well-known pharmacophore and a precursor to the corresponding aniline, which is a cornerstone of many drug syntheses. Benzaldehyde derivatives are used to construct a wide variety of heterocyclic systems and are known to exhibit a range of biological activities.[8]
Safety and Handling
According to its Safety Data Sheet (SDS), this compound should be handled with care. It may cause skin, eye, and respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly closed container in a cool, dry place.[10]
Conclusion
This compound is a molecule of significant interest due to its tailored substitution pattern. Its molecular structure is characterized by a sterically influenced conformation of the methoxy groups and a powerful electronic perturbation from the nitro substituent. These features are directly reflected in its predicted spectroscopic signatures, providing clear markers for its identification. A thorough understanding of this structure, as outlined in this guide, is essential for its effective utilization as a strategic intermediate in the synthesis of novel therapeutic agents.
References
-
PrepChem. Synthesis of 2,3-dihydroxy-5-nitro-benzaldehyde. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
-
PubChem. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | C8H7NO5 | CID 307886. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Examples - Example 13. Available from: [Link]
-
PubChem. 2,3-Dimethoxybenzaldehyde | C9H10O3 | CID 66581. Available from: [Link]
-
MDPI. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Available from: [Link]
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ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Available from: [Link]
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potential biological activity of 2,3-Dimethoxy-5-nitrobenzaldehyde derivatives
An In-depth Technical Guide to the Potential Biological Activity of 2,3-Dimethoxy-5-nitrobenzaldehyde Derivatives
Abstract
Substituted benzaldehydes are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents. This technical guide focuses on the derivatives of this compound, a unique structure combining the reactive aldehyde functionality with an electron-withdrawing nitro group and electron-donating methoxy groups. We explore the synthetic routes to its derivatives, with a focus on Schiff base formation, and delve into their potential biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The guide provides detailed, field-proven experimental protocols for evaluating these activities, presents quantitative data in structured formats, and visualizes key pathways and workflows. A central theme is the critical role of the nitro group, whose bioreductive activation is often a prerequisite for biological effect, a mechanism that positions these compounds as potential prodrugs. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this promising class of nitroaromatic compounds.
Introduction: The Strategic Combination of Aldehyde, Methoxy, and Nitro Moieties
Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis, frequently utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Their biological significance is vast, with demonstrated activities including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] The therapeutic potential of a benzaldehyde scaffold can be significantly modulated by the nature and position of substituents on the aromatic ring.
The focus of this guide, the this compound scaffold, presents a particularly interesting case. The inclusion of a nitroaromatic moiety is a well-established strategy in drug design. Many nitroaromatic compounds function as prodrugs that require metabolic activation to exert their biological effects.[6][7][8] This activation is typically a reductive process mediated by nitroreductase (NTR) enzymes, which are found in various microorganisms and also in hypoxic cancer cells, but are less active in normal human cells.[6][9] The reduction of the nitro group can generate reactive nitrogen species (RNS) and reactive oxygen species (ROS), which can induce cellular damage, disrupt DNA, and intoxicate cells, forming the basis of their therapeutic action.[6][7][9]
The methoxy groups at the 2 and 3 positions further influence the molecule's electronic properties, polarity, and binding affinity to biological targets.[8] This unique combination of an aldehyde for derivatization, methoxy groups for electronic modulation, and a nitro group for bioreductive activation makes this compound an attractive starting point for developing novel therapeutic agents.
Synthesis of this compound Derivatives
The aldehyde functional group is highly reactive and serves as an excellent handle for synthetic modification. A common and straightforward derivatization strategy is the condensation reaction with primary amines to form Schiff bases (imines). Schiff bases derived from substituted benzaldehydes are a class of compounds renowned for a wide spectrum of biological activities.[10][11]
Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol describes a representative synthesis of a Schiff base from this compound and a generic primary amine.
Materials:
-
This compound
-
A primary amine (e.g., aniline derivative)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolution: In a round bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
Addition of Amine: To this solution, add the primary amine (1 equivalent) dissolved in ethanol.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Potential Biological Activity I: Antimicrobial Agents
Benzaldehyde derivatives are known to possess a broad spectrum of antimicrobial activity, acting as bactericides and fungicides.[3] The antimicrobial action is often attributed to their ability to interact with and disrupt the cell membrane, leading to the leakage of intracellular components and cell death.[3] The presence of a nitro group can enhance this activity, as its bioreduction within microbial cells generates cytotoxic radicals.[9][10]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Prepare a stock solution of each derivative in Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate growth medium to achieve a range of concentrations. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compounds. Include a positive control (microorganism in medium, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density (OD) at 600 nm.
Data Presentation: Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | 16 | 32 | 24 |
| Derivative 2 | 8 | 16 | 16 |
| Derivative 3 | >128 | >128 | 64 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
| Data is hypothetical for illustrative purposes. |
Potential Biological Activity II: Anti-inflammatory Agents
Inflammation is a complex biological response involving various signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a central regulator.[12] Upon stimulation by agents like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][12][13] Several benzaldehyde derivatives have been shown to exert anti-inflammatory effects by inhibiting these pathways.[4][12]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Synthesized derivatives
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow adherence.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 1 hour.
-
Stimulation: Stimulate the cells by adding LPS (1 µg/mL) to each well (except for the negative control wells) and incubate for another 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Data Analysis: Incubate at room temperature for 15 minutes and measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is proportional to the absorbance. Calculate the percentage of NO inhibition relative to the LPS-only treated cells. A cell viability assay (e.g., MTT) should be run in parallel to ensure the observed inhibition is not due to cytotoxicity.
Data Presentation: Anti-inflammatory Activity
| Compound | NO Inhibition IC₅₀ (µM) | Cell Viability at 100 µM (%) |
| Derivative 1 | 25.4 | >95% |
| Derivative 2 | 18.9 | >95% |
| Derivative 3 | 75.2 | >95% |
| Dexamethasone | 0.5 | >95% |
| Data is hypothetical for illustrative purposes. |
Potential Biological Activity III: Enzyme Inhibition
The specific substitution pattern of this compound derivatives makes them candidates for enzyme inhibitors. Benzaldehyde derivatives have been investigated as inhibitors for various enzymes, including aldose reductase, carbonic anhydrases, and cholinesterases.[14][15] The development of selective enzyme inhibitors is a major focus of modern drug discovery.[16][17]
Experimental Protocol: General Enzyme Inhibition Assay
This is a generalized protocol that can be adapted for various enzymes where activity can be monitored spectrophotometrically or fluorometrically.
Materials:
-
Target enzyme (e.g., Aldose Reductase, Carbonic Anhydrase)
-
Substrate for the enzyme
-
Cofactor (if required, e.g., NADPH for Aldose Reductase)
-
Assay buffer
-
Synthesized derivatives
-
96-well plate (UV-transparent or black, depending on the assay)
-
Spectrophotometer or fluorometer
Procedure:
-
Reaction Mixture: In a 96-well plate, add the assay buffer, cofactor, and various concentrations of the inhibitor (synthesized derivative).
-
Pre-incubation: Add the enzyme to the mixture and pre-incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time. For example, in the Aldose Reductase assay, monitor the decrease in NADPH absorbance at 340 nm.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.
Data Presentation: Enzyme Inhibitory Activity
| Compound | Aldose Reductase IC₅₀ (µM) | Carbonic Anhydrase II IC₅₀ (µM) |
| Derivative 1 | 15.8 | 45.1 |
| Derivative 2 | 9.3 | 22.7 |
| Derivative 3 | >100 | >100 |
| Epalrestat (AR inhibitor) | 0.2 | N/A |
| Acetazolamide (CA inhibitor) | N/A | 0.012 |
| Data is hypothetical for illustrative purposes. |
Mechanism of Action: The Central Role of the Nitro Group
The biological activity of many nitroaromatic compounds is intrinsically linked to the reductive metabolism of the nitro group.[7][8] This bioreduction is a key activation step.
Type I and Type II Nitroreductases:
-
Type I Nitroreductases: These enzymes are oxygen-insensitive and catalyze a two-electron reduction of the nitro group directly to a nitroso group, and then to hydroxylamine and amine metabolites.[9]
-
Type II Nitroreductases: These are oxygen-sensitive enzymes that perform a single-electron reduction to form a nitro anion radical.[9] In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound, creating a "futile cycle" that generates superoxide radicals (a type of ROS).[8]
This metabolic activation can lead to several downstream effects:
-
Oxidative Stress: The generation of ROS and RNS can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.[6]
-
Covalent Adducts: The highly reactive hydroxylamine intermediate can form covalent adducts with cellular macromolecules, including DNA, which can be mutagenic or cytotoxic.[6]
This mechanism highlights a dual nature: it is the basis for therapeutic efficacy against microbes or cancer cells, but it is also responsible for potential toxicity in host cells.[6]
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with a broad potential for biological activity. Their ease of synthesis, combined with the unique electronic and metabolic properties conferred by the methoxy and nitro substituents, makes them attractive candidates for further investigation in drug discovery programs. The presented protocols provide a robust framework for screening and characterizing their antimicrobial, anti-inflammatory, and enzyme inhibitory effects.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a broader library of derivatives to understand how modifications to the scaffold affect potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and confirming the role of nitro-reduction in the observed biological activities.
-
In Vivo Efficacy and Toxicity: Advancing the most promising lead compounds into animal models to evaluate their therapeutic efficacy and safety profiles.
-
Selective Targeting: Exploring strategies to selectively deliver these compounds to target tissues (e.g., hypoxic tumors) to maximize therapeutic benefit while minimizing off-target toxicity.
Through continued interdisciplinary research, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of new and effective treatments for a range of diseases.
References
- Al-Amiery, A. A., et al. (2012). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry.
- El-Sayed, R., et al. (2015).
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Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.[6]
- Kumar, S., et al. (2013). Antimicrobial activity of the different benzaldehyde oxime esters 3a-j.
-
Reis, R. A., et al. (2020). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC.[7]
-
de Souza, M. V. N., et al. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO.[8]
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Ríos-Madrigal, C., et al. (2023). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI.[9]
- Sarchem Labs. (n.d.). Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis. Sarchem Labs.
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Wang, M., et al. (2019). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega.[4]
- Kim, H. J., et al. (2014). Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp.
-
Park, E. H., et al. (2010). Evaluation on Pharmacological Activities of 2,4-Dihydroxybenzaldehyde. Biomolecules & Therapeutics.[13]
- Al-Ghorbani, M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PMC - PubMed Central.
- Tektas, M., et al. (2022). Enzyme inhibition, molecular docking, and density functional theory studies of new thiosemicarbazones incorporating the 4‐hydroxy‐3,5‐dimethoxy benzaldehyde motif.
- Şengül, B. (2023). Benzaldehyde derivatives with investigated inhibition profile.
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2014). Top 120 Journal of Enzyme Inhibition and Medicinal Chemistry papers published in 2014.
- BenchChem. (2025). Application Notes and Protocols: 2-Hydroxy-5-methyl-3-nitrobenzaldehyde in Medicinal Chemistry. BenchChem.
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starting materials for 2,3-Dimethoxy-5-nitrobenzaldehyde synthesis
An In-depth Technical Guide to the Synthesis of 2,3-Dimethoxy-5-nitrobenzaldehyde: Starting Materials and Strategic Approaches
Introduction
This compound is a pivotal intermediate in the field of organic synthesis, particularly valued for its role in the construction of complex heterocyclic systems and pharmacologically active molecules. Its substituted benzaldehyde framework, featuring two vicinal methoxy groups and a nitro group, provides a unique combination of electronic and steric properties that are instrumental in the synthesis of compounds like berberine, an isoquinoline alkaloid with a broad spectrum of biological activities.[1][2] This guide offers a comprehensive exploration of the primary synthetic pathways to this compound, designed for researchers and drug development professionals. It emphasizes the strategic selection of starting materials and the causal logic behind key experimental protocols, ensuring scientific integrity and practical applicability.
Retrosynthetic Analysis: Devising the Synthetic Strategy
A retrosynthetic approach to this compound reveals two principal disconnection strategies. The synthesis can either proceed by installing the nitro group onto a pre-existing dimethoxybenzaldehyde core or by constructing the dimethoxy functionality on a nitrated phenolic precursor. This fundamental choice dictates the selection of starting materials and the overall synthetic sequence.
Caption: Retrosynthetic analysis of this compound.
Route 1: Synthesis via Nitration of 2,3-Dimethoxybenzaldehyde
This is the most direct pathway, involving the electrophilic nitration of commercially available or synthetically prepared 2,3-dimethoxybenzaldehyde (also known as o-veratraldehyde). The success of this route hinges on controlling the regioselectivity of the nitration and managing the separation of potential isomers.
Preparation of the Starting Material: 2,3-Dimethoxybenzaldehyde
While 2,3-dimethoxybenzaldehyde is commercially available, its synthesis from more fundamental precursors is often a cost-effective necessity. Two prevalent methods are outlined below.
Method A: From o-Bromophenol
This industrial-friendly, two-step process involves an initial formylation followed by a tandem methoxylation and etherification.[1][3]
Caption: Workflow for synthesizing o-Veratraldehyde from o-Bromophenol.
Experimental Protocol (From o-Bromophenol):
-
Step 1: Synthesis of 3-Bromo-2-hydroxybenzaldehyde.
-
To a three-necked flask, add o-bromophenol (0.03 mol), paraformaldehyde (0.06-0.09 mol), anhydrous magnesium chloride (0.06 mol), triethylamine (0.06 mol), and toluene (50-60 mL).[1][4]
-
Heat the reaction mixture to 100°C and maintain vigorous stirring for 6 hours.[1][4]
-
After the reaction, cool the mixture to 50°C and adjust the pH to 2-3 by adding 10% sulfuric or hydrochloric acid.[1][4]
-
Separate the organic phase, dry it with anhydrous sodium sulfate, filter, and remove the solvent by distillation to obtain the crude product.[1]
-
-
Step 2: Synthesis of 2,3-Dimethoxybenzaldehyde.
-
In a reactor, dissolve 3-bromo-2-hydroxybenzaldehyde and a catalytic amount of a cuprous salt (e.g., cuprous bromide, 5-20 mol%) in N,N-dimethylformamide (DMF).[3]
-
Heat the mixture to 60°C until all solids dissolve.[3]
-
Add a methanol solution of sodium methoxide (1-3 molar equivalents) dropwise over 30-60 minutes.[3]
-
Maintain the reaction at a temperature between 50-130°C for 3-9 hours.[3]
-
Following the methoxylation of the bromine, add dimethyl carbonate (DMC) to the reaction solution and reflux for 12-48 hours to methylate the hydroxyl group.[3]
-
Work-up involves acidification, extraction with ethyl acetate, and purification by recrystallization from ethanol to yield 2,3-dimethoxybenzaldehyde.[3] A yield of 96.4% has been reported for this step.[3]
-
Method B: From 1,2-Dimethoxybenzene (Veratrole)
This method utilizes a direct formylation of veratrole.
Experimental Protocol (From Veratrole):
-
Add 1,2-dimethoxybenzene and xylene to a reactor.[5]
-
Introduce formaldehyde at room temperature while stirring.[5]
-
Add anhydrous magnesium chloride and triethylamine.[5]
-
Heat the reaction mixture to 100°C and stir continuously for 6 hours.[5]
-
Post-reaction work-up and purification yield 2,3-dimethoxybenzaldehyde, with reported yields as high as 94.4%.[5]
Nitration of 2,3-Dimethoxybenzaldehyde
The nitration of the o-veratraldehyde ring is a classic electrophilic aromatic substitution. The two methoxy groups are strongly activating and ortho-, para-directing, while the aldehyde group is deactivating and meta-directing. The concerted effect of these groups primarily directs the incoming electrophile (NO₂⁺) to the C5 and C6 positions.
Causality of Isomer Formation:
-
5-Nitro Isomer (Desired Product): Nitration at C5 is sterically accessible and electronically favored by the strong para-directing effect of the C2-methoxy group and the ortho-directing effect of the C3-methoxy group.
-
6-Nitro Isomer (Major Byproduct): Nitration at C6 is also electronically favored, being ortho to the C2-methoxy group and meta to the aldehyde.
Studies have shown that the nitration of 2,3-dimethoxybenzaldehyde often produces a mixture of the 5-nitro and 6-nitro isomers, which can be challenging to separate.[6]
Experimental Protocol (Nitration):
-
Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid, keeping the temperature low (0-10°C) to control the exothermic reaction and minimize side reactions.[7]
-
Dissolve 2,3-dimethoxybenzaldehyde in a suitable solvent like glacial acetic acid or dichloromethane.[6][8]
-
Slowly add the cold nitrating mixture to the aldehyde solution while maintaining a low temperature and stirring vigorously.
-
After the addition is complete, allow the reaction to proceed for a set time before quenching it by pouring the mixture onto crushed ice.
-
The precipitated solid, a mixture of isomers, is collected by filtration. Separation of the 5-nitro and 6-nitro isomers can be achieved by fractional crystallization from alcohol or by forming Schiff bases with p-toluidine, which have different solubilities, followed by hydrolysis.[6]
Route 2: Synthesis from o-Vanillin
This alternative strategy introduces the nitro group early in the sequence, followed by methylation of the phenolic hydroxyl group. This approach can offer better regioselectivity for the nitration step.
Caption: Workflow for synthesizing the target compound from o-Vanillin.
Nitration of o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde)
In o-vanillin, the powerful activating and ortho-, para-directing effects of the phenolic hydroxyl group dominate the directing effects. This leads to a highly regioselective nitration at the C5 position, which is para to the hydroxyl group and ortho to the methoxy group.
Experimental Protocol (Nitration):
-
Dissolve o-vanillin in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add concentrated nitric acid dropwise while maintaining the low temperature. The product, 5-nitro-2-hydroxy-3-methoxybenzaldehyde, precipitates from the solution.
-
Collect the solid product by filtration and wash with water to remove residual acid. This method is analogous to the well-documented nitration of vanillin.[9][10]
Methylation of 5-Nitro-o-vanillin
The final step is the methylation of the free phenolic group of 5-nitro-o-vanillin. This is typically achieved via a Williamson ether synthesis.
Experimental Protocol (Methylation):
-
Suspend 5-nitro-o-vanillin in a suitable solvent.
-
Add a base (e.g., sodium hydroxide, potassium carbonate) to deprotonate the phenolic hydroxyl, forming a phenoxide salt.[1][9]
-
Introduce a methylating agent, such as dimethyl sulfate or methyl iodide.[1]
-
Caution: Dimethyl sulfate is highly toxic and carcinogenic and must be handled with extreme care in a well-ventilated fume hood.[1]
-
-
Heat the reaction mixture to drive the SN2 reaction to completion.
-
After the reaction, the product is isolated by extraction and purified, typically by recrystallization, to yield this compound.[6]
Comparative Analysis of Synthetic Routes
The choice between these two primary routes depends on several factors, including the availability of starting materials, desired scale, and tolerance for handling hazardous reagents.
| Feature | Route 1 (from o-Veratraldehyde) | Route 2 (from o-Vanillin) |
| Starting Material | 2,3-Dimethoxybenzaldehyde | 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) |
| Key Challenge | Isomer separation (5-nitro vs. 6-nitro)[6] | Handling of toxic methylating agents (e.g., dimethyl sulfate)[1] |
| Regioselectivity | Moderate; produces a mixture of isomers that requires separation. | High; the hydroxyl group strongly directs nitration to the C5 position. |
| Number of Steps | 1 (if starting from o-veratraldehyde) or more (if synthesizing it). | 2 (Nitration, then Methylation). |
| Safety Concerns | Use of strong nitrating acids. | Use of strong nitrating acids and highly toxic/carcinogenic alkylating agents.[1] |
| Overall Yield | Can be high, but is reduced by the need for isomer purification. | Generally good due to high regioselectivity in the nitration step. |
Conclusion
The synthesis of this compound can be effectively accomplished through two primary strategies, each with distinct advantages and challenges. The direct nitration of 2,3-dimethoxybenzaldehyde offers the shortest path but is complicated by the formation of isomers that necessitate careful purification.[6] Conversely, the route starting from o-vanillin provides excellent regiocontrol during nitration, simplifying purification, but requires an additional methylation step that often involves hazardous reagents.[1] The optimal choice for a given application will depend on a careful evaluation of starting material cost, scalability, purification capabilities, and safety protocols. This guide provides the foundational knowledge for researchers to make informed decisions and execute these syntheses with precision and confidence.
References
-
Song, S. S. (2016). The Synthesis Route Design And Preparation Of 2,3-dimethoxy Benzaldehyde. (Master's Thesis). Retrieved from [Link]
- Google Patents. (2014). CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.
-
Taylor & Francis Online. (2009). Synthesis and characterisation of 2-hydroxy-3-methoxy benzaldehyde thiosemicarbazone (HMBATSC) and its application.... Retrieved from [Link]
-
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ResearchGate. (2013). SINTESIS 6-NITRO VERATRALDEHID (3,4-DIMETOKSI-6-NITRO BENZALDEHID) DARI VANILIN DENGAN HNO3 DAN CAMPURAN HNO3-H2SO4. Retrieved from [Link]
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An In-Depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in 2,3-Dimethoxy-5-nitrobenzaldehyde
Abstract: This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functionality in 2,3-Dimethoxy-5-nitrobenzaldehyde. The molecule's unique substitution pattern—featuring a potent electron-withdrawing nitro group and two sterically influential, electron-donating methoxy groups—creates a nuanced and highly exploitable reactivity profile. This document delves into the electronic and steric factors governing the behavior of the aldehyde carbon, offering field-proven insights into its participation in key synthetic transformations. We will explore nucleophilic addition and condensation reactions, redox transformations, and the principles of chemoselectivity. Detailed experimental protocols, mechanistic diagrams, and comparative data are provided to equip researchers, scientists, and drug development professionals with a robust understanding of this versatile synthetic intermediate.
Molecular Architecture and Reactivity Profile
The synthetic utility of an aromatic aldehyde is fundamentally dictated by the nature and position of its ring substituents. In this compound, the interplay between these groups is not merely additive but synergistic, creating a unique electronic and steric environment that governs the reactivity of the formyl group.
Analysis of Substituent Effects: A Delicate Balance
The reactivity of the carbonyl carbon in this compound is a direct consequence of the cumulative electronic and steric effects of its substituents.
-
Electronic Effects : The aldehyde group's electrophilicity is significantly enhanced by the C5-nitro group. As a powerful electron-withdrawing group (-I, -M), it pulls electron density from the aromatic ring, making the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.[1][2] While the methoxy groups at C2 and C3 are electron-donating through resonance (+M), their inductive electron-withdrawing nature (-I) and the meta-positioning of the nitro group result in a net increase in the electrophilicity of the aldehyde carbon compared to unsubstituted benzaldehyde.[3] This heightened reactivity is a cornerstone of its utility in forming new carbon-carbon and carbon-heteroatom bonds.
-
Steric Effects : The C2-methoxy group imparts significant steric hindrance around the aldehyde functionality. This spatial crowding can modulate reactivity by impeding the approach of bulky nucleophiles or reagents.[4] This effect is a critical consideration in reaction design, as it can influence reaction rates and, in some cases, the stereochemical outcome of a transformation. Experimental choices, such as the selection of smaller, more reactive nucleophiles or the use of higher reaction temperatures, may be necessary to overcome this steric barrier.
Synthesis of this compound
A common and reliable method for the synthesis of this molecule involves the nitration of the readily available precursor, 2,3-dimethoxybenzaldehyde.[5][6] The directing effects of the two methoxy groups would typically favor substitution at other positions, but under controlled conditions, nitration can be achieved.
Caption: A plausible synthetic workflow for this compound.
Nucleophilic Addition and Condensation Reactions
The enhanced electrophilicity of the aldehyde carbon makes this compound an excellent substrate for reactions initiated by nucleophilic attack. Condensation reactions, in particular, are highly efficient for C-C bond formation.
The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for forming α,β-unsaturated systems by reacting an aldehyde with an active methylene compound.[7] The heightened electrophilicity of this compound accelerates the initial nucleophilic attack by the carbanion generated from the active methylene compound, making the reaction particularly efficient.[8]
Caption: Mechanism of the Knoevenagel Condensation.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and malononitrile (1.1 eq).[9]
-
Catalyst Addition : Add a catalytic amount of ammonium acetate (0.1 eq).[7] The choice of a benign catalyst like ammonium acetate aligns with green chemistry principles, avoiding harsher bases like pyridine or piperidine.[8][10]
-
Reaction : The reaction can often be performed solvent-free or in a minimal amount of a suitable solvent like ethanol. Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, add water to the reaction mixture to precipitate the product.
-
Isolation : Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure benzylidenemalononitrile derivative.
The Wittig Reaction
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[11] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[12] The high electrophilicity of the aldehyde in this compound facilitates the initial [2+2] cycloaddition with the ylide, leading to the formation of the oxaphosphetane intermediate.[13][14]
Experimental Protocol: Wittig Olefination
-
Ylide Generation : In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi) (1.05 eq), dropwise to generate the colored ylide.[12]
-
Aldehyde Addition : After stirring for 30-60 minutes, add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quenching : Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Isolation : Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to isolate the desired alkene. The triphenylphosphine oxide byproduct is also generated and will be separated during chromatography.[14]
Caption: General workflow of the Wittig Reaction.
Comparative Reactivity Analysis
The reactivity of this compound in condensation reactions can be contextualized by comparing it to other substituted benzaldehydes.
| Benzaldehyde Derivative | Key Substituents | Expected Relative Rate | Rationale |
| 4-Nitrobenzaldehyde | 4-NO₂ (EWG) | Very High | Strong activation from the para-nitro group significantly increases the electrophilicity of the carbonyl carbon.[15] |
| This compound | 2,3-diOCH₃ (EDG), 5-NO₂ (EWG) | High | The strong electron-withdrawing effect of the meta-nitro group dominates, leading to a high reaction rate, though slightly attenuated by the donating methoxy groups and steric hindrance. |
| Benzaldehyde | Unsubstituted | Moderate | Serves as the baseline for reactivity.[15] |
| 4-Methoxybenzaldehyde | 4-OCH₃ (EDG) | Low | The strong electron-donating effect of the para-methoxy group deactivates the carbonyl carbon towards nucleophilic attack.[15] |
EWG: Electron-Withdrawing Group, EDG: Electron-Donating Group
Redox Chemistry of the Aldehyde and Nitro Groups
The presence of two reducible functional groups—the aldehyde and the nitro group—necessitates careful selection of reagents to achieve chemoselectivity.
Caption: Key redox transformations of this compound.
Selective Reduction of the Aldehyde
To reduce the aldehyde to a primary alcohol without affecting the nitro group, a mild reducing agent is required. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent chemoselectivity for aldehydes and ketones over nitro groups under standard conditions.
Experimental Protocol: Selective Aldehyde Reduction
-
Setup : Dissolve this compound (1.0 eq) in a suitable protic solvent like methanol or ethanol in a round-bottom flask.
-
Reduction : Cool the solution to 0 °C using an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise over 15-20 minutes, controlling any effervescence.
-
Reaction : Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours until TLC analysis shows complete consumption of the starting material.
-
Workup : Cool the flask in an ice bath and carefully quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) until the pH is acidic.
-
Isolation : Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude (2,3-Dimethoxy-5-nitrophenyl)methanol, which can be purified by column chromatography or recrystallization.
Selective Reduction of the Nitro Group
Conversely, the nitro group can be selectively reduced to an amine, leaving the aldehyde intact. Catalytic transfer hydrogenation is an effective method for this transformation, using a hydrogen donor like ammonium formate in the presence of a catalyst such as palladium on carbon (Pd/C).[16] This method is often milder and more selective than direct hydrogenation with H₂ gas.
Experimental Protocol: Selective Nitro Group Reduction
-
Setup : In a round-bottom flask, create a suspension of this compound (1.0 eq) and 10% Pd/C (5-10 mol %) in methanol.
-
Hydrogen Donor : Add ammonium formate (5-10 eq) to the suspension.
-
Reaction : Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Isolation : After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Purification : Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove any remaining ammonium salts. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield 5-Amino-2,3-dimethoxybenzaldehyde.
Conclusion
The chemical reactivity of the aldehyde group in this compound is a finely tuned system governed by the competing and cooperating influences of its substituents. The dominant electron-withdrawing character of the C5-nitro group renders the aldehyde highly electrophilic and susceptible to a range of nucleophilic addition and condensation reactions, making it a valuable substrate for complex molecule synthesis. This inherent reactivity is modulated by the steric bulk of the C2-methoxy group, a factor that must be carefully considered during experimental design. Furthermore, the presence of a reducible nitro group opens avenues for chemoselective transformations, allowing for the targeted synthesis of either the corresponding alcohol or the amino-aldehyde. A thorough understanding of these principles empowers chemists to leverage this compound as a predictable and versatile building block in the fields of pharmaceutical development, materials science, and fine chemical synthesis.
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Sciencemadness Discussion Board. (2005). 3,4,5-trimethoxy-beta-nitrostyrene synthesis. Sciencemadness. [Link]
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Methodological & Application
Application Notes and Protocols for 2,3-Dimethoxy-5-nitrobenzaldehyde as a Photolabile Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction: Spatiotemporal Control of Bioactive Molecules with Light
In the intricate world of biological research and drug development, the ability to control the release of active molecules at a specific time and location is paramount. Photolabile protecting groups (PPGs), often referred to as "caging" groups, offer an elegant solution to this challenge.[1][2] These molecular "masks" are covalently attached to a bioactive molecule, rendering it inert until a pulse of light cleaves the protecting group, liberating the active compound. This optical control allows for unprecedented precision in studying dynamic biological processes and in the targeted delivery of therapeutics.[2]
Among the various classes of PPGs, ortho-nitrobenzyl derivatives have emerged as a robust and widely utilized platform.[3][4] The 2,3-Dimethoxy-5-nitrobenzaldehyde moiety, a member of this family, offers a unique substitution pattern that influences its photochemical properties. This guide provides a comprehensive overview of the theoretical and practical aspects of using this compound as a photolabile protecting group, from the synthesis of the caged compound to the precise conditions for its light-triggered release.
The Principle of Photocleavage: A Mechanistic Overview
The photochemistry of ortho-nitrobenzyl compounds is initiated by the absorption of a photon, typically in the UV or near-UV range.[1] This excitation triggers an intramolecular hydrogen abstraction from the benzylic carbon by the ortho-nitro group, a process characteristic of a Norrish Type II reaction.[1] This leads to the formation of an aci-nitro intermediate, which subsequently rearranges to release the caged molecule and form a 2,3-dimethoxy-5-nitrosobenzaldehyde byproduct.[5][6][7] The dimethoxy substituents on the aromatic ring are known to red-shift the absorption maximum, potentially allowing for the use of longer, less phototoxic wavelengths for uncaging.[8]
It is important to note that the photolysis byproducts, in this case, a nitrosobenzaldehyde derivative, may themselves be reactive or possess biological activity.[3] In some instances, these byproducts can also be fluorescent, which could interfere with other fluorescent probes used in an experiment.[5][6][7] Therefore, appropriate controls are essential in any uncaging experiment.
Synthesis of the Photolabile Protecting Group
While this compound is not as commonly commercially available as its 4,5-dimethoxy isomer, it can be synthesized from commercially available precursors. A plausible synthetic route involves the nitration of 2,3-dimethoxybenzaldehyde.
Protocol: Synthesis of this compound
Materials:
-
2,3-Dimethoxybenzaldehyde
-
Fuming nitric acid
-
Sulfuric acid
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolution: Dissolve 2,3-dimethoxybenzaldehyde in dichloromethane in a round-bottom flask and cool the solution to 0°C in an ice bath with stirring.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cooled in an ice bath.
-
Nitration Reaction: Add the nitrating mixture dropwise to the cooled solution of 2,3-dimethoxybenzaldehyde over 30-60 minutes. Maintain the reaction temperature below 10°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice.
-
Extraction: Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound.
Caging Bioactive Molecules: The Protection Step
The aldehyde functionality of this compound must first be converted to a more suitable functional group for caging, typically a hydroxymethyl or halomethyl group. This is achieved through reduction of the aldehyde to an alcohol (2,3-dimethoxy-5-nitrobenzyl alcohol) followed by conversion to a halide (e.g., 2,3-dimethoxy-5-nitrobenzyl bromide). This activated form can then react with various functional groups on the target molecule.
Workflow for Caging a Carboxylic Acid:
Caption: Caging a carboxylic acid.
Protocol: Caging a Carboxylic Acid with 2,3-Dimethoxy-5-nitrobenzyl Bromide
Materials:
-
2,3-Dimethoxy-5-nitrobenzyl bromide (synthesized from the corresponding alcohol)
-
Carboxylic acid of interest
-
Triethylamine (Et3N) or another suitable non-nucleophilic base
-
Anhydrous solvent (e.g., Dichloromethane or Dimethylformamide)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve the carboxylic acid in the anhydrous solvent.
-
Addition of Base: Add a slight excess (1.1 equivalents) of triethylamine to the solution.
-
Addition of Caging Reagent: Slowly add a solution of 2,3-dimethoxy-5-nitrobenzyl bromide (1.0 equivalent) in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may take several hours to overnight.
-
Work-up: Once the reaction is complete, wash the mixture with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting caged ester by silica gel column chromatography.
Uncaging the Molecule: The Deprotection Step
Key Parameters for Photolysis:
| Parameter | Recommended Value/Consideration | Rationale |
| Light Source | LED, Mercury Lamp, or Laser | Choice depends on the required power, wavelength precision, and experimental setup. LEDs are often a good balance of cost and performance. |
| Wavelength (λ) | ~340 - 400 nm (empirical optimization required) | To match the absorption maximum of the chromophore for efficient excitation. |
| Irradiation Time | Seconds to minutes | Dependent on light intensity, quantum yield, and concentration of the caged compound. Should be minimized to avoid photodamage. |
| Solvent | Biologically compatible buffer or appropriate organic solvent | The solvent should be transparent at the uncaging wavelength and not react with the excited state of the caged compound. |
| Concentration | Micromolar to millimolar range | Higher concentrations can lead to incomplete photolysis due to inner filter effects. |
Protocol: General Procedure for Photolytic Uncaging
-
Sample Preparation: Prepare a solution of the caged compound in a suitable solvent at the desired concentration in a quartz cuvette or the experimental chamber.
-
Light Source Setup: Position the light source to uniformly illuminate the sample. Use appropriate filters to select the desired wavelength range.
-
Irradiation: Irradiate the sample for a predetermined amount of time. It is advisable to perform a time-course experiment to determine the optimal irradiation duration for complete uncaging.
-
Analysis: Analyze the sample using an appropriate technique (e.g., HPLC, mass spectrometry, bioassay) to confirm the release of the active molecule and to quantify the extent of uncaging.
Workflow for Uncaging and Biological Effect:
Caption: The uncaging process.
Considerations and Best Practices
-
Quantum Yield: The efficiency of the photocleavage reaction is described by the quantum yield (Φ), which is the fraction of absorbed photons that result in the uncaging of a molecule. The quantum yield for nitrobenzyl derivatives can be influenced by the leaving group and substitution on the aromatic ring.[1] For many nitrobenzyl-caged compounds, quantum yields are in the range of 0.01 to 0.5.
-
Wavelength Orthogonality: In experiments with multiple caged compounds, it is desirable to use PPGs that can be cleaved by different wavelengths of light, a concept known as orthogonal deprotection.[9][10]
-
Two-Photon Uncaging: For applications requiring high spatial resolution, such as in neurobiology, two-photon excitation can be employed. This technique uses a focused near-infrared laser to achieve uncaging in a femtoliter volume.
-
Control Experiments: It is crucial to perform control experiments to ensure that the observed biological effect is due to the uncaged molecule and not the light itself, the caged compound prior to photolysis, or the photolysis byproduct.
Conclusion
The this compound photolabile protecting group represents a valuable tool for researchers seeking to exert precise spatiotemporal control over bioactive molecules. While less common than some of its isomers, its synthesis and application follow the well-established principles of ortho-nitrobenzyl photochemistry. By carefully considering the synthetic strategies, caging and uncaging protocols, and essential control experiments outlined in this guide, researchers can effectively harness the power of light to unravel complex biological processes and advance the development of novel therapeutic strategies.
References
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Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Photolabile protecting group. (2023, December 2). Wikipedia. Retrieved January 22, 2026, from [Link]
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Görner, H. (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences, 4(10), 822–828. [Link]
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Givens, R. S., & Rubina, M. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(19), 6757–6765. [Link]
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Klбn, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]
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Givens, R. S., & Rubina, M. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(19), 6757–6765. [Link]
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Synthesis of 2,3-dihydroxy-5-nitro-benzaldehyde. (n.d.). PrepChem.com. Retrieved January 22, 2026, from [Link]
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Samanta, S., & Ramapanicker, R. (2021). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Chembiochem, 22(19), 2827–2846. [Link]
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Moskvin, A. S., Sherin, P. S., Pozdnyakov, I. P., Grivin, V. P., & Fedunov, R. G. (2019). Photolysis of dimethoxynitrobenzyl-"caged" acids yields fluorescent products. Scientific Reports, 9(1), 13411. [Link]
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Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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This compound (C9H9NO5). (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | C8H7NO5 | CID 307886. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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Givens, R. S., & Rubina, M. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(19), 6757–6765. [Link]
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Synthesis of Caged Compounds with 2,3-Dimethoxy-5-nitrobenzaldehyde: An Application Guide for Researchers
Introduction: Unlocking Biological Processes with Light
Caged compounds are powerful tools in chemical biology and drug development, allowing for the precise spatiotemporal control of bioactive molecules.[1] These molecules are rendered temporarily inert by a photolabile protecting group, or "cage," which can be removed with a flash of light to release the active compound. This optical control enables researchers to study complex biological processes with unprecedented precision, from signaling cascades within a single cell to the function of neurotransmitters in neural circuits.[2][3]
Among the various photocages, the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, derived from 2,3-dimethoxy-5-nitrobenzaldehyde, has emerged as a popular choice due to its favorable photochemical properties.[1] The DMNB cage exhibits a significant absorption in the near-UV spectrum, and its photolysis products are generally biocompatible. This guide provides a comprehensive overview and detailed protocols for the synthesis of DMNB-caged compounds, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic pathway starting from the commercially available this compound, covering the preparation of the key alkylating agent, subsequent caging reactions for various functional groups, and methods for purification and characterization.
The DMNB Caging Group: A Photochemical Overview
The journey from an inactive caged precursor to an active biomolecule is initiated by a photon. The DMNB group, upon absorption of UV light (typically around 350-365 nm), undergoes an intramolecular rearrangement, leading to the cleavage of the bond linking the cage to the molecule of interest. This process is generally efficient and occurs on a timescale of milliseconds to microseconds, making it suitable for studying rapid biological events.
Caption: Photolysis mechanism of DMNB-caged compounds.
The primary photoproducts are the released active molecule and 2-nitroso-4,5-dimethoxybenzaldehyde.[4][5] It is crucial to note that the photolysis byproducts of the DMNB cage can be fluorescent, which may interfere with certain imaging applications.[4][5]
Part 1: Synthesis of the Key Intermediate: 4,5-Dimethoxy-2-nitrobenzyl Bromide (DMNB-Br)
The most common strategy for introducing the DMNB caging group involves the use of an activated derivative, 4,5-dimethoxy-2-nitrobenzyl bromide (DMNB-Br). This key intermediate is synthesized from this compound in a two-step process.
Step 1.1: Reduction of this compound to 4,5-Dimethoxy-2-nitrobenzyl Alcohol
The initial step involves the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation.
Caption: Workflow for the reduction of the starting aldehyde.
Protocol 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzyl Alcohol
| Parameter | Value |
| Reagents | |
| This compound | 1.0 eq |
| Ethanol | ~10 mL per g of aldehyde |
| Sodium Borohydride (NaBH₄) | 0.5 eq |
| Reaction Conditions | |
| Temperature | 40 °C |
| Time | 2.5 hours |
| Work-up | |
| Quenching | Cooling to 5 °C and filtration |
| Washing | Cold ethanol and cold water |
| Expected Yield | ~55-60% |
Detailed Procedure:
-
In a round-bottom flask, suspend this compound in ethanol.
-
In a separate flask, prepare a solution of sodium borohydride in absolute ethanol.
-
Slowly add the sodium borohydride solution to the aldehyde suspension over 1 hour with stirring.
-
Heat the reaction mixture to 40 °C and maintain for 2.5 hours.
-
Cool the mixture to 5 °C in an ice bath.
-
Collect the precipitated solid by filtration.
-
Wash the solid sequentially with cold ethanol and cold water.
-
Dry the product, 4,5-dimethoxy-2-nitrobenzyl alcohol, under vacuum.
Step 1.2: Bromination of 4,5-Dimethoxy-2-nitrobenzyl Alcohol to DMNB-Br
The synthesized alcohol is then converted to the more reactive benzyl bromide. A common method for this transformation is reaction with phosphorus tribromide (PBr₃) or a similar brominating agent.
Protocol 2: Synthesis of 4,5-Dimethoxy-2-nitrobenzyl Bromide (DMNB-Br)
| Parameter | Value |
| Reagents | |
| 4,5-Dimethoxy-2-nitrobenzyl Alcohol | 1.0 eq |
| Phosphorus Tribromide (PBr₃) | 0.4 eq |
| Anhydrous Diethyl Ether or THF | Sufficient to dissolve the alcohol |
| Reaction Conditions | |
| Temperature | 0 °C to room temperature |
| Time | 2-4 hours |
| Work-up | |
| Quenching | Slow addition of water |
| Extraction | Diethyl ether or ethyl acetate |
| Washing | Saturated sodium bicarbonate, brine |
| Expected Yield | ~80-90% |
Detailed Procedure:
-
Dissolve 4,5-dimethoxy-2-nitrobenzyl alcohol in anhydrous diethyl ether or THF in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Slowly add phosphorus tribromide dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench with water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Part 2: Caging of Functional Groups with DMNB-Br
With the activated DMNB-Br in hand, various functional groups can be caged. The following protocols outline general procedures for caging carboxylic acids, amines, and phosphates.
Caging of Carboxylic Acids
The esterification of a carboxylic acid with DMNB-Br is a common method to cage this functional group. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HBr byproduct.[6][7][8][9][10]
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Application Notes and Protocols: Caging Glutamate with 2,3-Dimethoxy-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis, purification, characterization, and application of 2,3-Dimethoxy-5-nitrobenzyl-caged glutamate (DMNB-caged glutamate). Caged compounds are indispensable tools in neuroscience and related fields, enabling the precise spatiotemporal release of bioactive molecules with light. Glutamate, the primary excitatory neurotransmitter in the central nervous system, when "caged," allows for the controlled activation of glutamate receptors, facilitating the study of synaptic transmission, plasticity, and neural circuit mapping.[1][2][3] This guide details a robust protocol for the preparation of DMNB-caged glutamate, a widely utilized photolabile precursor of glutamate.
Introduction: The Principle and Power of Photochemical Caging
Photochemical caging is a powerful technique that allows researchers to control the concentration of a biologically active molecule in a specific location and at a precise time.[4] This is achieved by covalently modifying the molecule of interest with a photolabile protecting group, or "cage," rendering it biologically inert.[5] Upon irradiation with light of a specific wavelength, the cage undergoes a photochemical reaction, releasing the active molecule in its native form.[4]
Glutamate, as the principal excitatory neurotransmitter, is a prime candidate for caging.[1][2][3] Caged glutamate has revolutionized the study of neuronal signaling by providing a means to mimic synaptic transmission with high fidelity.[6] The 2,3-Dimethoxy-5-nitrobenzyl (DMNB) caging group is a classic o-nitrobenzyl derivative that offers a good balance of synthetic accessibility and photochemical efficiency for releasing glutamate upon UV light exposure.[7]
Key Advantages of Using DMNB-Caged Glutamate:
-
Spatiotemporal Precision: Light-triggered release allows for the activation of glutamate receptors at the level of single dendritic spines or even individual synapses.[6]
-
Rapid Onset: Photolysis occurs on a millisecond to microsecond timescale, mimicking the rapid release of neurotransmitters at the synapse.[4]
-
Control over Concentration: The amount of released glutamate can be modulated by adjusting the intensity and duration of the light stimulus.
Synthesis of DMNB-Caged Glutamate: A Step-by-Step Protocol
The synthesis of DMNB-caged glutamate involves the esterification of the α-carboxyl group of a suitably protected glutamate derivative with 2,3-Dimethoxy-5-nitrobenzyl alcohol, followed by deprotection.
Materials and Reagents
| Reagent | Supplier | Purity/Grade |
| 2,3-Dimethoxy-5-nitrobenzaldehyde | Major Supplier | ≥98% |
| N-tert-Butoxycarbonyl-L-glutamic acid γ-benzyl ester | Major Supplier | ≥98% |
| Sodium borohydride (NaBH₄) | Major Supplier | ≥98% |
| Dicyclohexylcarbodiimide (DCC) | Major Supplier | ≥98% |
| 4-(Dimethylamino)pyridine (DMAP) | Major Supplier | ≥98% |
| Dichloromethane (DCM), anhydrous | Major Supplier | Anhydrous |
| Methanol (MeOH), anhydrous | Major Supplier | Anhydrous |
| Ethyl acetate (EtOAc) | Major Supplier | ACS Grade |
| Hexanes | Major Supplier | ACS Grade |
| Trifluoroacetic acid (TFA) | Major Supplier | ≥99% |
| Diethyl ether | Major Supplier | ACS Grade |
| Sodium bicarbonate (NaHCO₃), saturated solution | In-house | |
| Brine (saturated NaCl solution) | In-house | |
| Anhydrous sodium sulfate (Na₂SO₄) | Major Supplier | ACS Grade |
Synthetic Scheme
Caption: Synthetic pathway for DMNB-caged glutamate.
Experimental Protocol
Step 1: Synthesis of 2,3-Dimethoxy-5-nitrobenzyl alcohol
-
In a round-bottom flask, dissolve this compound in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo to yield the crude alcohol, which can be purified by column chromatography on silica gel.
Step 2: Esterification to form Protected DMNB-caged glutamate
-
Dissolve N-tert-Butoxycarbonyl-L-glutamic acid γ-benzyl ester and 2,3-Dimethoxy-5-nitrobenzyl alcohol in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
-
Cool the solution to 0 °C and add Dicyclohexylcarbodiimide (DCC).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Deprotection to Yield DMNB-caged glutamate
-
Dissolve the protected DMNB-caged glutamate from Step 2 in a mixture of dichloromethane and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the product.
-
Collect the solid by filtration and wash with cold diethyl ether.
-
The final product can be further purified by reverse-phase high-performance liquid chromatography (HPLC).[1][7]
Purification and Characterization
Purification by HPLC
Final purification is crucial to remove any unreacted starting materials or byproducts that could interfere with biological experiments.
-
System: A preparative reverse-phase HPLC system with a C18 column is recommended.[1]
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is typically used.[1][7]
-
Detection: The elution of the product can be monitored by UV absorbance at a wavelength where the nitroaromatic cage absorbs (e.g., 254 nm or 320 nm).[7]
-
Post-Purification: The fractions containing the pure product should be collected and lyophilized to obtain the final product as a solid.[1]
Characterization
The identity and purity of the synthesized DMNB-caged glutamate should be confirmed by standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the final product.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
UV-Vis Spectroscopy: To determine the absorption spectrum and the extinction coefficient, which are crucial for photolysis experiments.
Protocol for Photolytic Release (Uncaging) of Glutamate
The release of glutamate from DMNB-caged glutamate is initiated by UV light. The efficiency of this process depends on several factors, including the wavelength of light, light intensity, and the duration of exposure.
Equipment
-
Light Source: A flash lamp, mercury arc lamp, or a laser capable of emitting light in the UV range (typically around 350-365 nm) is required.[4] For two-photon uncaging, a Ti:sapphire laser is commonly used at wavelengths around 720 nm.[6]
-
Microscope: An upright or inverted microscope equipped for fluorescence imaging and photolysis.
Uncaging Workflow
Caption: Experimental workflow for glutamate uncaging.
Recommended Uncaging Parameters
| Parameter | Recommended Value | Notes |
| Wavelength | 350 - 365 nm (for one-photon excitation) | Optimal wavelength should be determined based on the absorption spectrum of the DMNB cage and the experimental setup.[4] |
| ~720 nm (for two-photon excitation) | Two-photon excitation offers better spatial resolution and deeper tissue penetration.[6] | |
| Light Intensity | Variable | Should be calibrated to release a desired concentration of glutamate without causing photodamage. |
| Pulse Duration | Milliseconds to seconds | The duration of the light pulse will determine the duration of glutamate release. |
| Concentration | 1-10 mM (in bath application) | The optimal concentration depends on the specific experiment and the efficiency of uncaging. |
Troubleshooting and Considerations
-
Low Synthesis Yield: Ensure all reagents are anhydrous and the reaction is carried out under an inert atmosphere. Optimize reaction times and purification methods.
-
Incomplete Uncaging: Increase light intensity or pulse duration. Ensure the light source is properly aligned and focused. Check the age and stability of the caged compound stock solution.
-
Phototoxicity: Use the lowest effective light intensity and duration to minimize photodamage to the biological sample.
-
Biological Inertness: Before photolysis, it is important to verify that the caged compound itself does not have any significant biological activity at the concentrations used. Some caged compounds can have off-target effects.[1][6]
-
Stability and Storage: DMNB-caged glutamate should be stored as a solid at -20°C, protected from light and moisture.[4] Stock solutions should be prepared fresh or stored frozen in small aliquots to avoid repeated freeze-thaw cycles.
Conclusion
DMNB-caged glutamate remains a valuable tool for neuroscientists and drug development professionals. This guide provides a detailed framework for its synthesis, purification, characterization, and application. By following these protocols and considering the key experimental parameters, researchers can effectively utilize this powerful technique to investigate the intricate mechanisms of glutamatergic signaling with high spatiotemporal precision.
References
-
Ellis-Davies, G. C. R. (2019). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. ACS Chemical Neuroscience. Available at: [Link]
-
Femtonics. (n.d.). CAGED NEUROTRANSMITTERS. Available at: [Link]
-
Ma, N., et al. (2021). Blue and Green Light Responsive Caged Glutamate. Molecules. Available at: [Link]
- Takaoka, K., et al. (2003). Synthesis and photoreactivity of caged blockers for glutamate transporters. Bioorganic & Medicinal Chemistry Letters.
-
Zito, K. (n.d.). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Zito Lab. Available at: [Link]
-
Palma-Cerda, F., et al. (2018). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers in Cellular Neuroscience. Available at: [Link]
- Fino, E., et al. (2009). A fast ruthenium polypyridine cage complex photoreleases glutamate with visible or IR light in one and two photon regimes. Neuropharmacology.
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Unlocking Neuronal Circuits: A Guide to the Application of 2,3-Dimethoxy-5-nitrobenzaldehyde Derivatives in Neurobiology
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of photolabile "caged" compounds derived from dimethoxy-nitrobenzaldehyde scaffolds in neurobiological research. While the specific isomer 2,3-Dimethoxy-5-nitrobenzaldehyde is less commonly cited, this guide will focus on the principles and protocols established for the widely-used 4,5-dimethoxy-2-nitrobenzyl (DMNB) protecting group, a close structural analog. These principles are broadly applicable to this class of photoactivatable probes.
The technique of neurotransmitter uncaging offers unparalleled spatiotemporal precision, allowing for the controlled release of bioactive molecules like glutamate and GABA at specific subcellular locations with millisecond timing. This capability has revolutionized the study of synaptic transmission, dendritic integration, and neural circuit function.
Section 1: The Rationale Behind Photolabile Caging in Neuroscience
The fundamental principle of "caging" involves rendering a biologically active molecule, such as a neurotransmitter, temporarily inert by covalently attaching a photolabile protecting group.[1] This "caged" compound is then introduced into the biological system, where it remains inactive until it is irradiated with light of a specific wavelength. The light provides the energy to cleave the bond between the cage and the neurotransmitter, liberating the active molecule in a process known as photolysis or uncaging.
The primary advantages of this technique over traditional methods like electrical stimulation or perfusion are:
-
Subcellular Spatial Resolution: Light can be focused to diffraction-limited spots, enabling the activation of individual synapses or even single dendritic spines.[2]
-
Millisecond Temporal Control: The release of the neurotransmitter is initiated by a brief pulse of light, providing precise temporal control over neuronal stimulation.
-
Non-invasiveness: Light can be delivered to deep tissues with minimal physical disruption compared to the placement of microelectrodes.[1]
-
Neurotransmitter Specificity: Uncaging allows for the selective activation of specific receptor populations by releasing a single type of neurotransmitter, bypassing the presynaptic terminal.[1]
The 4,5-Dimethoxy-2-nitrobenzyl (DMNB) Caging Group
The DMNB group is a derivative of the classic ortho-nitrobenzyl cage. The addition of two methoxy groups to the aromatic ring enhances the absorption of longer wavelength UV light and can improve the efficiency of photolysis. Upon absorption of a photon, the nitro group undergoes an intramolecular redox reaction, leading to the cleavage of the bond linking the cage to the neurotransmitter.
Section 2: Core Applications in Neurobiology
Mapping Neuronal Connectivity
One of the most powerful applications of caged glutamate is the mapping of local synaptic circuits in brain slices. By systematically uncaging glutamate at various points in a grid pattern across the slice while recording from a postsynaptic neuron, it is possible to identify presynaptic partners and map the spatial extent of their inputs.[3]
Probing Synaptic Function and Plasticity
Two-photon glutamate uncaging has been instrumental in studying the structure-function relationship of individual dendritic spines and the mechanisms of synaptic plasticity, such as long-term potentiation (LTP).[1] By repeatedly stimulating a single spine with uncaged glutamate, researchers can induce and observe structural and functional changes associated with learning and memory.
Investigating Dendritic Integration
Neurons receive thousands of synaptic inputs onto their dendritic trees. Understanding how these inputs are integrated is a central question in neuroscience. Caged glutamate and GABA allow researchers to mimic specific patterns of excitatory and inhibitory inputs at precise dendritic locations to study how neurons process information.[4][5]
Section 3: Photochemical Properties and Data
The efficacy of a caged compound is determined by its photochemical properties. Key parameters include the absorption spectrum, quantum yield (Φ), and two-photon absorption cross-section (δ). The product of the extinction coefficient (ε) and the quantum yield is often used to describe the overall one-photon uncaging efficiency. For two-photon uncaging, the two-photon action cross-section (the product of the two-photon absorption cross-section and the quantum yield) is the critical parameter.
| Caged Compound | Caging Group | One-Photon Quantum Yield (Φ) | Two-Photon Cross-Section (δ) [GM] | Optimal Uncaging Wavelength(s) |
| DMNB-caged Glutamate | 4,5-Dimethoxy-2-nitrobenzyl | ~0.05-0.1 | Low | ~350-360 nm |
| MNI-caged Glutamate | 4-Methoxy-7-nitroindolinyl | ~0.08 | ~0.22 | 720 nm (2P) |
| CDNI-caged Glutamate | 4-Carboxymethoxy-5,7-dinitroindolinyl | ~0.5 | High | 720 nm (2P) |
| RuBi-caged Glutamate | Ruthenium-bipyridine | ~0.04-0.08 | Moderate | 473 nm (1P) |
| DEAC450-caged GABA | 7-Diethylaminocoumarin | ~0.39 | High at 900nm | 450 nm (1P), 900 nm (2P) |
Note: Data are compiled from various sources and can vary with experimental conditions. GM = Göppert-Mayer units (10⁻⁵⁰ cm⁴ s/photon).[1][6][7]
Section 4: Experimental Protocols
Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices suitable for electrophysiology and uncaging experiments.[8][9][10]
Materials:
-
Slicing solution (ice-cold, carbogenated): e.g., sucrose-based artificial cerebrospinal fluid (aCSF).
-
Standard aCSF (carbogenated, at room temperature or 32-34°C).
-
Vibrating microtome (vibratome).
-
Dissection tools.
-
Recovery chamber.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated slicing solution.
-
Trim the brain to isolate the region of interest (e.g., hippocampus, cortex).
-
Mount the brain block onto the vibratome stage using cyanoacrylate glue.
-
Submerge the mounted brain in the ice-cold, carbogenated slicing solution in the vibratome buffer tray.
-
Cut slices to the desired thickness (typically 300-400 µm).
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After recovery, maintain the slices at room temperature in carbogenated aCSF until use.
Two-Photon Glutamate Uncaging and Whole-Cell Electrophysiology
This protocol provides a general workflow for performing two-photon glutamate uncaging on a neuron in an acute brain slice while recording its electrical activity.[1][2]
Equipment:
-
Two-photon laser-scanning microscope.[2]
-
Mode-locked Ti:Sapphire laser tuned to the appropriate wavelength for uncaging (e.g., 720 nm for MNI- or CDNI-caged glutamate).[2]
-
Upright microscope with water-immersion objectives.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulators.
-
Perfusion system.
Solutions:
-
Carbogenated aCSF.
-
DMNB-caged glutamate (or other caged compound) dissolved in aCSF (typically 1-5 mM).
-
Intracellular solution for the patch pipette (e.g., potassium gluconate-based).
Workflow Diagram:
A workflow for two-photon uncaging experiments.
Detailed Steps:
-
Slice Preparation: Prepare acute brain slices as described in Protocol 4.1.
-
Setup: Place the slice in the recording chamber of the microscope and perfuse with carbogenated aCSF containing the caged glutamate.
-
Patch-Clamp Recording: Using visual guidance (e.g., Dodt contrast), approach a target neuron with a patch pipette filled with intracellular solution. Establish a whole-cell patch-clamp configuration.[11]
-
Targeting: With the neuron filled with a fluorescent dye from the patch pipette, use the two-photon microscope's imaging laser to locate a dendritic spine or region of interest for stimulation.
-
Uncaging: Position the uncaging laser beam at the target location. Deliver a short pulse of laser light (e.g., 1-5 ms) at a power calibrated to elicit a physiological-like response.
-
Recording: Simultaneously record the electrical response of the neuron (e.g., an uncaging-evoked excitatory postsynaptic current, uEPSC) using the patch-clamp amplifier.
-
Data Analysis: Analyze the amplitude, kinetics, and other properties of the recorded synaptic events.
Section 5: Mechanism of Photolysis
The photolysis of ortho-nitrobenzyl compounds, including the DMNB group, proceeds through a well-characterized intramolecular rearrangement.
Photolysis mechanism of a DMNB-caged compound.
-
Photon Absorption: The DMNB caging group absorbs a photon of light, transitioning to an electronically excited state.
-
Excited State Formation: An excited singlet or triplet state is formed.
-
Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon. This leads to the formation of an aci-nitro intermediate.
-
Cyclization and Rearrangement: The aci-nitro intermediate undergoes cyclization and rearrangement.
-
Cleavage: This rearrangement leads to the cleavage of the bond to the neurotransmitter, releasing it in its active form and generating a 2-nitrosobenzaldehyde byproduct.[12][13]
Section 6: Concluding Remarks and Future Directions
The use of caged compounds derived from dimethoxy-nitrobenzaldehyde and other photolabile groups remains a cornerstone of modern neurophysiology. It provides an indispensable toolkit for dissecting the complexities of neural circuits with a level of precision that is difficult to achieve with other methods. Future developments in this field will likely focus on creating new caging groups with improved two-photon cross-sections, faster release kinetics, and excitation profiles in the near-infrared window to allow for deeper tissue penetration and reduced phototoxicity. The combination of optogenetics with multi-color uncaging of different neurotransmitters will undoubtedly open new avenues for understanding the brain's intricate computations.
References
-
Stein, I. S., & Zito, K. (2019). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In Two-Photon Lignin Imaging (pp. 65-88). Humana, New York, NY. [Link]
-
Ellis-Davies, G. C. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 11, 1. [Link]
-
Ellis-Davies, G. C. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 11, 1. [Link]
-
Noguchi, J., Nagaoka, A., Watanabe, S., & Kasai, H. (2011). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. Journal of physiology-paris, 105(1-3), 28-35. [Link]
-
Femtonics. (n.d.). Caged Neurotransmitters. [Link]
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Olson, J. P., Kwon, H. B., Takasaki, K. T., Chiu, C. Q., Higley, M. J., Sabatini, B. L., & Ellis-Davies, G. C. (2013). Optically selective two-photon uncaging of glutamate at 900 nm. Journal of the American Chemical Society, 135(16), 5954-5957. [Link]
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Kleinhans, C., Kafitz, K. W., & Rose, C. R. (2022). Multi-photon intracellular sodium imaging combined with UV-mediated focal uncaging of glutamate in CA1 pyramidal neurons. JoVE (Journal of Visualized Experiments), (186), e52038. [Link]
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Chiu, C. Q., Lur, G., Lester, H. A., & Ellis-Davies, G. C. (2013). Two-color, two-photon uncaging of glutamate and GABA. Frontiers in synaptic neuroscience, 5, 4. [Link]
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Moskalenko, A. A., Il'ichev, Y. V., & Pozdnyakov, I. P. (2019). Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. Scientific reports, 9(1), 1-9. [Link]
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Fidzinski, P., Lösing, P., & Heinemann, U. (2020). Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings. JoVE (Journal of Visualized Experiments), (159), e61085. [Link]
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Nedelcu, D., & Schuman, E. M. (2010). A collection of caged compounds for probing roles of local translation in neurobiology. Bioorganic & medicinal chemistry, 18(22), 7929-7937. [Link]
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Olson, J. P., Kwon, H. B., Takasaki, K. T., Chiu, C. Q., Higley, M. J., Sabatini, B. L., & Ellis-Davies, G. C. (2013). Optically selective two-photon uncaging of glutamate at 900 nm. Journal of the American Chemical Society, 135(16), 5954-5957. [Link]
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Sarkisov, D. V., & Wang, S. S. H. (2008). 5 Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. Patch-clamp methods and protocols, 93-112. [Link]
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Amatrudo, J. M., Olson, J. P., Lur, G., & Ellis-Davies, G. C. (2014). Wavelength-selective one-and two-photon uncaging of GABA. ACS chemical neuroscience, 5(1), 64-70. [Link]
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Tlili, C., & Jullien, L. (2017). Blue and Green Light Responsive Caged Glutamate. Molecules, 22(10), 1699. [Link]
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Klán, P., Šebej, P., & Wirz, J. (2004). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP. Journal of the American Chemical Society, 126(49), 16148-16157. [Link]
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Brain slice preparation for electrophysiology recording. (2023). protocols.io. [Link]
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A Comprehensive Step-by-Step Guide to Acute Brain Slices for Electrophysiology. (2024). Precisionary Instruments. [Link]
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Fedoryak, O. D., & Ellis-Davies, G. C. (2005). Summary of the properties of caged glutamates. ResearchGate. [Link]
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Moskalenko, A. A., Il'ichev, Y. V., & Pozdnyakov, I. P. (2019). Photolysis of dimethoxynitrobenzyl-"caged" acids yields fluorescent products. Scientific reports, 9(1), 13462. [Link]
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Ishikawa, T., & Ikegaya, Y. (2022). In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives. Brain sciences, 12(11), 1464. [Link]
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Ellis-Davies, G. C. (2013). A chemist and biologist talk to each other about caged neurotransmitters. Frontiers in neuroscience, 7, 1. [Link]
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Chiu, C. Q., Lur, G., Lester, H. A., & Ellis-Davies, G. C. (2013). Two-color, two-photon uncaging of glutamate and GABA. Frontiers in synaptic neuroscience, 5, 4. [Link]
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Abcam. (2019, February 8). Brain slice electrophysiology video protocol [Video]. YouTube. [Link]
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Hearing, M. C. (2019). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction: Methods and Protocols. ResearchGate. [Link]
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Garret, M., & D’Amour, J. (2018). Obtaining Acute Brain Slices. Bio-protocol, 8(2), e2681. [Link]
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Blanc, A., & Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(16), 5567-5577. [Link]
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Nedelcu, D., & Schuman, E. M. (2010). A collection of caged compounds for probing roles of local translation in neurobiology. Bioorganic & medicinal chemistry, 18(22), 7929-7937. [Link]
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Nakashima, Y., & Yagi, M. (2019). Photochemical reaction mechanisms of 4, 5-dimethoxy-2-nitrobenzyl acetate analysed by a sub-10 fs near-ultraviolet pulse laser. ResearchGate. [Link]
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Nerbonne, J. M. (1996). Caged compounds: tools for illuminating neuronal responses and connections. Current opinion in neurobiology, 6(3), 379-386. [Link]
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Application Notes and Protocols: 2,3-Dimethoxy-5-nitrobenzaldehyde as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 2,3-Dimethoxy-5-nitrobenzaldehyde in Medicinal Chemistry
This compound is a highly functionalized aromatic aldehyde that serves as a valuable scaffold in the synthesis of novel bioactive compounds. Its unique substitution pattern, featuring two electron-donating methoxy groups and a potent electron-withdrawing nitro group, imparts a distinct electronic character that influences both its reactivity and the biological properties of its derivatives. The aldehyde functional group provides a reactive handle for a variety of chemical transformations, most notably the formation of Schiff bases (imines) through condensation with primary amines.
The resulting Schiff bases and other derivatives often exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects.[1] The lipophilicity conferred by the methoxy groups can enhance cell membrane permeability, while the nitro group can participate in crucial interactions with biological targets and can also be a precursor for further chemical modifications. These features make this compound a strategic starting material for generating libraries of diverse molecular architectures for drug discovery.
Core Synthetic Applications: The Gateway to Bioactive Scaffolds
The primary application of this compound in the synthesis of bioactive molecules is through condensation reactions to form Schiff bases. This reaction is a cornerstone of medicinal chemistry due to its simplicity, high efficiency, and the diverse range of accessible products.
General Workflow for Schiff Base Synthesis
The synthesis of Schiff bases from this compound is a straightforward process that can be adapted for a wide variety of primary amines to generate a library of potential drug candidates.
Caption: General workflow for the synthesis of Schiff bases from this compound.
Protocol 1: Synthesis of a Novel Schiff Base from this compound and 4-Aminobenzoic acid
This protocol details the synthesis of a representative Schiff base with potential biological activity. The choice of 4-aminobenzoic acid as the amine component introduces a carboxylic acid moiety, which can enhance aqueous solubility and provide an additional site for interaction with biological targets.
Materials:
-
This compound
-
4-Aminobenzoic acid
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating mantle
-
Vacuum filtration apparatus
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with stirring.
-
Addition of Amine: To this solution, add an equimolar amount (1.0 equivalent) of 4-aminobenzoic acid.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC, using an appropriate solvent system (e.g., ethyl acetate/hexane mixture). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
-
Isolation: Upon completion of the reaction (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. The Schiff base product is expected to precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified product in a vacuum oven. The structure of the synthesized Schiff base should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Anticipated Bioactivity and Mechanistic Insights
Derivatives of nitrobenzaldehyde, particularly Schiff bases, have demonstrated significant potential as both antimicrobial and anticancer agents.[2][3]
Antimicrobial Activity
The antimicrobial efficacy of benzaldehyde derivatives is often linked to the substitution pattern on the aromatic ring.[4] The presence of nitro and methoxy groups in the synthesized Schiff bases can contribute to their ability to disrupt microbial processes.
Plausible Mechanism of Antimicrobial Action:
The mechanism of action for many benzaldehyde derivatives involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and eventual cell death.[5] The imine (-C=N-) linkage in Schiff bases is also known to be crucial for their antimicrobial activity.
Caption: Potential signaling pathway for apoptosis induction by Schiff base derivatives.
Cytotoxicity Data for a Related Nitrobenzaldehyde Schiff Base:
The following table presents the in vitro cytotoxicity data for a novel Schiff base derived from 4-nitrobenzaldehyde against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) and normal human gingival fibroblasts (NHGF), demonstrating selectivity for cancer cells. [6]
| Cell Line | IC₅₀ (µg/mL) after 72h |
|---|---|
| TSCCF (Cancer) | 446.68 |
| NHGF (Normal) | 977.24 |
Conclusion and Future Directions
This compound is a readily accessible and highly versatile building block for the synthesis of a diverse array of bioactive molecules. The straightforward formation of Schiff bases, coupled with the tunable electronic and steric properties imparted by its substitution pattern, provides a robust platform for the development of novel antimicrobial and anticancer agents. The protocols and mechanistic insights provided in this application note serve as a guide for researchers to explore the full potential of this valuable synthetic intermediate in drug discovery and medicinal chemistry. Further investigations should focus on expanding the library of derivatives, conducting comprehensive biological evaluations, and elucidating the precise molecular targets and mechanisms of action.
References
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Iqbal, A., Siddiqui, H. L., Ashraf, C. M., Bukhari, M. H., & Akram, C. M. (2007). Synthesis, spectroscopic and cytotoxic studies of biologically active new schiff bases derived from p-nitrobenzaldehyde. Chemical & Pharmaceutical Bulletin, 55(7), 1070-1072. [Link]
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Majeed, R. H., Hussein, H. A., & Abdullah, M. A. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285–296. [Link]
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Iqbal, A., et al. (2007). Synthesis, spectroscopic and cytotoxic studies of biologically active new schiff bases derived from p-nitrobenzaldehyde. Chemical and Pharmaceutical Bulletin, 55(7), 1070-1072. [Link]
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de Macêdo, I. M. M., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Scientia Pharmaceutica, 89(3), 39. [Link]
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ResearchGate. (n.d.). Synthesis, characterization and biological activities of Schiff bases derived from 2-hydroxy-3-nitrobenzaldehyde. [Link]
-
Zeytinoğlu, H., et al. (2024). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. Biological Trace Element Research. [Link]
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Teikyo Medical Journal. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. [Link]
-
Journal of Pharmaceutical and Sciences. (n.d.). Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. [Link]
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ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. [Link]
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Thai Science. (n.d.). Antitumour activities of some schiff bases derived from benzoin, salicylaldehyde, amino phenol and 2,4 dinitrophenyl hydrazine. [Link]
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Schöne, F., et al. (2018). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Frontiers in Microbiology, 9, 1543. [Link]
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El-Gazzar, A. B. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[2][7]enzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1234. [Link]
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ResearchGate. (n.d.). Synthesis of Novel Anticancer Drugs Derived from 4‐nitrobenzaldehyde, and Investigation of Responsive Drug Delivery Systems Based on Carbon Quantum Dots. [Link]
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Biointerface Research in Applied Chemistry. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. [Link]
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Application Note: A Detailed Protocol for the Regioselective Nitration of 2,3-Dimethoxybenzaldehyde
This document provides a comprehensive experimental guide for the nitration of 2,3-dimethoxybenzaldehyde, a key transformation for synthesizing valuable intermediates in medicinal chemistry and materials science. The primary product of this electrophilic aromatic substitution is 6-nitro-2,3-dimethoxybenzaldehyde, a precursor for various heterocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.
The protocol herein is built upon established principles of electrophilic aromatic substitution, emphasizing safety, procedural accuracy, and robust product characterization. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity and provide a step-by-step methodology designed for reproducibility and high purity of the final product.
Mechanistic Rationale and Regioselectivity
The nitration of a substituted benzene ring is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[1] The process involves the attack of an electrophile, the nitronium ion (NO₂⁺), on the electron-rich aromatic ring.[2][3]
Generation of the Electrophile: The highly reactive nitronium ion is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically sulfuric acid. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and potent electrophile, NO₂⁺.[3][4][5]
Directing Effects and Regiocontrol: The regiochemical outcome of the nitration of 2,3-dimethoxybenzaldehyde is dictated by the electronic effects of the three substituents on the benzene ring.
-
Methoxy Groups (-OCH₃): Located at positions 2 and 3, these are powerful activating groups due to the lone pairs on the oxygen atoms, which can be donated into the ring through resonance (+R effect). They are strong ortho, para-directors.[6]
-
Aldehyde Group (-CHO): Located at position 1, this is a deactivating group due to its electron-withdrawing nature through both induction (-I) and resonance (-R effects). It is a meta-director.[5][7]
When multiple substituents are present, the most strongly activating group typically controls the position of electrophilic attack.[6] In this case, the two methoxy groups overwhelmingly activate the ring compared to the deactivating effect of the aldehyde. The positions ortho and para to the methoxy groups are C4, C5, and C6. The aldehyde deactivates positions C2, C4, and C6 through its meta-directing influence, but the activating power of the methoxy groups is dominant.
Considering the directing effects:
-
The C3-methoxy group directs to C2 (ortho), C4 (ortho), and C6 (para).
-
The C2-methoxy group directs to C1 (ortho), C3 (ortho), and C5 (para).
The positions C4, C5, and C6 are the most electronically enriched. However, steric hindrance from the adjacent aldehyde and methoxy groups makes C4 and C5 less accessible. The C6 position is electronically activated (para to the C3-methoxy group) and sterically more accessible, making it the most probable site for nitration. Experimental evidence confirms that 6-nitro-2,3-dimethoxybenzaldehyde is indeed a major product of this reaction.[8]
Sources
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,3-Dimethoxy-5-nitrobenzaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction
The architectural complexity and biological significance of heterocyclic compounds have positioned them as cornerstones in medicinal chemistry and materials science. Among the myriad of synthons available for their construction, substituted benzaldehydes offer a versatile and reactive starting point. This guide focuses on 2,3-dimethoxy-5-nitrobenzaldehyde, a readily available aromatic aldehyde, as a precursor for the synthesis of three pivotal classes of N-heterocycles: quinolines, indoles, and quinoxalines. The presence of ortho-dimethoxy groups, a nitro functionality, and an aldehyde on the same scaffold allows for a diverse range of chemical transformations, making it an attractive building block for generating molecular diversity.
This document provides in-depth, field-proven protocols and the underlying mechanistic rationale for these syntheses. The aim is to equip researchers with the practical knowledge to not only replicate these procedures but also to adapt and innovate upon them for the development of novel molecular entities.
Part 1: Synthesis of Substituted Quinolines via Domino Nitro Reduction-Friedländer Annulation
The quinoline scaffold is a privileged motif found in a plethora of natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The Friedländer annulation is a classic and powerful method for quinoline synthesis. A significant advancement of this method is the domino nitro reduction-Friedländer reaction, which utilizes readily available nitroarenes, thereby circumventing the often-limited availability of the corresponding amino derivatives.[3][4][5][6]
Causality and Mechanistic Insight
This one-pot synthesis is a cascade of three key transformations:
-
In Situ Nitro Group Reduction: The process commences with the reduction of the nitro group of this compound to an amine. Iron powder in glacial acetic acid is a classic and effective system for this transformation, proceeding through a series of single electron transfers and protonations.[6]
-
Knoevenagel Condensation: The freshly generated 2-amino-3,4-dimethoxybenzaldehyde then undergoes a Knoevenagel condensation with an active methylene compound (e.g., a β-ketoester or β-diketone). This base- or acid-catalyzed reaction forms a 2-aminocinnamyl intermediate.[6]
-
Intramolecular Cyclization and Aromatization: The final step involves the intramolecular cyclization of the intermediate, where the amino group attacks the ketone carbonyl. Subsequent dehydration leads to the formation of the stable, aromatic quinoline ring.[4][6]
Caption: Domino Nitro Reduction-Friedländer Annulation Workflow.
Detailed Experimental Protocol
Protocol 1: Synthesis of Ethyl 7,8-dimethoxy-6-nitro-2-methylquinoline-3-carboxylate
-
Materials:
-
This compound
-
Ethyl acetoacetate
-
Iron powder (<100 mesh)
-
Glacial acetic acid
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in glacial acetic acid (20 mL).
-
To this solution, add ethyl acetoacetate (2.0 eq.).
-
Heat the mixture to 90-100 °C with vigorous stirring.
-
Once the temperature has stabilized, add iron powder (4.0 eq.) portion-wise over 20 minutes. An exothermic reaction and a color change to dark brown are typically observed.
-
Maintain the reaction at 100 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water (100 mL).
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired quinoline derivative.
-
Data Presentation
| Active Methylene Compound | Product | Expected Yield (%) | Reference |
| Ethyl acetoacetate | Ethyl 7,8-dimethoxy-6-nitro-2-methylquinoline-3-carboxylate | 75-85 | [6] |
| Acetylacetone | 3-acetyl-7,8-dimethoxy-6-nitro-2-methylquinoline | 70-80 | [6] |
| Diethyl malonate | Ethyl 7,8-dimethoxy-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate | 65-75 | [6] |
Part 2: Synthesis of Substituted Indoles via Nenitzescu Reductive Cyclization
The indole nucleus is a fundamental heterocyclic scaffold present in numerous natural products, pharmaceuticals, and agrochemicals, exhibiting a wide array of biological activities.[7][8][9][10][11] While several methods exist for indole synthesis, the Nenitzescu reaction provides a direct route from o-nitrobenzaldehydes.[12]
Causality and Mechanistic Insight
This synthesis proceeds in two main stages:
-
Henry Reaction (Nitroaldol Condensation): this compound undergoes a base-catalyzed condensation with a nitroalkane, such as nitromethane. This reaction forms a β-nitro alcohol, which is subsequently dehydrated to yield an o,β-dinitrostyrene derivative.[7][12][13]
-
Reductive Cyclization: The o,β-dinitrostyrene intermediate is then subjected to reductive conditions. The ortho-nitro group is reduced to an amino group, which then intramolecularly attacks the vinyl nitro group (or its reduced form), leading to the formation of the indole ring after elimination.[12][14][15][16]
Caption: Nenitzescu Indole Synthesis Workflow.
Detailed Experimental Protocol
Protocol 2: Synthesis of 5,6-Dimethoxy-7-nitroindole
-
Materials:
-
This compound
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Palladium on carbon (10%)
-
Methanol
-
Ethyl acetate
-
Celite
-
-
Procedure:
-
Step A: Synthesis of 1,2-dimethoxy-4-nitro-5-(2-nitrovinyl)benzene
-
To a solution of this compound (1.0 eq.) in nitromethane (10 mL), add ammonium acetate (0.8 eq.).
-
Reflux the mixture for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature. The product often precipitates as a yellow solid.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the o,β-dinitrostyrene intermediate.
-
-
Step B: Reductive Cyclization to 5,6-Dimethoxy-7-nitroindole
-
In a hydrogenation vessel, suspend the dinitrostyrene intermediate from Step A in a mixture of methanol and ethyl acetate (1:1, 50 mL).
-
Add 10% palladium on carbon (10 mol% Pd).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired indole.
-
-
Data Presentation
| Step | Intermediate/Product | Expected Yield (%) | Reference |
| A | 1,2-dimethoxy-4-nitro-5-(2-nitrovinyl)benzene | 80-90 | [12] |
| B | 5,6-Dimethoxy-7-nitroindole | 60-75 | [12] |
Part 3: Synthesis of Substituted Quinoxalines via One-Pot Benzoin Condensation and Cyclization
Quinoxalines are an important class of benzodiazines with a wide range of applications in pharmaceuticals, dyes, and as ligands in coordination chemistry.[17] The most common synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Since this compound is not a 1,2-dicarbonyl, an alternative one-pot strategy involving an initial benzoin-type condensation is proposed.[3]
Causality and Mechanistic Insight
This one-pot synthesis is a multi-step sequence:
-
Benzoin Condensation: Two molecules of this compound undergo a self-condensation to form a benzoin derivative. This reaction can be catalyzed by N-heterocyclic carbenes (NHCs).[3]
-
Oxidation: The resulting benzoin is oxidized in situ to the corresponding benzil (a 1,2-dicarbonyl compound). Aerobic oxidation in the presence of a base can be effective for this step.[3]
-
Cyclocondensation: The in situ generated benzil then reacts with an o-phenylenediamine in a classical cyclocondensation reaction to form the quinoxaline ring.
Caption: One-Pot Quinoxaline Synthesis Workflow.
Detailed Experimental Protocol
Protocol 3: Synthesis of 2,3-bis(2,3-dimethoxy-5-nitrophenyl)-6-nitroquinoxaline
-
Materials:
-
This compound
-
4-Nitro-1,2-phenylenediamine
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (NHC precursor)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dry Tetrahydrofuran (THF)
-
Ethyl acetate
-
-
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add the NHC precursor IPr·HCl (0.1 eq.) and dry THF (10 mL).
-
Cool the solution to 0 °C and add DBU (0.2 eq.). Stir for 15 minutes.
-
Add this compound (2.2 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 65 °C for 3-5 hours, monitoring the formation of the benzoin intermediate by TLC.
-
After the benzoin formation is complete, add a solution of 4-nitro-1,2-phenylenediamine (1.0 eq.) in THF (5 mL).
-
Replace the nitrogen atmosphere with air (via a balloon) and stir the reaction mixture at room temperature overnight.
-
Upon completion, quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired quinoxaline.
-
Data Presentation
| Step | Intermediate/Product | Expected Yield (%) | Reference |
| One-pot | 2,3-bis(2,3-dimethoxy-5-nitrophenyl)-6-nitroquinoxaline | 60-75 | [3] |
References
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Driver, T. G., et al. (2019).
- Ferretti, F., et al. (2022). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate.
- Gribble, G. W. (2023).
- BenchChem. (2025).
- Nenitzescu, C. D. (1929). Über einige neue Synthesen von 5-Oxy-indol-Derivaten. Buletinul Societății de Chimie din România, 11, 37-43.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.
- Encyclopedia.pub. (2023).
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2014). Molecules, 19(9), 13837-13863.
- Oriental Journal of Chemistry. (n.d.).
- ResearchGate. (n.d.).
- PubMed Central. (n.d.).
- Arkat USA. (2008).
- NIH. (n.d.). Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction.
- NIH. (n.d.). Biomedical Importance of Indoles.
- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Journal of Applied Pharmaceutical Science, 12(12), 001-015.
- ResearchGate. (n.d.). Indole: The molecule of diverse biological activities.
- ResearchGate. (n.d.).
- MDPI. (2024).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- NIH. (n.d.). The Domino Way to Heterocycles.
- PubMed Central. (n.d.).
- Bentham Science. (n.d.).
- ResearchGate. (n.d.).
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijrti.org [ijrti.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Quinoxaline synthesis [organic-chemistry.org]
use of 2,3-Dimethoxy-5-nitrobenzaldehyde in solid-phase peptide synthesis
An In-Depth Guide to the Application of 2,3-Dimethoxy-5-nitrobenzaldehyde in Solid-Phase Peptide Synthesis
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound, a key reagent for creating a photolabile linker system in solid-phase peptide synthesis (SPPS). This guide moves beyond simple step-by-step instructions to deliver a foundational understanding of the underlying chemistry, empowering users to optimize protocols for their specific research needs.
Introduction: The Power of Light in Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on an insoluble polymer support.[1][2] A critical component of this methodology is the linker, a molecular bridge that anchors the nascent peptide chain to the solid support.[1][3] The nature of this linker dictates the conditions under which the final peptide is cleaved from the resin.
While traditional methods rely on strong acids for cleavage, this can be detrimental to peptides containing sensitive functionalities. Photolabile linkers have emerged as a powerful alternative, offering an exceptionally mild and orthogonal cleavage strategy.[4][5][6] By using light as a "reagent," peptides can be released from the solid support without harsh chemicals, preserving complex modifications and simplifying purification.[4][5][7]
The o-nitrobenzyl scaffold is a widely employed photolabile motif.[7] The specific subject of this guide, this compound, is a precursor to the 3-methoxy-4-(aminomethyl)-6-nitrophenoxy (MeNb-O) linker, a type of o-nitroveratryl (Nv) linker. The inclusion of two methoxy groups on the benzene ring is a critical design feature; it shifts the absorption maximum to a longer wavelength (>350 nm), allowing for cleavage with less energetic and less damaging UV light compared to simpler o-nitrobenzyl systems.[8]
The Chemistry: Mechanism of Photocleavage
The functionality of the linker derived from this compound hinges on a well-defined intramolecular photochemical reaction. Upon irradiation with UV light, typically around 365 nm, the ortho-nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon, initiating a redox reaction.[9][10] This rearrangement leads to the formation of an aci-nitro intermediate, which subsequently rearranges to cleave the ester or amide bond connecting the peptide to the linker. The process releases the peptide with a native C-terminus and converts the linker into a 2,3-dimethoxy-5-nitrosobenzaldehyde byproduct.[9][11][12]
This cleavage mechanism offers profound advantages:
-
Orthogonality: It is fully compatible with both Fmoc/tBu and Boc/Bzl protection strategies, as it is unaffected by the acidic or basic conditions used in these schemes.[2][3]
-
Mild Conditions: The absence of strong acids or bases preserves acid-sensitive moieties such as glycosylations, phosphorylations, and complex side-chain protecting groups.[4][5]
-
Reagent-Free Cleavage: It eliminates the need for cleavage cocktails and scavengers, which can generate side products and complicate subsequent purification.[4][5]
Application Notes: Strategic Implementation
Ideal Use Cases
The use of a this compound-derived linker is particularly advantageous for:
-
Synthesis of Acid-Sensitive Peptides: Peptides with modifications prone to degradation under acidic conditions are prime candidates.
-
C-Terminally Modified Peptides: The fully protected peptide can be cleaved from the resin and then modified at the C-terminus in solution.
-
Peptide Libraries and Arrays: Light allows for spatial and temporal control of cleavage, enabling selective release of peptides from specific locations on an array (e.g., in SPOT synthesis).[7][13]
-
On-Resin Cyclization: A photolabile linker can serve as a temporary backbone anchor for on-resin head-to-tail cyclization, after which the cyclic peptide is photolytically released.[14]
Limitations and Critical Considerations
-
Light Penetration: For larger scale syntheses, ensuring uniform irradiation of all resin beads can be challenging. This can lead to incomplete cleavage. Agitation of the resin slurry during photolysis is crucial.[4]
-
Photolabile Protecting Groups: The synthesis plan must avoid other photolabile protecting groups (e.g., Nv-Fmoc) to prevent their premature removal during the final cleavage step.
-
Cleavage Byproducts: While the resulting nitrosobenzaldehyde is generally less reactive than byproducts from other photolabile linkers, it can potentially interact with the cleaved peptide, particularly those with nucleophilic side chains like Cysteine.[8]
-
Optimization Required: Photolytic cleavage yields can vary and often require optimization of irradiation time, solvent, and temperature for each specific peptide sequence.[9]
Data Presentation
The following table summarizes typical parameters for utilizing a this compound-derived linker in SPPS.
| Parameter | Recommended Value/Range | Notes |
| Resin Type | Aminomethylated Polystyrene, TentaGel | Must possess a primary amine for initial linker attachment. |
| Linker Loading | 0.3 - 0.7 mmol/g | Dependent on the base resin and coupling efficiency. |
| Coupling Efficiency | >99% | Should be monitored per cycle using a qualitative method like the Kaiser test. |
| Photolysis Wavelength | 365 nm | Optimal for nitrobenzyl-based linkers to minimize peptide damage.[10][15] |
| Photolysis Time | 1 - 4 hours | Highly sequence-dependent; requires optimization. |
| Photolysis Solvent | DCM, DMF, NMP, Acetonitrile | Solvent should swell the resin and be transparent at the cleavage wavelength. |
| Expected Cleavage Yield | 70 - 95% | Varies with peptide length, sequence, and optimization of cleavage conditions.[9] |
Experimental Protocols
Workflow Overview
Caption: Overall workflow for SPPS using a photolabile linker.
Protocol 1: Functionalization of Aminomethyl Resin
This protocol describes the attachment of this compound to an aminomethyl-functionalized resin via reductive amination to form the photolabile handle.
Materials:
-
Aminomethylated Resin (e.g., AM-PS, 1.0 eq)
-
This compound (3.0 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (5.0 eq)
-
1% Acetic Acid in DMF
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Methanol
Procedure:
-
Swell the aminomethyl resin in DMF for 1 hour in a peptide synthesis vessel.
-
Drain the DMF and wash the resin three times with DMF.
-
Add a solution of this compound in 1% acetic acid/DMF to the resin.
-
Agitate the mixture for 30 minutes at room temperature.
-
Add NaBH₃CN to the vessel and continue to agitate the mixture for 4-6 hours at room temperature.
-
Drain the reaction solution and wash the resin sequentially with DMF (5x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum. The presence of the aldehyde can be monitored by the disappearance of the amine using a Kaiser test.
Protocol 2: Loading of the First Fmoc-Amino Acid
This protocol details the esterification of the first amino acid to the hydroxyl group generated on the linker after reduction.
Materials:
-
Linker-functionalized resin (1.0 eq)
-
Fmoc-amino acid (4.0 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (4.0 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
DMF, DCM
Procedure:
-
Swell the functionalized resin in DCM for 1 hour. Drain the solvent.
-
In a separate vial, dissolve the Fmoc-amino acid and DMAP in a minimal amount of DMF. Add this solution to the resin.
-
Add DIC dissolved in DCM to the resin slurry.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
To cap any unreacted hydroxyl groups, add an excess of acetic anhydride and DIPEA and react for 30 minutes.
-
Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum. Determine the loading capacity using a UV spectrophotometric analysis of the piperidine-dibenzofulvene adduct after Fmoc deprotection of a small, weighed sample.
Protocol 3: Peptide Chain Elongation (Standard Fmoc-SPPS)
Follow standard automated or manual Fmoc-SPPS protocols.[16] A typical cycle is as follows:
-
Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group.[16]
-
Washes: Wash the resin thoroughly with DMF (5-7x) to remove piperidine.
-
Coupling: Add the next Fmoc-amino acid (4 eq), a coupling agent like HCTU (3.9 eq), and a base like DIPEA (8 eq) in DMF.[13] Agitate for 30-60 minutes.
-
Washes: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Repeat the cycle for each amino acid in the sequence.
Protocol 4: Photolytic Cleavage
This is the final step to release the synthesized peptide from the solid support.
Materials:
-
Peptide-bound resin
-
Photolysis-compatible solvent (e.g., DCM/Methanol 9:1, Acetonitrile/Water 1:1)
-
UV Lamp (365 nm, e.g., mercury vapor lamp or LED array)
-
Quartz reaction vessel or borosilicate vessel transparent to >350 nm light.
Caption: Photolytic cleavage of the peptide from the solid support.
Procedure:
-
Place the dry peptide-resin in the photoreactor vessel.
-
Add the chosen solvent to swell the resin and create a mobile slurry. The volume should be sufficient to cover the resin and allow for agitation.
-
If the peptide contains sensitive residues like Cys or Met, bubble nitrogen or argon through the slurry for 15 minutes to deoxygenate the system.
-
Turn on the UV lamp and begin irradiation. Maintain constant, gentle agitation (e.g., using a magnetic stirrer or nitrogen bubbling) to ensure all beads are exposed to the light.
-
Irradiate for 1-4 hours. The optimal time should be determined empirically. Monitor the cleavage progress by taking small aliquots of the solution, removing the solvent, and analyzing the contents via HPLC or LC-MS.
-
Once cleavage is complete, filter the resin and collect the filtrate containing the crude peptide.
-
Wash the resin with additional cleavage solvent (2-3x) and combine the filtrates.
-
Evaporate the solvent under reduced pressure to obtain the crude peptide, which can then be purified by reverse-phase HPLC.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Cleavage Yield | 1. Insufficient irradiation time or low lamp intensity.2. Poor light penetration.3. Inappropriate solvent choice.4. Peptide aggregation on resin. | 1. Increase irradiation time; check lamp specifications and age.2. Ensure vigorous agitation; use a smaller batch size.3. Switch to a solvent that provides better resin swelling.4. Add a chaotropic agent like trifluoroethanol (TFE) to the cleavage solvent. |
| Incomplete Coupling | 1. Steric hindrance from bulky amino acids.2. Aggregation of the growing peptide chain. | 1. Double couple the problematic residue; use a stronger coupling agent (e.g., HATU).2. Perform coupling at a slightly elevated temperature (35-40°C); use a resin with lower loading. |
| Side Product Formation | 1. Reaction of the nitroso byproduct with the peptide.2. Photodegradation of sensitive amino acids (e.g., Trp). | 1. Include a mild scavenger like 1,3,5-trimethoxybenzene in the cleavage solution.2. Minimize irradiation time; ensure the system is deoxygenated. |
| No Cleavage | 1. Incorrect wavelength or faulty UV lamp.2. Incorrectly synthesized linker. | 1. Verify the lamp's output wavelength is centered around 365 nm.2. Confirm the structure of the linker-resin via analytical methods before peptide synthesis. |
References
- A Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [URL: https://www.aapptec.com/files/APGweb.pdf]
- Photolabile Linkers for Solid-Phase Synthesis | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/265392660_Photolabile_Linkers_for_Solid-Phase_Synthesis]
- Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883492/]
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [URL: https://www.mdpi.com/1420-3049/27/9/2704]
- A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-Terminal Thioesters. ResearchGate. [URL: https://www.researchgate.net/publication/336357499_A_Photolabile_Backbone_Amide_Linker_for_the_Solid-Phase_Synthesis_of_Cyclic_Peptides_and_C-Terminal_Thioesters]
- Guide to Resins and Linkers in SPPS. Biosynth. [URL: https://www.biosynth.com/uploads/2023/07/file-browser-synthesis-reagents-guide-to-resins-and-linkers-in-spps.pdf]
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9099996/]
- Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science. [URL: https://pubs.acs.org/doi/10.1021/acscombsci.8b00042]
- Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo971322a]
- A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol502120e]
- Application Notes and Protocols for the Use of 2-Amino-5-nitrobenzoic Acid as a Photolabile Linker in Peptide Synthesis. BenchChem. [URL: https://www.benchchem.
- Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10320990/]
- Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PNAS. [URL: https://www.pnas.org/doi/full/10.1073/pnas.97.1.28]
- Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. BenchChem. [URL: https://www.benchchem.
- Synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde (Compound 113, FIG. 3). PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-3-4-dimethoxy-5-nitrobenzaldehyde]
- A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. CiteSeerX. [URL: https://citeseerx.ist.psu.edu/document?repid=rep1&type=pdf&doi=259972350a41f92e0719114d59a29e2402172772]
- Photolabile linker for peptide library preparation in SPOT synthesis. ResearchGate. [URL: https://www.researchgate.
- Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [URL: https://repository.upenn.edu/cgi/viewcontent.cgi?article=1089&context=be_papers]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [URL: https://sites.uci.edu/nowick/files/2020/05/Standard-Practices-for-Fmoc-based-SPPS-v1.7.2.pdf]
- WO/1993/000323 METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE. WIPO Patentscope. [URL: https://patentscope.wipo.int/search/en/detail.jsf?docId=WO1993000323]
- Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7214227/]
- Characteristic mechanisms of linker photolysis. A) ortho-nitrobenzene... ResearchGate. [URL: https://www.researchgate.net/figure/Characteristic-mechanisms-of-linker-photolysis-A-ortho-nitrobenzene-ONB_fig2_350993096]
- Peptide Resin Loading Protocols. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/peptide-resin-loading]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. seas.upenn.edu [seas.upenn.edu]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for the Light-Induced Cleavage of 2,3-Dimethoxy-5-nitrobenzaldehyde (DMNB) Esters
Introduction: Harnessing Light to Control Molecular Function
In the dynamic fields of chemical biology, pharmacology, and drug development, the ability to control the activity of molecules with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), often referred to as "caging" groups, are powerful tools that enable this control by reversibly masking the function of a bioactive molecule.[1] Irradiation with light of a specific wavelength triggers the cleavage of the PPG, releasing the active molecule and initiating a biological response on demand.
Among the various PPGs, the ortho-nitrobenzyl scaffold has been a workhorse, and its derivative, 2,3-Dimethoxy-5-nitrobenzaldehyde (DMNB) , offers favorable properties for a range of applications. DMNB-caged esters provide a robust method for the photoregulated release of carboxylic acids, which are key functional groups in a multitude of biologically active compounds, including signaling molecules and drugs. This guide provides a comprehensive overview of the principles, protocols, and practical considerations for the synthesis and light-induced cleavage of DMNB esters, tailored for researchers, scientists, and drug development professionals.
The Underpinning Science: Mechanism of DMNB Photocleavage
The light-induced cleavage of DMNB esters proceeds through a well-characterized intramolecular photochemical rearrangement. Understanding this mechanism is crucial for optimizing experimental conditions and troubleshooting.
Upon absorption of a photon, typically in the UV-A range (320-400 nm), the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This leads to the formation of a transient aci-nitro intermediate.[2][3] This intermediate then rapidly rearranges to release the carboxylic acid and forms 4,5-dimethoxy-2-nitrosobenzaldehyde as a byproduct.[2]
Caption: Photochemical cleavage mechanism of DMNB esters.
Key Photophysical Parameters: A Quantitative Perspective
The efficiency of the photocleavage process is governed by key photophysical parameters. A thorough understanding of these metrics is essential for designing robust and reproducible experiments.
| Parameter | Symbol | Typical Value for DMNB Esters | Significance |
| Molar Extinction Coefficient | ε | ~5,000 M⁻¹cm⁻¹ at ~350 nm | Describes the efficiency of light absorption at a specific wavelength. A higher ε allows for cleavage at lower concentrations or with lower light intensity. |
| Quantum Yield | Φ | 0.01 - 0.1 | Represents the efficiency of converting absorbed photons into the desired photochemical reaction. This value can be influenced by the solvent and the nature of the caged molecule.[4] |
| Optimal Wavelength | λ_max | ~350 - 365 nm | The wavelength at which the DMNB group exhibits maximum light absorption, leading to the most efficient cleavage.[2] |
Note: The quantum yield can vary depending on the specific ester and the reaction environment. It is advisable to consult the literature for the specific DMNB-caged compound of interest or determine it empirically for highly quantitative studies.
Experimental Protocols
Protocol 1: Synthesis of DMNB-Caged Esters
The synthesis of DMNB esters from a carboxylic acid and 4,5-dimethoxy-2-nitrobenzyl alcohol can be achieved through several reliable esterification methods. The choice of method often depends on the scale of the reaction and the sensitivity of the carboxylic acid. Here, we detail the Steglich esterification, a mild and efficient method suitable for a wide range of substrates.[5][6]
Materials:
-
Carboxylic acid of interest
-
4,5-Dimethoxy-2-nitrobenzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure (Steglich Esterification):
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), 4,5-dimethoxy-2-nitrobenzyl alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) or EDC (1.2 eq) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup:
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU and wash the solid with a small amount of cold DCM.
-
If using EDC, the urea byproduct is water-soluble and can be removed by aqueous workup.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure DMNB ester.
Caption: General workflow for the synthesis of DMNB esters.
Protocol 2: Light-Induced Cleavage of DMNB Esters
This protocol outlines a general procedure for the photocleavage of DMNB esters in solution. The specific parameters, such as irradiation time and light intensity, may need to be optimized for each specific compound and experimental setup.
Materials and Equipment:
-
DMNB-caged ester
-
Appropriate solvent (e.g., DMSO, DMF, acetonitrile, or aqueous buffer)
-
UV light source (e.g., mercury lamp, LED array) with a peak emission around 365 nm
-
Quartz cuvette or other UV-transparent reaction vessel
-
Stirring mechanism (e.g., magnetic stir bar and plate)
-
Analytical instrument for monitoring the reaction (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Prepare a solution of the DMNB-caged ester in the desired solvent at a known concentration. For biological experiments, ensure the final concentration of any organic co-solvents (like DMSO) is compatible with the biological system.
-
Irradiation Setup:
-
Transfer the solution to a UV-transparent reaction vessel (e.g., a quartz cuvette).
-
Place the vessel in the photochemical reactor or at a fixed distance from the UV lamp. Ensure consistent positioning for reproducible results.
-
If necessary, use a filter to isolate the desired wavelength range and minimize sample damage from shorter wavelengths.
-
Maintain a constant temperature, if required, using a cooling fan or a circulating water bath, as UV lamps can generate significant heat.
-
-
Photolysis:
-
Begin stirring the solution to ensure uniform irradiation.
-
Turn on the UV light source to initiate the cleavage reaction.
-
Irradiate the sample for a predetermined amount of time. For kinetic studies, aliquots can be taken at various time points.
-
-
Reaction Monitoring:
-
UV-Vis Spectroscopy: Monitor the reaction by observing the decrease in the absorbance of the DMNB-caged ester (around 350 nm) and the appearance of the absorbance of the 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct at a different wavelength.
-
HPLC Analysis: Inject aliquots of the reaction mixture onto an HPLC system to quantify the disappearance of the starting material and the appearance of the released carboxylic acid and the nitrosobenzaldehyde byproduct. A typical reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid is often effective.
-
Caption: Experimental workflow for the photocleavage of DMNB esters.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no cleavage | - Insufficient light intensity or incorrect wavelength.- Low quantum yield of the specific compound.- Degradation of the light source. | - Verify the output of the light source and ensure the peak wavelength is appropriate for DMNB (~365 nm).- Increase irradiation time or light intensity.- Check the age and specifications of the UV lamp. |
| Incomplete reaction | - Inner filter effect (the product absorbs at the same wavelength as the starting material).- Insufficient irradiation time. | - Use a more dilute solution of the DMNB-caged compound.- Increase the irradiation time. |
| Side product formation | - Photodegradation of the released molecule or the photoproducts.- Reaction of the nitrosobenzaldehyde byproduct with the released molecule or other components. | - Use a long-pass filter to block high-energy UV light.- Minimize irradiation time.- In biological systems, consider the use of scavengers for reactive species, if appropriate. |
| Poor solubility | - The DMNB-caged compound is not soluble in the desired solvent. | - Use a co-solvent such as DMSO or DMF.- For biological applications, ensure the final co-solvent concentration is non-toxic. |
| Fluorescent byproducts | - The photolysis of DMNB-caged acids can yield fluorescent products.[1] | - Be aware of potential interference with fluorescent assays (e.g., fluorescein).- Perform control experiments with the uncaged byproduct to assess its fluorescence properties. |
Safety and Biocompatibility Considerations
When utilizing DMNB-caged compounds in biological systems, it is imperative to consider the potential toxicity of the caging group itself and its photoproducts. While the DMNB cage is generally considered to be biologically inert before photolysis, the released 4,5-dimethoxy-2-nitrosobenzaldehyde is a reactive aldehyde that could potentially interact with cellular components.
Key Considerations:
-
Cytotoxicity Assays: It is recommended to perform cytotoxicity assays (e.g., MTT or neutral red uptake assays) to evaluate the toxicity of both the caged compound and its photoproducts at the intended concentrations.
-
Control Experiments: Always include control experiments where the biological system is exposed to the photoproducts without the caged compound to assess any off-target effects.
-
UV Light Exposure: Minimize the exposure of biological samples to UV light to prevent photodamage. Use the lowest effective light dose and consider the use of filters to remove harmful short-wavelength UV radiation.
Conclusion
The this compound (DMNB) photolabile protecting group is a versatile and effective tool for the light-mediated release of carboxylic acids. By understanding the underlying photochemical mechanism and carefully optimizing experimental parameters, researchers can achieve precise spatiotemporal control over a wide range of biological processes. The protocols and guidelines presented here provide a solid foundation for the successful implementation of DMNB-caged ester technology in diverse research and development applications.
References
-
Deshpande, P. B., Shinde, P., Khadtare, A., & Parit, R. (2023). DEVELOPMENT AND VALIDATION OF NOVEL STABILITY- INDICATING RP-HPLC METHOD FOR DETERMINATION OF PITOLISANT IN BULK AND PHARMACEUTICAL DOSAGE FORM. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES, 10(07). [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Kovalenko, I. B., et al. (2019). Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. PLoS ONE, 14(9), e0222728. [Link]
-
Görner, H. (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences, 4(10), 822-828. [Link]
-
Kirschner, S., Doebber, A., Krebs, M., & Peifer, C. (2020). The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5-Dimethoxy-2-nitrobenzyl Caged N-Phenylpyrimidine-2-amine Scaffold. Molecules, 25(8), 1933. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Steglich esterification. Retrieved from [Link]
-
Khan, I., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101217. [Link]
-
Hradilova, L., et al. (2013). Cytotoxicity and Pro-Apoptotic Activity of 2,2´-Bis[4,5-bis(4-hydroxybenzyl)-2-(4-hydroxyphenyl)cyclopent-4-en-1,3-dione], a Phenolic Cyclopentenedione Isolated from the Cyanobacterium Strain Nostoc sp. str. Lukešová 27/97. Marine Drugs, 11(3), 854-869. [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Rurack, K., & Resch-Genger, U. (2011). Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm. Angewandte Chemie International Edition, 50(10), 2294-2297. [Link]
-
de Morais, S. M., et al. (2022). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Molecules, 27(19), 6287. [Link]
-
Al-Ghamdi, S. N., et al. (2022). Evaluation of Antioxidant, Cytotoxic, Mutagenic and Other Inhibitory Potentials of Green Synthesized Chitosan Nanoparticles. Molecules, 27(19), 6287. [Link]
-
Farooq, U., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6287. [Link]
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- 1. Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Purification of 2,3-Dimethoxy-5-nitrobenzaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 2,3-Dimethoxy-5-nitrobenzaldehyde from a crude reaction mixture. The content is structured in a practical, question-and-answer format to directly address common issues encountered in the laboratory.
Part 1: Understanding the Challenge: Impurity Profiling
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
Understanding the potential impurities is the first step toward designing an effective purification strategy. The most common synthesis route is the electrophilic nitration of 2,3-dimethoxybenzaldehyde.[1] Based on this, your crude product likely contains:
-
Unreacted Starting Material: 2,3-dimethoxybenzaldehyde.
-
Positional Isomers: The primary isomeric impurity is typically 2,3-dimethoxy-6-nitrobenzaldehyde.[2] The directing effects of the two methoxy groups on the aromatic ring can lead to substitution at different positions.
-
Oxidation Product: 2,3-Dimethoxy-5-nitrobenzoic acid. Aldehyd groups are susceptible to oxidation to carboxylic acids, which can occur during the reaction or subsequent work-up.[3][4]
-
Dinitrated Products: Over-nitration can lead to the formation of dinitro-substituted benzaldehyde derivatives, especially if reaction temperature is not carefully controlled.[4]
-
Residual Acids: Inorganic acids (sulfuric acid, nitric acid) from the nitrating mixture.[4]
Part 2: Designing the Purification Strategy
Q2: What are the principal methods for purifying this compound, and how do I choose the right one?
There are three primary purification techniques suitable for this compound, each with its own advantages. The choice depends on the impurity profile, the scale of your reaction, and the desired final purity.
-
Recrystallization: A powerful technique for removing small amounts of impurities from a solid product. It is highly scalable and cost-effective. Success depends on finding a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble or insoluble at all temperatures.
-
Chemical Derivatization (Bisulfite Extraction): A classic and highly selective method for separating aldehydes from other non-aldehyde compounds.[6][7] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated into an aqueous layer. The pure aldehyde is then regenerated by basification.[6] This method is excellent for removing stubborn, non-aldehyde impurities but will not separate isomeric aldehydes.
The following decision tree can help guide your choice:
Part 3: Protocols and Troubleshooting Guides
Recrystallization
Q3: What is a reliable, step-by-step protocol for recrystallizing this compound?
This protocol is based on established methods for similar aromatic nitro compounds.[8][9]
Protocol 1: Recrystallization from a Mixed Solvent System
-
Solvent Selection: An Ethyl Acetate/Hexane system is a good starting point. Ethyl acetate is a good solvent for the compound, while hexane acts as an anti-solvent.
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. The key is to create a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities (like inorganic salts), perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add hexane dropwise while stirring until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethyl acetate to redissolve the cloudiness.
-
Cooling: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (~40-50°C) to remove residual solvents.
Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is too high, or the solution is supersaturated. | Add slightly more of the "good" solvent (ethyl acetate) to the hot mixture. Ensure cooling is slow. Try a different solvent system like ethanol/water. |
| No crystals form upon cooling. | Too much solvent was used; the solution is not saturated. / The compound is very soluble even at low temperatures. | Boil off some of the solvent to concentrate the solution. Try adding a seed crystal. Gently scratch the inside of the flask with a glass rod to create nucleation sites. |
| Yield is very low. | Too much solvent was used. / The product is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtering. |
| Purity does not improve significantly. | The impurities have very similar solubility to the product. | The chosen solvent system is not effective. Consider a different solvent pair or move to column chromatography. |
Silica Gel Column Chromatography
Q4: My product is contaminated with its 6-nitro isomer. How do I set up a column to separate them?
Separating positional isomers often requires the high resolving power of column chromatography.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC).[10] Start with a 4:1 Hexane:Ethyl Acetate mixture. The goal is to have the Rf value of the desired product around 0.25-0.35 for good separation. Adjust the solvent polarity as needed. The less polar 2,3-dimethoxybenzaldehyde (starting material) will have a higher Rf, while the more polar nitrobenzoic acid impurity will have a lower Rf. The isomers will likely be close together.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc). Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent (e.g., move from 9:1 to 4:1 Hexane:EtOAc) to elute the more polar compounds. Aldehydes typically elute before more polar impurities like corresponding acids.[3]
-
Fraction Pooling: Once the fractions are analyzed, combine those containing the pure product.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified this compound.
Q5: My aldehyde seems to be degrading on the silica column. What can I do?
This is a known issue, as standard silica gel is slightly acidic (pH ~4-5) and can sometimes cause sensitive compounds like aldehydes to decompose or undergo side reactions.[3]
-
Solution 1: Neutralize the Silica: Before packing, you can prepare a slurry of the silica gel in your eluent and add a small amount of a mild base like triethylamine (~0.1-1% by volume). Swirl the mixture for a few minutes and then pack the column as usual. This will neutralize the acidic sites.
-
Solution 2: Use a Different Stationary Phase: Consider using neutral alumina instead of silica gel. You will need to re-optimize your eluent system with TLC using alumina plates.
-
Solution 3: Work Quickly: Do not let the compound sit on the column for an extended period. A properly run "flash" chromatography should be completed relatively quickly.
Chemical Purification via Bisulfite Adduct
Q6: My reaction mixture is very messy with non-aldehyde byproducts. Is there a more robust purification method?
Yes. Bisulfite extraction is an excellent and often underutilized technique for purifying aldehydes from complex mixtures containing non-carbonyl compounds.[6][7] It relies on the reversible chemical reaction between the aldehyde and sodium bisulfite to form a water-soluble salt.
Protocol 3: Purification via Bisulfite Adduct Formation
-
Initial Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like methanol or THF in a separatory funnel.[6]
-
Adduct Formation: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) to the separatory funnel. Shake the funnel vigorously for several minutes. The bisulfite will selectively react with the aldehyde to form a charged adduct.
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate) and deionized water. Shake and separate the layers. The bisulfite adduct of your aldehyde will move into the aqueous layer, while non-aldehyde impurities will remain in the organic layer.[6][7]
-
Washing: Wash the aqueous layer with a fresh portion of ethyl acetate to remove any remaining organic impurities.
-
Regeneration of the Aldehyde: Transfer the aqueous layer to a clean flask. Regenerate the aldehyde by making the solution basic, which reverses the reaction. This can be done by carefully adding a saturated sodium bicarbonate (NaHCO₃) solution or a dilute (~2M) sodium hydroxide (NaOH) solution until the aldehyde precipitates out or forms a separate layer.[6]
-
Final Extraction and Isolation: Extract the regenerated aldehyde back into a fresh portion of an organic solvent (like ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified product.
References
-
Is it possible to purify aldehyde by column? Is there any other method to do purification?. ResearchGate. Available at: [Link]
-
How to Column Aldehydes: A Comprehensive Guide. Central Methodist University. Available at: [Link]
-
Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Available at: [Link]
-
Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC, NIH. Available at: [Link]
-
Synthesis of 2,3-dihydroxy-5-nitro-benzaldehyde. PrepChem.com. Available at: [Link]
-
Methods Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. Available at: [Link]
-
What is the major product(s) of each of the following reactions?. Pearson+. Available at: [Link]
-
Synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde. PrepChem.com. Available at: [Link]
-
This compound (C9H9NO5). PubChemLite. Available at: [Link]
-
Perkin, W. H. Jr., Robinson, R., & Stoyle, F. W. (1924). CCCXVII.—Nitration of 2 : 3-dimethoxybenzaldehyde. Journal of the Chemical Society, Transactions. Available at: [Link]
- Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde. Google Patents.
-
Rosenthal, A. F. (1966). Synthesis of 6-Nitro-2,3-dimethoxybenzaldehyde. ACS Publications. Available at: [Link]
- Preparation method of 2,3-dimethoxy benzaldehyde. Google Patents.
-
2,3-Dimethoxybenzaldehyde. PubChem, NIH. Available at: [Link]
-
Preparation method of 2,3-dimethoxy benzaldehyde. Patsnap. Available at: [Link]
-
3,4,5-Trimethoxybenzaldehyde from Gallic Acid. Rhodium.ws. Available at: [Link]
-
Supporting Information for manuscript. Available at: [Link]
- Process for the nitration of aromatic compounds. Google Patents.
-
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. PubChem. Available at: [Link]
-
2,3-Dihydroxy-5-nitrobenzaldehyde. PubChem. Available at: [Link]
- Process for the purification of nitrobenzaldehyde. Google Patents.
Sources
- 1. CCCXVII.—Nitration of 2 : 3-dimethoxybenzaldehyde - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jitsi.cmu.edu.jm [jitsi.cmu.edu.jm]
- 6. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Nitration of Substituted Benzaldehydes
Welcome to the technical support center for the nitration of substituted benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental yet challenging reaction. Here, you will find in-depth answers to common questions and practical troubleshooting advice to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of substituted benzaldehydes often a challenging reaction?
The primary challenge stems from the electronic nature of the aldehyde group (-CHO). The aldehyde group is a moderately deactivating, electron-withdrawing group.[1][2][3][4] This deactivation is due to two main effects:
-
Inductive Effect: The oxygen atom in the carbonyl is highly electronegative, pulling electron density away from the aromatic ring through the sigma bond.
-
Resonance Effect (Mesomeric Effect): The carbonyl group can withdraw electron density from the ring's pi system, as shown in the resonance structures. This effect is most pronounced at the ortho and para positions.
This withdrawal of electron density makes the benzene ring less nucleophilic and therefore less reactive towards electrophilic aromatic substitution compared to benzene itself.[1] Furthermore, the aldehyde group is susceptible to oxidation under the strongly acidic and oxidizing conditions of nitration, potentially leading to the formation of corresponding benzoic acid byproducts.[3][5]
Q2: Why is the meta-nitro isomer the major product in the standard nitration of benzaldehyde?
The directing effect of the aldehyde group is a direct consequence of its electron-withdrawing nature. During electrophilic attack by the nitronium ion (NO₂⁺), a positively charged intermediate, known as the arenium ion or sigma complex, is formed.
-
Attack at ortho or para positions: One of the resonance structures of the arenium ion places the positive charge on the carbon atom directly attached to the aldehyde group. This is highly destabilizing because the electron-withdrawing aldehyde group is adjacent to a positive charge, intensifying the electron deficiency.[6][7]
-
Attack at the meta position: When the attack occurs at the meta position, the positive charge is delocalized to other carbons in the ring, but never to the carbon bearing the aldehyde group. While the aldehyde group still deactivates the ring overall, the meta intermediate is significantly less destabilized than the ortho or para intermediates.[6][7]
Therefore, the reaction proceeds faster through the more stable meta transition state, making meta-nitrobenzaldehyde the predominant product.[8][9]
Q3: How do other substituents on the benzaldehyde ring influence the reaction's outcome?
The regioselectivity of the nitration is determined by the combined electronic effects of all substituents present.
-
Activating Groups (-OH, -OR, -NH₂, -Alkyl): These groups donate electron density to the ring, making it more reactive.[6][10] They are ortho, para-directors.[11][12][13] If an activating group is present, it will typically direct the incoming nitro group to its ortho and para positions, often overriding the meta-directing effect of the aldehyde. The stronger activating group dictates the position of substitution.[6] For example, in the nitration of 3-hydroxybenzaldehyde, the hydroxyl group directs the nitration primarily to the 2, 4, and 6 positions relative to it.[14][15]
-
Deactivating Groups (-NO₂, -CN, -SO₃H, -Halogens): These groups withdraw electron density. Most are meta-directors (except for halogens, which are ortho, para-directors).[1][11][12] If another meta-director is present, the reaction will be significantly slower, and the incoming group will generally orient meta to both substituents if possible, avoiding the sterically hindered position between them.
Q4: Is it possible to increase the yield of the ortho-nitrobenzaldehyde isomer?
While the meta isomer is the electronically favored product, the regioselectivity can be influenced to increase the yield of the ortho isomer. One established strategy is to alter the composition of the nitrating mixture. Increasing the concentration of nitric acid relative to sulfuric acid has been shown to enhance the formation of 2-nitrobenzaldehyde.[2][3][4][16] The proposed mechanism suggests that the nitronium ion (NO₂⁺) may coordinate with the lone pair of electrons on the aldehyde's oxygen atom.[3][17] This coordination facilitates an intramolecular rearrangement that favors substitution at the adjacent ortho position.[3][18] It is crucial to note that these conditions are often more hazardous and require stringent temperature control.
Troubleshooting Guide & Optimization
This section addresses common experimental issues in a problem-solution format.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) & Optimization Strategies |
| Low Overall Yield | • Incomplete reaction due to strong deactivation of the substrate.• Suboptimal temperature control (too low). | • For strongly deactivated substrates, consider stronger nitrating agents (e.g., fuming nitric acid with oleum), but be aware this may decrease regioselectivity.[2]• Monitor reaction progress closely using TLC or GC to ensure completion before work-up.[2][4]• Maintain the reaction within the optimal temperature range (e.g., 5-15°C for standard meta-nitration).[2][3] |
| Formation of Oxidation Byproducts (e.g., Nitrobenzoic Acids) | • The aldehyde group is sensitive to oxidation by the nitrating mixture.[3][5]• Reaction temperature is too high.[2] | • Maintain strict and consistent temperature control, preferably below 15°C.[2][3]• For highly sensitive substrates, investigate milder, non-acidic nitrating agents such as N₂O₅ with a catalyst, which can nitrate benzaldehyde with minimal oxidation.[19] |
| Excessive Dinitration | • Reaction conditions are too harsh (high temperature, excess nitrating agent).[3]• Extended reaction time. | • Ensure meticulous temperature control using an efficient cooling bath (e.g., ice-salt).[3]• Use a stoichiometric amount of the nitrating agent; avoid large excesses.[2]• Stop the reaction as soon as the starting material is consumed, as verified by TLC or GC. |
| Poor Regioselectivity / Undesired Isomer Ratio | • Standard nitrating conditions (high H₂SO₄ concentration) strongly favor the meta product.[20] | • To increase the ortho isomer yield, increase the ratio of nitric acid to sulfuric acid.[3][4][16] (See Protocol 2). Note the increased safety precautions required.• For specific para-selectivity on other substituted aromatics, shape-selective zeolite catalysts can be explored.[21][22] |
| Difficulty Separating Isomers | • Ortho, meta, and para isomers of nitrobenzaldehyde can have similar physical properties (e.g., polarity, solubility).[2] | • Employ fractional crystallization from a carefully selected solvent system (e.g., toluene/petroleum ether).[20]• Use column chromatography with an appropriate solvent gradient for more challenging separations.[4]• Consider derivatization of the aldehyde to compounds with more distinct physical properties to facilitate separation, followed by regeneration of the aldehyde. |
Experimental Protocols
Safety Precaution: The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction.[3][17] All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory. Nitrating mixtures are extremely corrosive and strong oxidizing agents.
Protocol 1: Standard Nitration of Benzaldehyde (Favors meta-isomer)
This protocol is a standard procedure that primarily yields 3-nitrobenzaldehyde.
-
Preparation of Nitrating Mixture:
-
In a flask equipped with a magnetic stirrer and an addition funnel, carefully add 30 mL of concentrated sulfuric acid (H₂SO₄).
-
Cool the flask in an ice/water bath to below 10°C.
-
Slowly, and with continuous stirring, add 25 mL of concentrated nitric acid (HNO₃) to the sulfuric acid. Maintain the temperature below 15°C during this addition. This must be done with extreme caution.[4]
-
-
Nitration Reaction:
-
Reaction Monitoring and Completion:
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the benzaldehyde is consumed (typically 1-2 hours, though some procedures suggest overnight stirring).[4][20]
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with stirring. This will precipitate the crude product.
-
Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.
-
Wash the crude product with a cold, dilute sodium bicarbonate solution to remove acidic impurities.[20]
-
Recrystallize the crude product from an appropriate solvent (e.g., aqueous ethanol) to purify the 3-nitrobenzaldehyde.
-
Protocol 2: Modified Nitration to Enhance ortho-Isomer Yield
This protocol uses a higher ratio of nitric acid and requires more stringent temperature control. It should only be attempted by experienced researchers.
-
Preparation of Nitrating Mixture:
-
In a flask set up for low-temperature reactions, combine 45 mL of fuming nitric acid with 25 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 5°C throughout the addition.
-
-
Nitration Reaction:
-
Cool the mixture to 0°C using an ice-salt bath.
-
Very slowly, add the substituted benzaldehyde (e.g., 10.6 g of benzaldehyde) dropwise, ensuring the temperature is meticulously maintained between 0-5°C.[4] Any significant exotherm must be controlled immediately by slowing the addition rate.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction closely using TLC or GC to determine the optimal reaction time and prevent the formation of byproducts.[4]
-
Follow the same work-up procedure as in Protocol 1, pouring the mixture onto ice, filtering the precipitate, and washing thoroughly.
-
-
Purification:
-
Due to the mixed isomer content, purification will likely require careful fractional crystallization or column chromatography to separate the ortho, meta, and para isomers.[4]
-
References
-
Chemistry Steps. Activating and Deactivating Groups. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
-
Scribd. Activating and Deactivating Groups in Electrophilic Aromatic Substitution. [Link]
-
Furman Chemistry 120 - PBworks. Activating Groups and Deactivating Groups. [Link]
-
YouTube. Activating and Deactivating Groups in Aromatic Substitution. [Link]
-
ResearchGate. A fast and mild method for the nitration of aromatic rings. [Link]
-
Filo. nitration of benzaldehyde. [Link]
-
ResearchGate. A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. [Link]
-
Organic Process Research & Development. Continuous Flow Nitration of Benzaldehyde. [Link]
-
YouTube. Electrophilic substitution reactions of benzaldehyde| Nitration. [Link]
-
Journal of the Chemical Society (Resumed). CCLXXII.—Nitration of chlorinated 3-hydroxybenzaldehydes and some consequences of adjacent substitution. [Link]
-
RSC Publishing. CCLXXI1.-Nitration of Chlorinated 3-Hydroxy- benxaldehydes and some Consequences of Adjacent Substitution. [Link]
-
Organic Syntheses. Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. [Link]
-
Chemistry Steps. Ortho, Para, Meta. [Link]
-
Aidic. Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. [Link]
-
RSC Publishing. benxaldehydes and the Bromination of Nitrated 3-Hydroxybenxaldehydes, with Cases of. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Nitration and oxidation of substituted benzaldehydes in solutions of dinitrogen pentaoxide or nitronium trifluoromethanesulfonate in nitric acid. [Link]
-
Journal of the Chemical Society (Resumed). CCV.—The nitration of brominated 3-hydroxybenzaldehydes and the bromination of nitrated 3-hydroxybenzdldehydes, with cases of group migration. [Link]
-
ResearchGate. Scheme of aldehyde group assistance in the nitration of benzaldehyde. [Link]
-
OPHCJ. Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. [Link]
-
Chemistry LibreTexts. 19.3: Oxidation of Aldehydes and Ketones. [Link]
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Chemguide. oxidation of aldehydes and ketones. [Link]
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Chemistry LibreTexts. 19.3: Oxidation of Aldehydes and Ketones. [Link]
- Google Patents. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
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JACS Au. Biocatalytic Strategies for Nitration Reactions. [Link]
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Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
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SciSpace. A novel method for the nitration of deactivated aromatic compounds. [Link]
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Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. [Link]
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Filo. Explain the nitration of benzaldehyde from the chapter aldehydes ketones and carboxylic acid class 12. [Link]
- Google Patents.
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Britannica. Aldehyde - Oxidation, Reduction, Reactions. [Link]
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Pediaa.com. Difference Between Ortho Para and Meta Substitution. [Link]
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Chegg.com. Solved CHEM 3012 Beyond Labz Experiment 13: Nitration of. [Link]
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YouTube. Ortho, Meta and Para Substitution. [Link]
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SciRP.org. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. [Link]
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PubMed. Biocatalytic Strategies for Nitration Reactions. [Link]
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minimizing byproduct formation in 2,3-Dimethoxy-5-nitrobenzaldehyde synthesis
Welcome to the technical support resource for the synthesis of 2,3-Dimethoxy-5-nitrobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this specific electrophilic aromatic substitution, with a core focus on maximizing the yield of the desired 5-nitro isomer while minimizing the formation of common byproducts.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My post-reaction analysis (TLC, ¹H NMR) shows a significant amount of an isomeric byproduct along with my desired this compound. How can I improve the regioselectivity?
A1: This is the most common challenge in this synthesis, and it stems from the competing directing effects of the substituents on the aromatic ring. The two methoxy groups are strongly activating and ortho, para-directing, while the aldehyde group is deactivating and meta-directing.
-
Desired Product (5-nitro): The nitro group is para to the 2-methoxy group and meta to the 3-methoxy and aldehyde groups.
-
Primary Byproduct (6-nitro): The nitro group is ortho to the 2-methoxy group and para to the 3-methoxy group.
The formation of the 6-nitro isomer is a frequently encountered issue. To favor the 5-nitro product, you must carefully control the reaction kinetics and the nature of the electrophile.
Core Cause & Solution: The key is to moderate the reaction's reactivity. Overly aggressive nitrating conditions can overcome the subtle electronic preferences that favor the 5-position.
Recommended Actions:
-
Temperature Control is Critical: The nitration of activated rings is highly exothermic. You must maintain a low and stable temperature, ideally between 0-5°C, throughout the addition of the substrate to the nitrating mixture.[1][2] Use an ice/salt bath for robust cooling. A temperature spike can lead to reduced selectivity and increased byproduct formation, including dinitration and oxidation.
-
Choice of Nitrating Agent: A mixed acid system (HNO₃/H₂SO₄) is highly effective but can sometimes be too reactive for this substrate. A milder system, such as nitric acid in glacial acetic acid, often provides better control and improved selectivity for the desired isomer.[3]
-
Order and Rate of Addition: Always add the 2,3-dimethoxybenzaldehyde solution slowly (dropwise) to the cooled nitrating mixture, never the other way around. This ensures that the concentration of the unreacted aldehyde is kept low at all times, minimizing side reactions.[1][4]
Q2: The reaction mixture turned very dark, and upon workup, I isolated a low yield of a tarry, impure product. What caused this?
A2: Dark coloration and tar formation are indicative of oxidative side reactions and/or decomposition. The aldehyde group is susceptible to oxidation to a carboxylic acid, especially under harsh nitrating conditions (high temperature, high nitric acid concentration). The activated aromatic ring itself can also be subject to oxidative degradation.
Recommended Actions:
-
Verify Starting Material Purity: The starting material, 2,3-dimethoxybenzaldehyde, should be pure. Aldehydes can air-oxidize to their corresponding carboxylic acids upon storage. Ensure its purity by checking the melting point or by spectroscopic methods before starting.
-
Strict Temperature Adherence: As mentioned in Q1, runaway temperatures are a primary cause of decomposition. Ensure your cooling bath is sufficient for the scale of your reaction.
-
Minimize Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup immediately. Prolonged exposure to the strong acid mixture can promote byproduct formation and degradation.
-
Efficient Workup: Quench the reaction by pouring it carefully onto a large volume of crushed ice.[1] This rapidly dilutes the acid and dissipates heat, halting the reaction and precipitating the organic product while minimizing degradation.
Q3: My purified product is a pale yellow solid, but it darkens over time, even when stored. Is this normal, and how can I prevent it?
A3: Yes, some degree of photosensitivity has been noted for nitro-substituted dimethoxybenzaldehydes, particularly the 6-nitro isomer.[5] This discoloration suggests potential photochemical degradation. While the 5-nitro isomer is generally more stable, precautionary measures are advised.
Recommended Actions:
-
Protection from Light: Conduct the reaction, especially the workup and filtration steps, in a semi-darkened area or with the flask wrapped in aluminum foil.[4]
-
Proper Storage: Store the final, dried product in an amber vial or a container wrapped in foil, and keep it in a cool, dark place. Storing under an inert atmosphere (nitrogen or argon) can also help prevent long-term oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What are the underlying chemical principles governing the regioselectivity of this nitration?
A1: The outcome of the reaction is a competition between the powerful activating, ortho, para-directing effects of the two methoxy groups (-OCH₃) and the deactivating, meta-directing effect of the aldehyde group (-CHO).
-
Methoxy Groups (-OCH₃): These are strong activating groups due to the resonance donation of a lone pair of electrons from the oxygen into the aromatic ring. This increases the electron density at the positions ortho and para to them, making these sites more attractive to the nitronium ion (NO₂⁺) electrophile.
-
Aldehyde Group (-CHO): This is a deactivating group due to its electron-withdrawing inductive and resonance effects. It pulls electron density out of the ring, particularly from the ortho and para positions, making the meta position the least deactivated and thus the preferred site of attack relative to the aldehyde.
The desired 5-position is favorably para to the C2-methoxy group and meta to the C3-methoxy and the aldehyde. The competing 6-position is ortho to the C2-methoxy and para to the C3-methoxy. The reaction's sensitivity to conditions arises from the need to exploit the subtle electronic preference for the 5-position over the strongly activated 6-position.
Q2: Which nitrating system is superior for this synthesis: mixed acid (HNO₃/H₂SO₄) or nitric acid in a solvent?
A2: There is no single "superior" system; the choice depends on laboratory capabilities and the desired balance between reaction rate and selectivity.
| Nitrating System | Pros | Cons | Best For |
| HNO₃ / H₂SO₄ | - Generates a high concentration of the powerful nitronium ion (NO₂⁺). - Typically leads to faster reaction times. | - Highly exothermic and corrosive. - Can be too reactive, leading to lower regioselectivity and more byproducts (oxidation, dinitration). | - Situations where a very fast reaction is desired and temperature control is excellent. Often gives higher yields for less activated substrates.[6] |
| HNO₃ / Acetic Acid | - Milder, more controlled reaction. - Often results in higher regioselectivity for the desired 5-nitro isomer.[3] - Easier to manage temperature. | - Slower reaction times. - May result in incomplete reaction if not given sufficient time. | - Recommended for this synthesis. Prioritizes clean product formation and minimizes byproducts for an already activated substrate.[2] |
Q3: How can I effectively purify the crude this compound?
A3: The most common and effective method for purification is recrystallization.
-
Solvent Selection: Ethanol (95%) is a commonly reported and effective solvent for this purpose.[4] An ethanol/water mixture can also be used to fine-tune solubility.
-
Procedure: Dissolve the crude solid in a minimum amount of boiling solvent. If the solution has insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly in a vacuum oven at a low temperature (~50°C).[4]
Visualization of Reaction Pathways
The following diagrams illustrate the key chemical transformations and logical workflows discussed.
Caption: Reaction scheme for the nitration of 2,3-dimethoxybenzaldehyde.
Caption: Troubleshooting workflow for common synthesis issues.
Recommended Experimental Protocol
This protocol is adapted from established procedures for the nitration of activated benzaldehydes and prioritizes safety and selectivity.[2][3][4]
Materials:
-
2,3-dimethoxybenzaldehyde
-
Nitric acid (70% or fuming)
-
Glacial acetic acid
-
Deionized water
-
Ice
-
Ethanol (95%) for recrystallization
-
Standard laboratory glassware, including a three-neck round-bottom flask, a dropping funnel, and a magnetic stirrer.
Procedure:
-
Preparation of Substrate Solution: In a beaker, dissolve 2,3-dimethoxybenzaldehyde (1 equivalent) in a minimal amount of glacial acetic acid.
-
Preparation of Nitrating Mixture: In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add a volume of glacial acetic acid. Cool the flask in an ice/salt bath to 0°C. Slowly, and with extreme caution, add nitric acid (approx. 1.1 equivalents) to the cooled acetic acid. Maintain the temperature below 10°C during this addition.
-
Nitration Reaction:
-
Once the nitrating mixture is prepared and stable at 0-5°C, transfer the substrate solution from step 1 into a dropping funnel.
-
Add the 2,3-dimethoxybenzaldehyde solution dropwise to the vigorously stirred nitrating mixture over 30-60 minutes.
-
CRITICAL: Meticulously maintain the internal reaction temperature between 0-5°C throughout the entire addition.
-
-
Reaction Monitoring: After the addition is complete, let the mixture stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress using TLC until the starting material is no longer visible.
-
Workup (Quenching):
-
Fill a large beaker with a substantial amount of crushed ice and water.
-
Slowly and carefully pour the entire reaction mixture into the ice water with stirring. A pale-yellow precipitate should form.
-
-
Isolation and Washing:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.
-
-
Drying and Purification:
-
Press the solid as dry as possible on the filter.
-
Dry the crude product in a vacuum oven at a low temperature (40-50°C).
-
Purify the crude solid by recrystallization from 95% ethanol.
-
References
-
PrepChem. (n.d.). Synthesis of 2,3-dihydroxy-5-nitro-benzaldehyde. Retrieved from PrepChem.com. [Link]
-
Schmidt, H., & Varma, P. S. (1988). Nitration of veratryl alcohol by lignin peroxidase and tetranitromethane. PubMed, 25(3), 225-30. [Link]
-
(2026-01-13). SINTESIS 6-NITRO VERATRALDEHID (3,4-DIMETOKSI-6-NITRO BENZALDEHID) DARI VANILIN DENGAN HNO3 DAN CAMPURAN HNO3-H2SO4. ResearchGate. [Link]
-
Fetscher, C. A. (1953). 6-NITROVERATRALDEHYDE. Organic Syntheses, 33, 65. [Link]
-
(n.d.). CCCXVII.—Nitration of 2 : 3-dimethoxybenzaldehyde. Journal of the Chemical Society, Transactions (RSC Publishing). [Link]
-
Ataman Kimya. (n.d.). VERATRALDEHYDE. Retrieved from Ataman Kimya. [Link]
-
(n.d.). ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION. Organic Syntheses Procedure. [Link]
-
PrepChem. (n.d.). Synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde. Retrieved from PrepChem.com. [Link]
- Google Patents. (n.d.). CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.
- Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
-
Patsnap. (n.d.). Preparation method of 2,3-dimethoxy benzaldehyde. Retrieved from Eureka. [Link]
- Google Patents. (n.d.). CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.
-
(n.d.). Re-examination of the Synthesis of 3,5-Dimethoxy-2-nitrobenzaldehyde. Synthetic Communications, 23(10). [Link]
-
Ditchfield, R., & Smith, D. A. (2012). Regioselectivity in the nitration of dialkoxybenzenes. PubMed, 14(18), 4462-5. [Link]
-
Fu, C. H. (2021). Study On The Synthesis Of Veratraldehyde And Its Derivatives. Globe Thesis. [Link]
-
Rosenthal, A. F. (1966). Synthesis of 6-Nitro-2,3-dimethoxybenz- aldehyde. ACS Publications. [Link]
-
(2025-12-09). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. [Link]
- Google Patents. (n.d.). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
-
(n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. CiteSeerX. [Link]
-
Chen, Z., et al. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University. [Link]
-
(n.d.). Benzaldehydes: from nitro to hydroxy in one step! Hive Chemistry Discourse. [Link]
-
Ibrahim, A. I. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PMC - PubMed Central. [Link]
-
(2005). 3,4,5-trimethoxy-beta-nitrostyrene synthesis. Sciencemadness Discussion Board. [Link]
Sources
Technical Support Center: Photolytic Deprotection of Nitrobenzyl Compounds
Welcome to the technical support center for the photolytic deprotection of nitrobenzyl compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize o-nitrobenzyl (ONB) and its derivatives as photolabile protecting groups (PPGs). Here, we address common challenges and frequently asked questions to ensure the success and efficiency of your photochemical experiments. Our approach is rooted in explaining the "why" behind the troubleshooting steps, providing you with the scientific rationale to overcome experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the photolytic deprotection of nitrobenzyl compounds, providing a solid foundation for troubleshooting.
Q1: What is the underlying mechanism of o-nitrobenzyl group photodeprotection?
A1: The photolytic cleavage of an o-nitrobenzyl protecting group is initiated by the absorption of a photon, typically in the UV or near-visible range.[1] This excites the nitro group, leading to an intramolecular hydrogen abstraction from the benzylic carbon.[2][3] This process forms a transient aci-nitro intermediate.[3][4] This intermediate is unstable and undergoes a series of "dark" (non-photochemical) rearrangement reactions.[3] These rearrangements ultimately lead to the formation of an o-nitrosobenzaldehyde or a related ketone byproduct and the release of the desired deprotected molecule.[1][5]
Diagram: Simplified Mechanism of o-Nitrobenzyl Photodeprotection
Caption: A systematic workflow for troubleshooting incomplete photodeprotection.
Causality and Solutions:
-
Incorrect Wavelength: The irradiation wavelength must overlap with the absorption spectrum of your nitrobenzyl compound.
-
Solution: Confirm the λmax of your compound using a UV-Vis spectrophotometer and ensure your light source is emitting at the appropriate wavelength. [1]
-
-
Insufficient Light Intensity: The rate of photolysis is directly proportional to the light intensity (photon flux).
-
Solution: Ensure your lamp is not old and is operating at the correct power. For quantitative and reproducible results, consider measuring the light intensity with a power meter. If possible, move the sample closer to the light source or use a more powerful lamp. [6]
-
-
Inner Filter Effect: At high concentrations, the substrate molecules on the surface of the solution can absorb most of the incident light, preventing it from reaching molecules deeper in the solution. The photogenerated o-nitroso byproduct can also contribute to this effect. [5] * Solution: Dilute the reaction mixture. It is often more effective to irradiate a larger volume of a dilute solution than a small volume of a concentrated one. Perform a concentration-deperiment to find the optimal concentration.
-
Solvent Issues: The choice of solvent is critical. Some solvents may absorb UV light, competing with your compound. The polarity and hydrogen-bonding ability of the solvent can also affect the reaction kinetics. [7][8][9] * Solution: Use a solvent that is transparent at the irradiation wavelength (e.g., acetonitrile, methanol, or buffered aqueous solutions). [1]Ensure the solvent is of high purity (HPLC grade or better) as impurities can act as quenchers. If you suspect solvent effects, try performing the reaction in a different solvent system.
-
Presence of Quenchers: Dissolved oxygen can quench the excited triplet state of the nitrobenzyl compound, reducing the efficiency of the photoreaction. [10]Other impurities in your sample or solvent can also act as quenchers.
-
Solution: Degas your solution before and during irradiation by bubbling an inert gas (e.g., argon or nitrogen) through it.
-
Issue 2: Formation of Unwanted Side Products
Q: Besides the expected deprotected compound and the o-nitroso byproduct, I'm observing other peaks in my HPLC/LC-MS analysis. What could be causing these side reactions?
A: The photochemistry of nitroaromatic compounds can be complex, and several side reactions are possible.
Causality and Solutions:
-
Secondary Photochemistry: The primary o-nitroso byproduct is itself photoactive and can undergo further photochemical reactions, leading to a complex mixture of products. [11]The deprotected substrate may also be light-sensitive.
-
Solution: Monitor the reaction progress over time to find the optimal irradiation time that maximizes the yield of the desired product while minimizing byproduct formation. [12]Consider using a flow chemistry setup, which can minimize the exposure of products to the light source and improve yields. [13]
-
-
Reaction with Solvent or Buffers: In some cases, the excited nitrobenzyl compound or its intermediates can react with the solvent or buffer components. [14]For example, photolysis in amine-based buffers has been shown to sometimes lead to different reaction pathways. [14] * Solution: If you suspect a reaction with the buffer, switch to a more inert buffer system, such as phosphate buffer. [15]Ensure your solvent is unreactive under the experimental conditions.
-
Photooxygenation: For meta- and para-nitrobenzyl compounds, and potentially as a minor pathway for ortho-isomers, photooxygenation can occur in the presence of oxygen, leading to the formation of hydroperoxides and other oxidation products. [10] * Solution: As mentioned previously, thoroughly degassing the solution is crucial to prevent oxygen-mediated side reactions.
Issue 3: Low Isolated Yield of the Deprotected Product
Q: The deprotection seems to be working based on TLC or LC-MS, but my isolated yield is poor. What are the potential reasons?
A: Low isolated yields can stem from issues during the reaction or the workup and purification process.
Causality and Solutions:
-
Adsorption to Glassware: The o-nitroso byproduct is often a colored, somewhat polar, and potentially "sticky" compound that can adsorb to the surface of the reaction vessel, making purification difficult.
-
Solution: Silanizing the glassware before the reaction can help to minimize adsorption. During workup, it may be beneficial to perform a filtration step to remove any insoluble byproducts.
-
-
Instability of the Deprotected Product: The deprotected molecule itself might be unstable under the reaction conditions (e.g., prolonged exposure to UV light or heat from the lamp) or during the workup procedure.
-
Solution: Minimize the irradiation time. If the lamp generates significant heat, cool the reaction vessel using a water bath or a cooling fan. [16]During workup, use mild conditions and avoid excessive heat.
-
-
Difficult Purification: The similar polarities of the starting material, product, and byproducts can make chromatographic separation challenging.
-
Solution: Optimize your chromatography method. Consider using a different stationary phase or solvent system. Sometimes, a liquid-liquid extraction can be effective in removing the bulk of the nitroso byproduct before chromatography.
-
Part 3: Experimental Protocols and Data
To aid in your experimental design and troubleshooting, we provide the following standardized protocols and data tables.
Protocol 1: General Procedure for Photolytic Deprotection in Solution
This protocol provides a starting point for the photolytic deprotection of o-nitrobenzyl-protected compounds in a standard laboratory setting.
Materials:
-
o-Nitrobenzyl-protected compound
-
Appropriate solvent (e.g., acetonitrile, methanol, dichloromethane, or aqueous buffers) [1]* Photochemical reactor (e.g., a Rayonet reactor or a setup with a high-pressure mercury lamp and appropriate filters) [17]* Stir plate and stir bar
-
Inert gas source (argon or nitrogen)
Procedure:
-
Sample Preparation: Dissolve the o-nitrobenzyl-protected compound in the chosen solvent to a concentration typically in the range of 0.1-1.0 mM. Lower concentrations are often better to avoid the inner filter effect.
-
Degassing: Transfer the solution to a quartz reaction vessel. Degas the solution by bubbling a gentle stream of argon or nitrogen through it for 15-30 minutes.
-
Irradiation: Place the reaction vessel in the photochemical reactor and begin irradiation at the predetermined wavelength. Maintain a gentle flow of the inert gas over the solution surface during the reaction. Ensure the solution is well-stirred.
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC, HPLC, or LC-MS. [12]5. Workup: Once the reaction is complete (or has reached optimal conversion), stop the irradiation. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product using an appropriate method, such as column chromatography or preparative HPLC, to isolate the deprotected compound.
Protocol 2: Real-Time Monitoring by UV-Vis Spectroscopy
This protocol allows for in-situ monitoring of the deprotection reaction, which is useful for kinetic studies.
Materials:
-
o-Nitrobenzyl-protected compound
-
UV-transparent solvent
-
Quartz cuvette
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
UV light source that can be directed at the cuvette (e.g., a UV-LED)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the o-nitrobenzyl-protected compound in the chosen solvent, ensuring the absorbance at the irradiation wavelength is within the linear range of the spectrophotometer (typically < 1.0).
-
Baseline Spectrum: Record a baseline UV-Vis spectrum of the solution before irradiation.
-
Irradiation and Data Acquisition: Begin irradiating the sample in the cuvette while simultaneously recording spectra at regular time intervals. The disappearance of the starting material's absorbance peak or the appearance of a byproduct peak can be monitored.
-
Data Analysis: Plot the change in absorbance at a specific wavelength as a function of time to determine the reaction kinetics. [12]
Data Table: Properties of Common Nitrobenzyl Protecting Groups
| Protecting Group | Abbreviation | Typical λmax (nm) | Typical Quantum Yield (Φ) | Notes |
| o-Nitrobenzyl | NB | ~340-350 | 0.05 - 0.1 | The parent PPG; requires UV light. [3][18] |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~350-380 | 0.01 - 0.05 | Red-shifted absorption; allows for longer wavelength cleavage. [4][11] |
| 1-(2-Nitrophenyl)ethyl | NPE | ~340-360 | 0.1 - 0.4 | Methyl group at the benzylic position increases quantum yield. [2][6] |
| 2-(2-Nitrophenyl)propoxycarbonyl | NPPOC | ~365 | ~0.4 | High quantum yield, but low molar absorptivity. [19] |
References
-
Wikipedia. Photolabile protecting group. [Link]
-
Samanta, S. K., & Ramamurthy, V. (2019). Supramolecular Photochemistry of Encapsulated Caged ortho-Nitrobenzyl Triggers. The Journal of Organic Chemistry, 84(13), 8427–8434. [Link]
-
Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 64(11), 2076–2085. [Link]
-
Klapper, Y., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5676–5749. [Link]
-
Blanc, A., & Bochet, C. G. (2007). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 107(3), 737–764. [Link]
-
Klapper, Y., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. ACS Chemical Reviews. [Link]
-
Fournier, L., et al. (2003). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 9(1), 151–159. [Link]
-
Nguyen, L. T. B., et al. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Bulletin of the Chemical Society of Japan. [Link]
-
Corrie, J. E. T., et al. (2003). Studies of decarboxylation in photolysis of α-carboxy-2-nitrobenzyl (CNB) caged compounds. Journal of the American Chemical Society, 125(28), 8546–8554. [Link]
-
Bley, F., Schaper, K., & Görner, H. (2008). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemistry and Photobiology, 84(1), 162–171. [Link]
-
Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595. [Link]
-
Gätjen, L., et al. (2022). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 7(45), 41347–41354. [Link]
-
Gaplovsky, M., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33–42. [Link]
-
Shcheglova, T. V., et al. (2023). Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. International Journal of Molecular Sciences, 24(21), 15858. [Link]
-
Chen, E. (2021). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science, 5(3). [Link]
-
Singh, B. K., et al. (2013). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. Bioconjugate Chemistry, 24(3), 410–415. [Link]
-
Hasan, A., et al. (2010). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Angewandte Chemie International Edition, 49(14), 2586–2589. [Link]
-
Wan, P., Muralidharan, S., McAuley, I., & Babbage, C. A. (1987). Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Journal of Chemistry, 65(8), 1775–1784. [Link]
-
Nguyen, L. T. B., et al. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Bulletin of the Chemical Society of Japan. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
-
Klán, P., et al. (2013). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Photochemical & Photobiological Sciences, 12(5), 875–884. [Link]
-
Lee, H. J., et al. (2005). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 15(5), 1395–1398. [Link]
-
Thimpa, N., et al. (2023). Photochemical deprotection of optically sensitive nitrobenzyl group. Molbank, 2023(3), M1713. [Link]
-
Booker-Milburn, K. I., et al. (2012). Reevaluation of the 2-Nitrobenzyl Protecting Group for Nitrogen Containing Compounds: An Application of Flow Photochemistry. Organic Letters, 14(18), 4858–4861. [Link]
-
Lignell, H. A., & Nizkorodov, S. A. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Physical Chemistry Chemical Physics, 25(4), 2846–2857. [Link]
-
Al-Abadleh, H. A., & Nizkorodov, S. A. (2019). Experimental set up for photochemical reactions and product identification. Atmospheric Measurement Techniques, 12(10), 5489–5503. [Link]
-
Lignell, H. A., & Nizkorodov, S. A. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Physical Chemistry Chemical Physics. [Link]
-
Givens, R. S., & Rubina, M. (2015). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Photochemistry and Photobiology, 91(4), 757–766. [Link]
-
Albini, A., & Fagnoni, M. (2010). Photochemical Methods. In Handbook of Synthetic Photochemistry (pp. 1-26). Wiley-VCH. [Link]
-
HepatoChem, Inc. Photochemical Reactor Setup. [Link]
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Technical Support Center: Enhancing the Stability of 2,3-Dimethoxy-5-nitrobenzaldehyde (DMNB) Caged Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Dimethoxy-5-nitrobenzaldehyde (DMNB) caged compounds. This guide is designed to provide in-depth, practical solutions to common stability issues encountered during your experiments. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively.
Introduction: The Double-Edged Sword of Photolability
The this compound (DMNB) caging group offers a powerful tool for the spatiotemporal control of bioactive molecules. Its release is triggered by light, allowing for precise activation at the desired time and location. However, this inherent photosensitivity also makes DMNB-caged compounds susceptible to premature degradation, potentially compromising experimental results. This guide will address the most frequently encountered stability challenges and provide robust strategies to ensure the integrity of your caged compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
My DMNB-caged compound is showing signs of degradation even before photolysis. What are the likely causes and how can I prevent this?
This is a common issue and can often be traced back to improper storage and handling, or inherent instability of the linkage between the DMNB cage and your molecule of interest.
Possible Causes & Solutions:
-
Light Exposure: DMNB is sensitive to a broad spectrum of light, not just the specific wavelength used for uncaging. Ambient lab lighting can be sufficient to cause slow degradation over time.
-
Solution: Always store DMNB-caged compounds, both in solid form and in solution, in light-blocking containers (e.g., amber vials) and in a dark environment. When handling, minimize exposure to direct light.
-
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation pathways.
-
Solution: For long-term storage, keep the compound as a solid at -20°C or -80°C. For short-term storage of stock solutions, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
-
pH of the Solution: The stability of the linkage between the DMNB cage and your molecule is often pH-dependent. Ester linkages, for example, are susceptible to hydrolysis in both acidic and basic conditions.
-
Solution: Prepare solutions in a buffer system that maintains a pH where the linkage is most stable, typically around neutral pH for many applications. If you suspect pH-related degradation, perform a stability study across a range of pH values to determine the optimal conditions for your specific compound.
-
-
Aqueous Instability: Some chemical bonds are inherently prone to hydrolysis.[2] Ester linkages are more susceptible than ether or carbamate linkages.[2]
-
Solution: When designing a caged compound, consider the linkage chemistry. If you are working with a molecule that has multiple potential caging sites, choosing a more stable linkage (e.g., an ether over an ester) can significantly improve stability.
-
dot
Caption: Troubleshooting premature degradation of DMNB-caged compounds.
I'm observing incomplete uncaging or lower than expected bioactivity after photolysis. What could be going wrong?
This can be a frustrating problem that points to issues with the photolysis process itself or degradation of the compound before the experiment.
Possible Causes & Solutions:
-
Incorrect Wavelength or Insufficient Light Power: The DMNB group has a specific absorption spectrum. If the wavelength of your light source is not optimal, or the power is too low, you will not achieve efficient uncaging.
-
Solution: Verify the absorption maximum of your specific DMNB-caged compound and ensure your light source is appropriately matched. If possible, use a power meter to quantify the light output at the sample plane.
-
-
Photodegradation of the Released Molecule: The high-energy light used for uncaging can sometimes damage the bioactive molecule you are trying to release.
-
Solution: Titrate the light exposure to find the minimum duration and power required for sufficient uncaging. The goal is to release the molecule of interest without causing its subsequent degradation.
-
-
Formation of Reactive Byproducts: The photolysis of nitrobenzyl cages produces a nitrosobenzaldehyde byproduct.[3] This byproduct, and other potential reactive species, can sometimes interfere with your biological system or react with your released molecule.
-
Solution: Include a control experiment where you photolyze the DMNB cage alone (if available) or a similar caged compound that releases an inert molecule. This will help you to distinguish between the effects of your released molecule and the effects of the uncaging process itself.
-
-
Compound Aggregation: If your DMNB-caged compound is not fully soluble in your experimental buffer, it may form aggregates that are less accessible to light, leading to inefficient uncaging.
-
Solution: Ensure complete dissolution of your compound. You may need to optimize the buffer composition or use a small amount of a co-solvent like DMSO, but be sure to check the tolerance of your biological system to any additives.
-
dot
Caption: Workflow for troubleshooting incomplete uncaging.
Experimental Protocols
Protocol 1: Assessing the Stability of DMNB-Caged Compounds using HPLC
This protocol provides a framework for evaluating the stability of your DMNB-caged compound under various conditions.
Materials:
-
DMNB-caged compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, for mobile phase modification)
-
Buffers of various pH values (e.g., phosphate, citrate)
-
Temperature-controlled incubator
-
Light-blocking vials
Procedure:
-
Method Development: Develop an HPLC method that can separate your intact DMNB-caged compound from its potential degradation products. A good starting point is a gradient elution from water with 0.1% formic acid to acetonitrile with 0.1% formic acid.
-
Preparation of Samples:
-
Prepare a stock solution of your DMNB-caged compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Dilute the stock solution into your chosen test buffers (e.g., pH 4, 7, and 9) to a final concentration suitable for HPLC analysis.
-
-
Stress Conditions:
-
Temperature Stress: Incubate aliquots of your samples at different temperatures (e.g., 4°C, room temperature, 37°C, 50°C) in the dark.
-
Light Stress: Expose aliquots to ambient lab light or a controlled light source for a set period. Wrap a control sample in aluminum foil.
-
pH Stress: Use the samples prepared in buffers of different pH.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each condition.
-
Inject the samples into the HPLC system.
-
-
Data Analysis:
-
Monitor the peak area of the intact DMNB-caged compound over time.
-
A decrease in the peak area indicates degradation.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
-
| Condition | Parameter | Purpose |
| pH | 4, 7, 9 | To determine the effect of pH on hydrolytic stability. |
| Temperature | 4°C, RT, 37°C | To assess thermal stability. |
| Light | Ambient vs. Dark | To evaluate photosensitivity to ambient light. |
Formulation Strategies for Enhanced Stability
For particularly labile DMNB-caged compounds, formulation can provide a significant improvement in stability.
| Excipient | Mechanism of Action | Considerations |
| Antioxidants (e.g., Ascorbic Acid, α-tocopherol) | Scavenge free radicals and reactive oxygen species that can be generated during photolysis or by other degradation pathways.[4] | Must be compatible with the biological system. |
| Cyclodextrins | Encapsulate the photolabile part of the molecule, shielding it from the aqueous environment and light.[4][5] | The size of the cyclodextrin cavity must be appropriate for the DMNB group. |
| Co-solvents (e.g., PEG, glycerol) | Can increase solubility and in some cases, stability, by reducing the water activity. | The concentration must be carefully optimized to avoid negative effects on the biological preparation. |
Understanding the Chemistry: Photolysis and Degradation
The photolysis of 2-nitrobenzyl compounds proceeds through an intramolecular redox reaction upon excitation with light. The nitro group is reduced, and the benzylic carbon is oxidized, leading to the release of the caged molecule and the formation of a 2-nitrosobenzaldehyde byproduct.
dot
Sources
- 1. dbaitalia.it [dbaitalia.it]
- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Technical Support Center: Post-Photolysis Purification of Nitrosobenzaldehyde Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working with photolabile compounds. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of byproducts after the photolysis of o-nitrosobenzaldehyde and related photodeprotection reactions involving o-nitrobenzyl precursors. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested protocols to help you navigate the complexities of your purification challenges.
Part 1: Understanding the Byproduct Landscape
The photolysis of o-nitrobenzyl-caged compounds is designed to release a molecule of interest, generating o-nitrosobenzaldehyde as a primary byproduct.[1] This byproduct, however, is often just the beginning of the purification challenge. The o-nitrosobenzaldehyde itself can undergo further photochemical transformation or thermal decomposition, leading to a complex mixture of impurities.
dot
Caption: Byproduct formation pathway in o-nitrobenzyl photodeprotection.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect after a photolysis reaction involving o-nitrosobenzaldehyde?
You should anticipate three main classes of byproducts:
-
o-Nitrosobenzoic Acid: The primary byproduct, o-nitrosobenzaldehyde, can be photochemically converted to o-nitrosobenzoic acid, particularly upon extended exposure to UV light.[2][3][4] This is a critical impurity to consider as its acidic nature differentiates it from other neutral byproducts.
-
Oligomers: o-Nitrosobenzaldehyde is known to be unstable under both thermal and photochemical conditions.[5][6] It can rapidly decompose to form oligomeric structures containing azo and amide linkages. These byproducts are often less soluble and can complicate purification.
-
Unreacted Starting Material: Incomplete photolysis will leave residual o-nitrobenzyl-protected starting material in your reaction mixture.
The table below summarizes these common byproducts and their key characteristics to aid in designing a purification strategy.
| Byproduct Class | Chemical Identity | Key Property | Recommended Primary Removal Method |
| Acidic Byproduct | o-Nitrosobenzoic Acid | Acidic (pKa ~3-4) | Liquid-Liquid Extraction (Basic Wash) |
| Decomposition Products | Azo & Amide Oligomers | Often Polymeric, Variable Polarity | Column Chromatography, Filtration (if insoluble) |
| Starting Material | Unreacted o-Nitrobenzyl Cmpd. | Neutral, Polarity similar to product | Column Chromatography |
Part 3: Core Purification Protocols
A successful purification workflow often involves a combination of techniques. The following protocols provide step-by-step guidance on the most effective methods.
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Sources
Technical Support Center: Optimizing Photocleavage of 2,3-Dimethoxy-5-nitrobenzaldehyde
Welcome to the technical support center for the optimization of photocleavage reactions involving 2,3-Dimethoxy-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize this photolabile protecting group (PPG) in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring the scientific integrity and success of your work.
Understanding the Photochemistry of this compound
This compound belongs to the widely used o-nitrobenzyl class of photolabile protecting groups. The photocleavage mechanism is a Norrish Type II reaction. Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This is followed by a rearrangement to an aci-nitro intermediate, which then cleaves to release the protected molecule and forms 2,3-dimethoxy-5-nitrosobenzaldehyde as a byproduct.[1] The addition of two methoxy groups to the benzene ring, as in your compound, generally shifts the absorption maximum to longer, less damaging wavelengths (a red-shift) compared to the parent o-nitrobenzyl group.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for the cleavage of this compound?
Recommendation: To determine the precise optimal wavelength for your specific caged compound, it is best practice to measure its UV-Vis absorption spectrum. The λmax will provide the most efficient wavelength for excitation.
Q2: What type of light source should I use? A mercury lamp or an LED?
Both medium-pressure mercury lamps and LEDs can be effective for the photocleavage of this compound. The choice depends on your experimental requirements.
| Light Source | Advantages | Disadvantages |
| Medium-Pressure Mercury Lamp | High intensity, broad spectrum with a strong peak at 365 nm.[5] | Generates significant heat, requires a warm-up period, shorter lifespan, contains hazardous mercury.[6][7] |
| UV-LED | Narrow bandwidth (specific wavelength), long lifespan, low heat output, instant on/off, energy efficient.[6][8] | May have lower power output compared to a mercury lamp, requiring longer irradiation times. |
Recommendation: For most applications, a 365 nm UV-LED is recommended due to its stability, longevity, and reduced heat generation, which can be critical for temperature-sensitive samples.[7] If high power is required for very rapid cleavage, a mercury lamp with appropriate filters can be used.
Q3: How can I monitor the progress of the cleavage reaction?
The progress of the photocleavage reaction can be monitored using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying the disappearance of the starting material (caged compound) and the appearance of the released molecule and the nitrosobenzaldehyde byproduct.[4][9][10] A reversed-phase C18 column is often suitable.
-
UV-Vis Spectroscopy: You can monitor the change in the absorption spectrum over time. The disappearance of the absorption band of the caged compound and the appearance of the byproduct's spectrum can indicate reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For in-depth analysis, ¹H NMR can be used to follow the disappearance of proton signals from the caged compound and the emergence of signals from the released molecule and the byproduct.[11][12]
Q4: What are the expected byproducts, and are they problematic?
The primary byproduct of the photocleavage is 2,3-dimethoxy-5-nitrosobenzaldehyde . Nitroso compounds can be reactive and may potentially interact with biological molecules, particularly those with thiol groups.[13] In some cases, these byproducts can also absorb light at the irradiation wavelength, causing an "inner filter effect" that can slow down the reaction rate.[14]
Recommendation: If byproduct reactivity is a concern, especially in biological systems, it is advisable to include scavenger molecules, such as dithiothreitol (DTT), in the reaction mixture to minimize side reactions.[2][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Cleavage | Insufficient Light Exposure: The total number of photons delivered is not enough to cleave all the caged molecules. | - Increase the irradiation time. - Increase the light intensity (if possible without causing sample damage). |
| Incorrect Wavelength: The light source wavelength does not sufficiently overlap with the absorption spectrum of the caged compound. | - Measure the UV-Vis spectrum of your compound and choose a light source with a wavelength at or near the λmax. - For mercury lamps, ensure you are using the appropriate filters to isolate the desired wavelength (e.g., 365 nm).[15][16] | |
| Inner Filter Effect: The concentration of the caged compound or the byproduct is too high, preventing light from penetrating the entire sample. | - Decrease the concentration of the caged compound. - Stir the solution during irradiation to ensure uniform light exposure. | |
| Slow Cleavage Rate | Low Quantum Yield: The inherent efficiency of the photocleavage for your specific molecule may be low. | - While the quantum yield is an intrinsic property, ensure all other parameters (wavelength, light intensity) are optimal. - Consider synthesizing a derivative with substituents known to enhance the quantum yield, although this is a more involved solution.[2] |
| Solvent Effects: The solvent can influence the excited state lifetime and reaction pathway. | - Experiment with different solvents of varying polarity. Protic solvents can sometimes influence the reaction rate. | |
| Sample Damage or Side Reactions | Phototoxicity: High-energy UV light can damage sensitive biological samples. The nitroso byproduct can also be cytotoxic. | - Use the longest possible wavelength that still provides efficient cleavage (e.g., 365 nm or higher if the compound's spectrum allows). - Minimize irradiation time and light intensity to the minimum required for sufficient cleavage. - Include scavengers like DTT to mitigate byproduct reactivity.[13] |
| Secondary Photoreactions: The released molecule or the byproduct may undergo further photochemical reactions upon prolonged exposure to UV light. | - Monitor the reaction over time to identify the optimal irradiation period that maximizes cleavage while minimizing side product formation. - Use a light source with a narrow bandwidth (like an LED) to avoid exciting other chromophores in the system. |
Experimental Protocols
Protocol 1: Determining the Optimal Wavelength
-
Sample Preparation: Prepare a dilute solution of your this compound-caged compound in a suitable solvent (e.g., acetonitrile, methanol, or an appropriate buffer).
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum of the solution from approximately 250 nm to 500 nm.
-
Identify λmax: The wavelength at which the maximum absorbance occurs is the λmax. This is the most efficient wavelength for photocleavage.
Protocol 2: Optimizing Irradiation Time
-
Prepare Aliquots: Prepare several identical samples of your caged compound at the desired experimental concentration.
-
Irradiate for Different Durations: Irradiate each sample with your chosen light source (at the optimal wavelength) for a different amount of time (e.g., 0, 1, 2, 5, 10, 20, 30 minutes).
-
Analyze by HPLC: Analyze each irradiated sample by HPLC to quantify the percentage of the remaining caged compound and the amount of released product.
-
Plot Time Course: Plot the percentage of cleavage versus irradiation time to determine the optimal duration for your desired level of uncaging.
Visualizing the Process
Photocleavage Mechanism
Caption: The photocleavage pathway of a nitrobenzyl-caged compound.
Experimental Workflow for Optimization
Caption: A workflow for optimizing photocleavage conditions.
References
-
Ju, J., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 100(9), 4899-4904. [Link]
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Vapourtec. (n.d.). Photochemical UV-150 reactor - Wavelength filters. Retrieved from [Link]
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Löffler, D., et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Chemistry – A European Journal, e202302324. [Link]
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Trigo, F. F., et al. (2009). Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration. Journal of Neuroscience Methods, 182(2), 187-196. [Link]
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Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370-2380. [Link]
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Ogden, D., & Trentham, D. (1993). Flash photolysis of caged compounds. Journal of Physiology, 467, 1-13. [Link]
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Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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CoolLED. (n.d.). Energy consumption and cost: LEDs vs Mercury. Retrieved from [Link]
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Wang, C., et al. (2011). Caged molecular beacons: Controlling nucleic acid hybridization with light. Angewandte Chemie International Edition, 50(21), 4844-4847. [Link]
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Lemoine, D., et al. (2014). Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society, 136(29), 10411-10419. [Link]
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Shcheslavskiy, V., et al. (2019). Photolysis of dimethoxynitrobenzyl-"caged" acids yields fluorescent products. PLoS One, 14(9), e0222712. [Link]
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Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. Biochemistry, 44(8), 2707-2715. [Link]
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Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]
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Ju, J., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PNAS, 100(9), 4899-4904. [Link]
-
Walker, J. W., et al. (1988). Flash photolysis of caged compounds: new tools for cellular physiology. Neuron, 1(1), 9-21. [Link]
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Nuhsbaum. (2021). Light Sources: Mercury Halide vs LED - Which is Better? Retrieved from [Link]
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Samanta, S., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4269-4278. [Link]
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Primelite. (2025). UV-LED Exposure Systems vs Mercury Discharge Lamps. Retrieved from [Link]
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Khan, I., et al. (2015). Photochemical Reaction Detection in HPLC. Journal of Chromatographic Science, 53(7), 1149-1157. [Link]
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Nuhsbaum. (2021). Light Sources: Mercury Halide vs LED - Which is Better? Retrieved from [Link]
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Bowen, E. J. (1935). Light filters for the mercury lamp. Journal of the Chemical Society (Resumed), 76. [Link]
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Wölwer, C., et al. (2020). The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5‐Dimethoxy‐2‐nitrobenzyl Caged N‐Phenylpyrimidine‐2‐amine Scaffold. Chemistry – A European Journal, 26(39), 8565-8572. [Link]
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Tayade, R. J. (2015). How can I select a mercury lamp for photocatalysis reaction? ResearchGate. [Link]
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Barner-Kowollik, C., et al. (2021). Predicting wavelength-dependent photochemical reactivity and selectivity. Nature Communications, 12(1), 1634. [Link]
-
Wikipedia. (n.d.). Quantum yield. Retrieved from [Link]
-
Samanta, S., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4269-4278. [Link]
-
Gschwind, R. M., et al. (2020). Two chemical actinometers, o‐nitrobenzaldehyde and 2,4‐dinitrobenzaldehyde, with their respective quantum yields at determined wavelengths. Angewandte Chemie International Edition, 59(46), 20491-20495. [Link]
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Galbavy, E. S., et al. (2010). 2-Nitrobenzaldehyde as a chemical actinometer for solution and ice photochemistry. Journal of Photochemistry and Photobiology A: Chemistry, 215(2-3), 105-110. [Link]
-
University of Nottingham. (n.d.). NMR data Compound 4 (mestrenova). Retrieved from [Link]
-
Görner, H. (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences, 4(10), 822-828. [Link]
-
AZoM. (2013). Understanding Photocleavage Reactions. Retrieved from [Link]
-
Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Retrieved from [Link]
-
Lebl, M., et al. (2000). Side reactions during photochemical cleavage of an α-methyl-6-nitroveratryl-based photolabile linker. Journal of Peptide Research, 55(4), 346-355. [Link]
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NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-nitro-. Retrieved from [Link]
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Evident Scientific. (n.d.). Light Filtration. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-visible spectra illustrating products formation following 1 h... Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Hydroxy-2-nitrobenzaldehyde. Retrieved from [Link]
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Technical Support Center: HPLC Analysis of 2,3-Dimethoxy-5-nitrobenzaldehyde Reaction Progress
Welcome to the technical support resource for monitoring the reaction progress of 2,3-Dimethoxy-5-nitrobenzaldehyde via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting advice.
Frequently Asked Questions (FAQs)
This section addresses common initial questions when setting up an HPLC analysis for this compound and related reaction components.
Q1: What is a good starting point for an HPLC column and mobile phase to analyze this compound?
A1: A reversed-phase (RP) HPLC method is the most common and effective approach.[1][2]
-
Column: A C18 (octadecylsilane) column is an excellent starting choice due to its versatility and hydrophobic nature, which is well-suited for retaining aromatic compounds like this compound. Standard dimensions such as 150 mm x 4.6 mm with 5 µm particle size are robust for this type of analysis.
-
Mobile Phase: A gradient elution using a mixture of water (or an aqueous buffer) and an organic solvent is recommended.[3] A typical starting point would be:
-
Solvent A: HPLC-grade water with 0.1% formic acid or phosphoric acid. The acid helps to protonate silanol groups on the silica packing, reducing peak tailing for polar analytes, and provides better peak shape.
-
Solvent B: Acetonitrile or Methanol. Acetonitrile is often preferred as it has a lower viscosity and provides sharper peaks for many compounds.[3]
-
Start with a scouting gradient (e.g., 5% to 95% Solvent B over 20 minutes) to determine the approximate elution time of your starting material, intermediates, and final product.
-
Q2: How should I prepare my reaction samples for HPLC injection?
A2: Proper sample preparation is critical to protect the HPLC column and ensure accurate results.
-
Quench the Reaction: If necessary, stop the reaction at your desired time point using an appropriate quenching agent.
-
Dilution: Dilute a small aliquot of the reaction mixture in a solvent that is compatible with your mobile phase.[4] The ideal sample solvent is the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile).[5] Dissolving the sample in a solvent much stronger than the mobile phase can lead to peak distortion.[6]
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column or system tubing.[7]
-
Concentration: Ensure the final concentration of the analyte is within the linear range of your detector. If your starting material is highly concentrated, a significant dilution (e.g., 1:100 or 1:1000) may be necessary.
Q3: What UV wavelength should I use for detection?
A3: A photodiode array (PDA) or diode array detector (DAD) is ideal for method development as it allows you to visualize the entire UV-Vis spectrum of your peaks. For nitroaromatic compounds like this compound, there are typically strong absorbance bands around 240-260 nm and weaker bands at longer wavelengths (~300-350 nm).[8][9]
-
Initial Selection: A wavelength of 254 nm is a common starting point for aromatic compounds and generally provides good sensitivity.
-
Optimization: After an initial run, examine the UV spectra of your starting material and product peaks. Select a wavelength that provides the maximum absorbance for all compounds of interest to ensure high sensitivity, or a wavelength where an impurity has low absorbance to simplify quantification of the main components. A patent for separating benzaldehyde and nitrobenzaldehyde isomers suggests a detection wavelength of 240 nm.[10]
Q4: My reaction involves other aromatic compounds. How can I ensure they are separated from my target analyte?
A4: Achieving good resolution between structurally similar compounds is a common challenge.[11]
-
Optimize the Gradient: If peaks are co-eluting, try a shallower gradient. Slowing the rate of increase of the organic solvent (Solvent B) will increase the interaction time with the stationary phase and improve separation.
-
Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation. Methanol, for instance, can enhance pi-pi interactions with phenyl-based stationary phases.[12]
-
Adjust pH: If your analytes have acidic or basic functional groups, adjusting the pH of the mobile phase can change their ionization state and dramatically affect their retention and selectivity.[4][12] For neutral compounds like this compound, pH has a less pronounced effect on retention but can still influence the peak shape.
Experimental Protocol: Reaction Monitoring
This protocol provides a detailed methodology for monitoring the progress of a reaction involving this compound.
Equipment and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, column oven, and PDA/DAD detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or phosphoric acid.
-
Volumetric flasks and pipettes.
-
0.22 µm or 0.45 µm syringe filters.
Mobile Phase Preparation
-
Solvent A: In a 1 L volumetric flask, add 1.0 mL of formic acid to HPLC-grade water. Fill to the mark.
-
Solvent B: Use HPLC-grade acetonitrile.
-
Degassing: Degas both mobile phases for at least 15 minutes using an inline degasser, helium sparging, or sonication to prevent bubble formation in the pump heads.[7][13]
HPLC System Parameters
The following table summarizes a robust starting method.
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimized wavelength) |
| Gradient Program | See table below |
Gradient Elution Program
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Sample Preparation Workflow
Caption: A decision tree for systematic HPLC troubleshooting.
References
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023) - YouTube. (2023). Available at: [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). ALWSCI. Available at: [Link]
-
Ishii, Y., et al. (2000). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Biological & Pharmaceutical Bulletin, 23(3), 274-278. Available at: [Link]
-
For HPLC, what different mobile phases are best to start with for methods development?. (2018). ResearchGate. Available at: [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025). PharmaCores. Available at: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Available at: [Link]
-
Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(15), 6493-6501. Available at: [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (2018). Research Journal of Pharmacy and Technology. Available at: [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]
-
HPLC Troubleshooting Guide. (n.d.). Available at: [Link]
-
Troubleshooting Common HPLC Issues. (2025). Labcompare. Available at: [Link]
-
5 Common HPLC Troubleshooting Mistakes and What to Do Instead. (2023). YouTube. Available at: [Link]
-
Foley, J. P., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8635-8642. Available at: [Link]
-
Xu, Y., et al. (2014). Simultaneous Determination of β-methy-β-nitrostyrolene and Its Related Substances by PS-DVB Chromatographic Column and Structural Analysis of Its Photo-isomerization Product. Analytical Methods. Available at: [Link]
-
Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. (2012). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (2011). ResearchGate. Available at: [Link]
- Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography. (2019). Google Patents.
-
Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Photolabile Protecting Groups: A Focus on 2,3-Dimethoxy-5-nitrobenzaldehyde and its Contemporaries
In the dynamic fields of chemical biology, pharmacology, and materials science, the precise control over the release of active molecules is paramount. Photolabile protecting groups (PPGs), often referred to as "caged" compounds, offer an unparalleled level of spatiotemporal control, allowing for the light-triggered activation of a wide array of molecules, from small-molecule drugs to peptides and nucleic acids.[1] This guide provides a detailed comparison of various classes of PPGs, with a specific focus on the o-nitrobenzyl class, to which 2,3-Dimethoxy-5-nitrobenzaldehyde belongs. We will delve into the key performance metrics, underlying photochemical mechanisms, and practical applications of these indispensable molecular tools.
The Ideal Photolabile Protecting Group: A Delicate Balance
The efficacy of a PPG is judged by a set of stringent criteria that dictate its suitability for a given application. An ideal PPG should possess:
-
High Photolysis Quantum Yield (Φu): This represents the efficiency of the photocleavage reaction, defined as the ratio of released molecules to the number of absorbed photons. A high quantum yield is crucial for minimizing light exposure and potential phototoxicity.
-
Optimal Absorption Wavelength (λmax): For biological applications, it is desirable to have a PPG that absorbs light in the near-UV to visible range ( >350 nm) to minimize cellular damage and enhance tissue penetration.
-
High Molar Extinction Coefficient (ε): A high ε at the activation wavelength allows for efficient light absorption, reducing the required light intensity and exposure time.
-
Chemical Stability: The caged compound must be stable under physiological conditions (temperature, pH) to prevent premature release of the active molecule.
-
Clean Photochemistry: The photocleavage reaction should proceed with high fidelity, producing the desired active molecule and benign, non-interfering byproducts.
-
Two-Photon Absorption (TPA) Cross-Section (δu): For applications requiring high spatial resolution in three dimensions, a large TPA cross-section is essential for efficient two-photon uncaging.[2]
The o-Nitrobenzyl Family: A Versatile and Tunable Scaffold
The o-nitrobenzyl scaffold is one of the most widely used classes of PPGs due to its synthetic accessibility and tunable photophysical properties. The general mechanism of photocleavage for o-nitrobenzyl derivatives involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to release the caged molecule and a nitrosobenzaldehyde byproduct.[3]
Figure 1: Generalized photocleavage mechanism of o-nitrobenzyl-based photolabile protecting groups.
This compound: An Estimation of Properties
The quantum yield of photocleavage for o-nitrobenzyl derivatives is highly dependent on the substitution pattern on the aromatic ring and the nature of the leaving group. For instance, the widely used 4,5-dimethoxy-2-nitrobenzyl (NVOC) group exhibits a quantum yield that can vary significantly. Based on data from related compounds, we can estimate that a PPG derived from this compound would likely have a quantum yield in the range of 0.01 to 0.1 . It is important to note that this is an educated estimation, and experimental verification is necessary for any specific application.
A Comparative Analysis of Prominent Photolabile Protecting Groups
To provide a comprehensive overview, the table below compares the key photophysical properties of several major classes of PPGs.
| Photolabile Protecting Group | Abbreviation | Typical λmax (nm) | Quantum Yield (Φu) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Two-Photon Action Cross-Section (δu) (GM) | Key Features & Limitations |
| o-Nitrobenzyl Derivatives | ||||||
| 2-Nitrobenzyl | NB | ~280 | ~0.1 | ~5,000 | Low | Parent compound, requires UV light.[4] |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB/NVOC | ~350 | 0.001 - 0.1 | ~5,000 | ~0.05 | Widely used, improved λmax.[5][6] |
| 4-Methoxy-7-nitroindolinyl | MNI | ~336 | 0.065 - 0.085 | ~4,500 | 0.06 | Good aqueous solubility and quantum yield.[7] |
| Coumarin Derivatives | ||||||
| 7-(Diethylamino)coumarin-4-yl)methyl | DEACM | ~390 | 0.004 - 0.03 | ~20,000 | ~0.2 | Longer wavelength absorption, fluorescent byproduct.[8] |
| Phenacyl Derivatives | ||||||
| p-Hydroxyphenacyl | pHP | ~325 | 0.1 - 0.4 (up to 1.0) | ~15,000 | - | High quantum yields, clean photochemistry.[9] |
| BODIPY Derivatives | ||||||
| meso-Methyl BODIPY | ~500 | 0.01 - 0.2 | >80,000 | High | Visible light absorption, high ε. | |
| Quinoline Derivatives | ||||||
| 7-(Piperazin-1-yl)-2-(methyl)quinolinyl | PPZQ | ~365 | High | - | - | Compatible with native chemical ligation.[10] |
Note: Quantum yields and two-photon action cross-sections can vary significantly depending on the caged molecule and the solvent.
Experimental Protocols: Quantifying Photolabile Performance
To ensure scientific rigor, the performance of a PPG must be quantified through standardized experimental protocols.
Determination of Photocleavage Quantum Yield (Φu)
The quantum yield of photocleavage is a critical parameter for evaluating the efficiency of a PPG. It can be determined using a relative method by comparing the photoreaction rate of the compound of interest to that of a well-characterized chemical actinometer with a known quantum yield.
Materials:
-
UV-Vis Spectrophotometer
-
Monochromatic light source (e.g., LED or laser) with a known photon flux
-
Quartz cuvettes
-
Solution of the caged compound of interest at a known concentration
-
Solution of a chemical actinometer (e.g., potassium ferrioxalate or o-nitrobenzaldehyde)
-
Solvent transparent at the irradiation wavelength
Procedure:
-
Actinometry:
-
Prepare a solution of the chemical actinometer with an absorbance between 2 and 3 at the irradiation wavelength.
-
Irradiate the actinometer solution for a specific time period, ensuring less than 10% conversion.
-
Measure the change in absorbance at the monitoring wavelength of the actinometer's photoproduct.
-
Calculate the photon flux of the light source using the known quantum yield and molar extinction coefficient of the actinometer.
-
-
Sample Photolysis:
-
Prepare a solution of the caged compound with a known concentration and an absorbance of approximately 0.1 at the irradiation wavelength.
-
Irradiate the sample solution under the same conditions as the actinometer.
-
Monitor the progress of the photoreaction by measuring the change in absorbance of the starting material or the appearance of the photoproduct at regular time intervals using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Plot the change in concentration of the caged compound versus time. The initial slope of this curve represents the initial rate of the photoreaction.
-
The quantum yield (Φu) is calculated using the following equation:
Φu = (Initial rate of photoreaction) / (Photon flux × (1 - 10⁻ᴬ))
where A is the absorbance of the sample at the irradiation wavelength.
-
Figure 2: A simplified workflow for the experimental determination of photocleavage quantum yield.
Measurement of Two-Photon Action Cross-Section (δu)
The two-photon action cross-section is a measure of the efficiency of two-photon uncaging. It can be determined by measuring the rate of photolysis as a function of the square of the incident laser power.
Materials:
-
Two-photon scanning microscope
-
Femtosecond-pulsed laser
-
Fluorescence detector
-
Solution of the caged compound, preferably one that releases a fluorescent product
-
Microcuvettes or a similar small-volume sample holder
Procedure:
-
Sample Preparation:
-
Prepare a solution of the caged compound in a suitable buffer.
-
-
Two-Photon Excitation:
-
Place the sample in the two-photon microscope.
-
Focus the pulsed laser beam into the sample volume.
-
Irradiate the sample at a specific wavelength with varying laser powers.
-
-
Detection:
-
If the uncaged product is fluorescent, measure the fluorescence intensity as a function of irradiation time for each laser power.
-
Alternatively, the depletion of the caged compound or the formation of the product can be monitored using analytical techniques such as HPLC after irradiation.
-
-
Data Analysis:
-
The initial rate of photolysis is determined from the initial slope of the fluorescence intensity versus time plot.
-
The two-photon action cross-section (δu) is calculated from the slope of the plot of the photolysis rate versus the square of the incident laser power.[11]
-
Conclusion and Future Perspectives
The field of photolabile protecting groups continues to evolve, with ongoing efforts to develop new caging strategies that offer improved photophysical properties and enhanced biological compatibility. While classic scaffolds like the o-nitrobenzyl group remain highly relevant, newer additions such as BODIPY and quinoline-based PPGs are expanding the toolkit available to researchers, enabling experiments with visible and near-infrared light.
For compounds like this compound, while direct experimental data on their photolabile properties are currently lacking, their structural similarity to well-characterized o-nitrobenzyl derivatives allows for a reasoned estimation of their potential performance. Future work should focus on the systematic characterization of a broader range of substituted o-nitrobenzyl compounds to create a more comprehensive structure-property relationship database. This will undoubtedly accelerate the rational design of next-generation photolabile protecting groups tailored for specific and demanding applications in drug delivery, neurobiology, and beyond.
References
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Givens, R. S., & Rubina, M. (2014). p-Hydroxyphenacyl photoremovable protecting groups—Robust photochemistry despite substituent diversity. Pure and Applied Chemistry, 86(9), 1317-1329. [Link]
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Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]
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Bochet, C. G. (2002). Wavelength-selective cleavage of photolabile protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (2), 125-142. [Link]
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Solomek, T., Mercier, S., Bally, T., & Bochet, C. G. (2012). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 11(3), 548-555. [Link]
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Blanc, A., & Bochet, C. G. (2002). Wavelength-controlled orthogonal photolysis of protecting groups. The Journal of Organic Chemistry, 67(16), 5567-5577. [Link]
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Itzstein, M. V., & Itzstein, A. V. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]
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Görner, H. (2005). Effects of 4, 5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences, 4(10), 822-828. [Link]
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Ayadi, F., Fothergill, J., & Beharry, A. A. (2019). Direct measurement of two-photon action cross section. Analytical chemistry, 91(12), 7631-7635. [Link]
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Rahmawati, R., Al Idrus, S. W., Supriadi, S., & Sulman, L. (2021). Synthesis of 5-nitrovanillin in low temperature as cyanide anion sensor. Acta Chimica Asiana, 4(1), 104-107. [Link]
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PubChem. (n.d.). 5-Nitrovanillin. National Center for Biotechnology Information. Retrieved from [Link]
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Liu, Y., Li, Y., Li, Y., Li, Y., & Li, Y. (2022). Quinoline-Based Photolabile Protection Strategy Facilitates Efficient Protein Assembly. Journal of the American Chemical Society, 144(4), 1634-1642. [Link]
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PubChem. (n.d.). 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Feng, Z. (2022). Mechanistic Investigations of Chemical and Photochemical Reactions with Quantum Chemistry and Machine-Learning Tools. UC Davis. [Link]
- Lee, S. H., & Howell, S. B. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(10), 2699-2702.
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Basari, & Gepshtein, R. (2015). BODIPY-Derived Photoremovable Protecting Groups Unmasked with Green Light. Journal of the American Chemical Society, 137(10), 3715–3724. [Link]
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Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 64(11), 2076-2084. [Link]
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Drobizhev, M., Makarov, N. S., Tillo, S. E., Hughes, T. E., & Rebane, A. (2011). Two-photon absorption properties of fluorescent proteins. Nature methods, 8(5), 393-399. [Link]
- Furuta, T., & Iwatani, H. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One-and Two-Photon Excitation. Chemistry–A European Journal, 12(19), 5173-5182.
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ChemBK. (n.d.). 5-NITRO-O-VANILLIN. [Link]
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Wikipedia. (2023, December 1). Photolabile protecting group. [Link]
- Il'ichev, Y. V., & Schwörer, M. A. (2003). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. The Journal of Physical Chemistry A, 107(23), 4585-4593.
- Li, J., & Chen, P. R. (2014). Phototriggered labeling and crosslinking by 2-nitrobenzyl alcohol derivatives with amine selectivity.
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Ellis-Davies, G. C. (2018). Two-Photon Uncaging of Glutamate. Frontiers in cellular neuroscience, 12, 514. [Link]
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Fisher Scientific. (n.d.). 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, 98%. [Link]
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JOCPR. (n.d.). Synthesis and Characterization of analogues of Zeolites and their role as catalyst in Cannizzaro Reaction of p-nitrobenzaldehyde by self oxidation and reduction. [Link]
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Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Synthesis and Biological Investigations of Vanillin and its Nitrated Derivative. Chemistry Proceedings, 10(1), 74. [Link]
- Pawaiya, P., Sharma, A., Khanday, W. A., & Tomar, R. (2017). Synthesis and Characterization of analogues of Zeolites and their role as catalyst in Cannizzaro Reaction of p-nitrobenzaldehyde by self oxidation and reduction. Journal of Chemical and Pharmaceutical Research, 9(1), 183-188.
- Mak, W. W., & Poulsen, S. A. (2012). Sensitive measurement of absolute two-photon absorption cross sections. Review of Scientific Instruments, 83(8), 083102.
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Wingen, M., Kammer, M., Grote, D., & Hecht, S. (2022). pH dependency of photolabile protection groups used for applications in dynamic structural biology. ChemRxiv. [Link]
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- Chatterjee, A., & Falvey, D. E. (2022). Efficiency of Functional Group Caging with Second-Generation Green-and Red-Light-Labile BODIPY Photoremovable Protecting Groups. The Journal of Organic Chemistry, 87(21), 14387-14396.
- Kamm, P. W., Rodrigues, L. L., Walden, S. L., Blinco, J. P., Unterreiner, A. N., & Barner-Kowollik, C. (2022). Sequence-independent activation of photocycloadditions using two colours of light. Chemical Science, 13(2), 438-444.
- Görner, H. (2010). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. The Journal of Physical Chemistry B, 114(4), 1737-1746.
-
PubChem. (n.d.). 3-Hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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-
Scheme 2. Reaction of o-Nitrobenzaldehyde (5). (n.d.). ResearchGate. Retrieved from [Link]
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A Researcher's Guide to o-Nitrobenzyl Isomers: A Comparative Analysis of 2,3-Dimethoxy-5-nitrobenzaldehyde and 4,5-dimethoxy-2-nitrobenzaldehyde
In the realm of photochemistry and drug delivery, o-nitrobenzyl derivatives stand out for their utility as photolabile protecting groups (PPGs), often termed "photocages." These molecules allow researchers to control the release of active compounds with spatiotemporal precision using light as a traceless reagent.[1][2] Among the various derivatives, dimethoxy-substituted nitrobenzaldehydes are particularly prominent. This guide provides an in-depth, objective comparison between two common isomers: 2,3-Dimethoxy-5-nitrobenzaldehyde and 4,5-dimethoxy-2-nitrobenzaldehyde, offering experimental insights for researchers, scientists, and drug development professionals.
Molecular Profiles: A Tale of Two Isomers
At first glance, both compounds share the same molecular formula (C9H9NO5) and molecular weight (211.17 g/mol ).[3][4] However, the seemingly subtle difference in the substitution pattern on the benzene ring profoundly impacts their physical and photochemical properties.
The key distinction lies in the position of the nitro group relative to the aldehyde and methoxy substituents. In 4,5-dimethoxy-2-nitrobenzaldehyde (also known as 6-Nitroveratraldehyde), the nitro group is ortho to the aldehyde. This "classic" o-nitrobenzyl arrangement is the structural foundation for its photochemical activity.[5] In contrast, This compound places the nitro group meta to the aldehyde, which fundamentally alters its utility as a traditional photocage.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 4,5-dimethoxy-2-nitrobenzaldehyde |
| CAS Number | 6324-49-8[6] | 20357-25-9[3] |
| Molecular Formula | C9H9NO5[7] | C9H9NO5[3] |
| Molecular Weight | 211.17 g/mol [7] | 211.17 g/mol [3] |
| Appearance | Brownish crystals[8] | Fibrous yellow powder[3] |
| Melting Point | 115 °C[9] | 133 °C[10] |
| Boiling Point | 373.9 °C (Predicted)[9] | 390.8 °C (Predicted)[10] |
| Solubility | Not specified | Soluble in DMSO (100 mM) and Ethanol (25 mM with warming); Insoluble in water.[10] |
Synthesis and Availability
Both isomers are commercially available from various chemical suppliers. However, understanding their synthesis provides insight into potential impurities and cost.
-
4,5-dimethoxy-2-nitrobenzaldehyde is commonly synthesized via the direct nitration of 3,4-dimethoxybenzaldehyde (veratraldehyde). This reaction involves treating veratraldehyde with concentrated nitric acid, which selectively adds a nitro group at the 2-position.[11] The starting material is readily available, making this a relatively straightforward and scalable synthesis.
-
This compound synthesis is more complex. One route involves the nitration of 2,3-dimethoxybenzaldehyde.[12] Another approach starts from o-bromophenol, which undergoes formylation, followed by a two-step methoxylation process to replace the bromine and the phenolic hydroxyl group.[13][14] The multi-step nature of this synthesis can contribute to a higher cost and a different impurity profile compared to its isomer.
The Core of the Matter: Photochemical Reactivity
The primary application that distinguishes these molecules is their use as photolabile protecting groups. Here, 4,5-dimethoxy-2-nitrobenzaldehyde is the star performer, while the 2,3-isomer serves a different purpose.
The ortho-Nitrobenzyl Photorearrangement Mechanism
The functionality of most nitrobenzyl-based PPGs, including the 4,5-dimethoxy-2-nitro isomer, relies on a well-established photochemical reaction.[15] Upon absorption of UV light (typically 300-365 nm), the excited nitro group abstracts a hydrogen atom from the benzylic carbon (the aldehyde's -CHO group in this case), forming an aci-nitro intermediate.[5][16] This is followed by a rapid intramolecular rearrangement and cleavage, ultimately releasing the protected molecule and yielding an o-nitrosobenzaldehyde byproduct.[15]
The electron-donating methoxy groups at the 4 and 5 positions play a crucial role. They shift the absorption spectrum to longer, less damaging wavelengths (a red-shift) and can increase the quantum yield of the photolysis reaction, making the cleavage process more efficient.[15][16] This makes 4,5-dimethoxy-2-nitrobenzaldehyde a highly effective and widely used photocaging precursor.
Performance Metrics of 4,5-dimethoxy-2-nitrobenzaldehyde as a PPG
For researchers selecting a photocage, several quantitative parameters are critical:
-
Wavelength of Maximum Absorption (λmax): The presence of the dimethoxy groups pushes the λmax towards the near-UV range, often around 350-365 nm, which is advantageous for minimizing cellular damage.[15][17]
-
Photolysis Quantum Yield (Φ): This measures the efficiency of the cleavage reaction per photon absorbed. While specific values depend on the protected molecule and solvent, the dimethoxy substitution generally leads to higher quantum yields compared to the unsubstituted parent compound.[15]
-
Two-Photon Absorption (2PA) Cross-Section (σ₂): For applications requiring deep tissue penetration and high spatial resolution, 2PA is employed using near-infrared (NIR) light. The extended π-system and charge-transfer character endowed by the substituents make 4,5-dimethoxy-2-nitrobenzyl derivatives suitable for 2PA, although their cross-sections are moderate compared to specifically designed 2PA chromophores.[15][18]
The Case of this compound
Due to the meta position of its nitro group relative to the aldehyde, This compound cannot undergo the canonical o-nitrobenzyl photorearrangement. The critical spatial proximity required for the intramolecular hydrogen abstraction is absent. Consequently, it is not used as a photolabile protecting group in the same manner as its 4,5-dimethoxy counterpart.
Instead, its utility lies as a synthetic intermediate. The nitro group can be reduced to an amine, and the aldehyde can participate in various condensation or coupling reactions, making it a valuable building block for synthesizing more complex molecules, such as pharmaceuticals or dyes, where the specific 2,3-dimethoxy-5-amino substitution pattern is required.[19]
Experimental Protocols and Considerations
Protocol: Caging a Carboxylic Acid with 4,5-dimethoxy-2-nitrobenzyl Bromide
While the aldehyde is the parent compound, it is often converted to a more reactive species like a bromide or alcohol to cage functional groups. The following is a representative protocol for caging a carboxylic acid, a common application.
Step 1: Synthesis of 4,5-dimethoxy-2-nitrobenzyl alcohol
-
Dissolve 4,5-dimethoxy-2-nitrobenzaldehyde in a suitable solvent like methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise with stirring.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction carefully with dilute HCl, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, evaporate the solvent, and purify the resulting alcohol by chromatography or recrystallization.
Step 2: Synthesis of 4,5-dimethoxy-2-nitrobenzyl bromide
-
Dissolve the synthesized alcohol in a dry, aprotic solvent like dichloromethane (DCM).
-
Cool to 0 °C and add phosphorus tribromide (PBr₃) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto ice water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over sodium sulfate, filter, and concentrate to obtain the crude bromide, which is often used immediately in the next step.
Step 3: Caging the Carboxylic Acid
-
Dissolve the carboxylic acid of interest and a non-nucleophilic base (e.g., DBU or cesium carbonate) in a polar aprotic solvent like DMF or acetonitrile.
-
Add a solution of the 4,5-dimethoxy-2-nitrobenzyl bromide to the mixture.
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous workup and extract the caged ester product.
-
Purify the final product by column chromatography.
Choosing the Right Isomer: A Clear Decision
The choice between these two isomers is dictated entirely by the intended application.
-
Choose 4,5-dimethoxy-2-nitrobenzaldehyde when your goal is to create a photolabile protecting group or "photocage." Its structure is optimized for light-induced cleavage, offering red-shifted absorption and good quantum efficiency, making it ideal for applications in chemical biology, controlled drug release, and materials science.[15]
-
Choose this compound when you require a synthetic building block with its specific substitution pattern. It is not suitable for photocaging but is a valuable intermediate for multi-step organic synthesis where the final target requires the 2,3-dimethoxy-5-amino (after reduction) phenyl moiety.
Conclusion
While this compound and 4,5-dimethoxy-2-nitrobenzaldehyde are structural isomers with identical formulas, their chemical personalities are worlds apart. The position of the nitro group is the critical determinant of their function. 4,5-dimethoxy-2-nitrobenzaldehyde is a cornerstone reagent in photochemistry, enabling the light-mediated control of molecular function. In contrast, This compound is a specialist building block in traditional organic synthesis. For the researcher in drug development or chemical biology, understanding this fundamental difference is key to leveraging the correct isomer for successful experimental design.
References
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PrepChem.com. Synthesis of 2,3-dihydroxy-5-nitro-benzaldehyde. Available from: [Link]
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Görner, H. (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences, 4(10), 822-828. Available from: [Link]
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Kainz, Q. M., et al. (2020). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. Available from: [Link]
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PrepChem.com. Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde. Available from: [Link]
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ResearchGate. (a) The photocleavage reaction of o-nitrobenzyl and (b) the reaction of... Available from: [Link]
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PubChem. 4,5-Dimethoxy-2-nitrobenzaldehyde oxime. Available from: [Link]
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Yip, R. W., et al. (1985). Photochemistry of the o-nitrobenzyl system in solution: evidence for singlet-state intramolecular hydrogen abstraction. The Journal of Physical Chemistry. Available from: [Link]
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Gravel, D., et al. (1992). Photochemistry of the o-nitrobenzyl system in solution: effects of distance and geometrical constraint on the hydrogen transfer. Canadian Journal of Chemistry. Available from: [Link]
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Zlatic, C. A., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers (Basel). Available from: [Link]
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Matrix Fine Chemicals. 4,5-DIMETHOXY-2-NITROBENZALDEHYDE | CAS 20357-25-9. Available from: [Link]
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Erowid. Selective Synthesis of 2,5-Dimethoxy-4-Nitrobenzaldehyde. Available from: [Link]
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Synthetic Communications. (1993). Re-examination of the Synthesis of 3,5-Dimethoxy-2-nitrobenzaldehyde. Synthetic Communications, 23(10). Available from: [Link]
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PubChem. 3,4-Dimethoxy-5-nitrobenzaldehyde. Available from: [Link]
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PubChem. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. Available from: [Link]
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Synthetic Communications. (1992). Selective Synthesis of 2,5-Dimethoxy-4-nitrobenzaldehyde. Synthetic Communications, 22(14). Available from: [Link]
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Bochet, C. G. (2001). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Organic Letters. Available from: [Link]
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Patsnap. Preparation method of 2,3-dimethoxy benzaldehyde. Available from: [Link]
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Rosenthal, A. F. (1956). Synthesis of 6-Nitro-2,3-dimethoxybenz- aldehyde. Journal of Organic Chemistry. Available from: [Link]
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Kimmich, M. R., & Deiters, A. (2014). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Chembiochem. Available from: [Link]
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ResearchGate. Concentration-dependent two-photon absorption and subsequent excited-state absorption in 4-methoxy-2-nitroaniline. Available from: [Link]
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Labrigger. (2010). Two-Photon Cross Sections. Available from: [Link]
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van der Velde, J. H., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews. Available from: [Link]
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Bhaskar, A., et al. (2006). Investigation of Two-Photon Absorption Properties in Branched Alkene and Alkyne Chromophores. Journal of the American Chemical Society. Available from: [Link]
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PubChem. Benzaldehyde, 2-methoxy-5-nitro-. Available from: [Link]
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ResearchGate. Two chemical actinometers, o-nitrobenzaldehyde and 2,4-dinitrobenzaldehyde, with their respective quantum yields at determined wavelengths. Available from: [Link]
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JOCPR. (2024). Photochemical Characterization of Mechanisms Underlying Multiphoton-Induced Reactions in Optically-Dense Media, Including. Available from: [Link]
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PubChem. 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde. Available from: [Link]
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A Comparative Guide to the Quantum Yield of Nitrobenzyl-Based Caging Groups for Researchers, Scientists, and Drug Development Professionals
In the realm of controlled molecular release, photolabile protecting groups, or "caging" groups, are indispensable tools. They allow for the precise spatiotemporal activation of bioactive molecules with light, offering unparalleled control in complex biological systems. Among the various classes of photolabile protecting groups, ortho-nitrobenzyl (o-NB) derivatives have long been a cornerstone due to their synthetic accessibility and well-understood photochemical properties.
A critical parameter governing the efficiency of a caging group is its quantum yield (Φ). The quantum yield represents the fraction of absorbed photons that result in the desired photochemical reaction—in this case, the cleavage of the caging group and the release of the active molecule. A higher quantum yield translates to a more efficient release, requiring lower light doses and shorter irradiation times, thereby minimizing potential photodamage to biological samples. This guide provides an in-depth comparison of the quantum yields of common nitrobenzyl-based caging groups, supported by experimental data and a detailed protocol for their determination.
The Photochemical Mechanism of o-Nitrobenzyl Cages
The photocleavage of o-nitrobenzyl derivatives proceeds through a well-established intramolecular rearrangement.[1] Upon absorption of a photon, typically in the UV-A range (300-400 nm), the o-nitrobenzyl group is promoted to an excited state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group, forming an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately leading to the release of the caged molecule and the formation of a nitrosobenzaldehyde byproduct.
Caption: General photochemical reaction mechanism of o-nitrobenzyl-based caging groups.
Comparative Analysis of Quantum Yields
The quantum yield of nitrobenzyl-based caging groups is highly sensitive to their substitution pattern. Electron-donating groups on the aromatic ring can red-shift the absorption maximum, allowing for the use of longer, less energetic wavelengths for cleavage. However, this often comes at the cost of a reduced quantum yield.[2][3] Conversely, modifications at the benzylic position or the introduction of additional nitro groups can enhance the quantum yield.
Below is a summary of reported quantum yields for several common nitrobenzyl-based caging groups. It is important to note that quantum yields can be influenced by the solvent and the nature of the caged molecule.
| Caging Group | Abbreviation | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | Key Features |
| o-Nitrobenzyl | o-NB | 300-365 | 0.01 - 0.3 | The parent compound, well-established chemistry.[4] |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | 350-420 | ~0.05 | Red-shifted absorption, commonly used.[5] |
| 2-Methoxy-6-nitrobenzyl | MeONB | 350-420 | Varies | Red-shifted absorption. |
| 2-(2-Nitrophenyl)propoxycarbonyl | NPPOC | ~365 | ~0.41 | Higher quantum yield than many basic o-NB derivatives.[6] |
| Benzoyl-NPPOC | Bz-NPPOC | ~365 | Increased vs. NPPOC | Enhanced photolytic efficiency.[6] |
| Thiophenyl-NPPOC | SPh-NPPOC | ~365 | ~12x vs. NPPOC | Significantly increased photodeprotection efficiency.[6] |
| 2,6-Dinitrobenzyl | DNB | ~365 | Up to 4x vs. single nitro | Increased quantum yield due to the second nitro group.[1] |
Factors Influencing Quantum Yield
Several structural and environmental factors can significantly impact the quantum yield of nitrobenzyl-based caging groups:
-
Aromatic Ring Substituents: Electron-donating groups (e.g., methoxy) shift the absorption to longer wavelengths but can decrease the quantum yield.[2][3]
-
Benzylic Carbon Substitution: Substitution at the benzylic carbon can influence the rate of the initial hydrogen abstraction step and thus affect the quantum yield.[1]
-
Leaving Group: The nature of the caged molecule (the leaving group) can have a substantial effect on the quantum yield.[7]
-
Solvent: The polarity and hydrogen-bonding ability of the solvent can influence the stability of the excited state and intermediates, thereby affecting the quantum yield.
-
Excitation Wavelength: While the quantum yield is often assumed to be independent of the excitation wavelength within the main absorption band, this is not always the case.
Experimental Protocol for Determining Quantum Yield
The determination of the quantum yield of a photochemical reaction is a meticulous process that requires careful measurement of both the number of molecules reacted and the number of photons absorbed. A common and robust method involves the use of a chemical actinometer to determine the photon flux of the light source.
Objective: To determine the uncaging quantum yield (Φu) of a nitrobenzyl-caged compound.
Principle: The quantum yield is calculated as the number of moles of the caged compound that have reacted divided by the number of moles of photons (einsteins) absorbed by the sample.
Part 1: Determination of Photon Flux using Ferrioxalate Actinometry
Potassium ferrioxalate is a widely used chemical actinometer for the UV and visible regions.[8] Upon absorption of light, Fe(III) is reduced to Fe(II), which can be quantified spectrophotometrically by forming a colored complex with 1,10-phenanthroline.
Materials:
-
Potassium ferrioxalate solution (typically 0.006 M in 0.05 M H₂SO₄)
-
1,10-phenanthroline solution (e.g., 0.1% w/v in water)
-
Sodium acetate buffer (e.g., 0.3 M)
-
Sulfuric acid (0.05 M)
-
Light source with a narrow bandpass filter for the desired wavelength
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare the Actinometer Solution: Prepare the potassium ferrioxalate solution and keep it in the dark, as it is light-sensitive.
-
Irradiation:
-
Fill a quartz cuvette with the actinometer solution.
-
Irradiate the sample under the same conditions (light path, geometry, wavelength) that will be used for the caged compound.
-
Keep a non-irradiated sample as a dark control.
-
-
Complexation:
-
After irradiation, take a known volume of the irradiated solution and the dark control.
-
Add the 1,10-phenanthroline solution and the sodium acetate buffer to each. The buffer is added to raise the pH to facilitate the complexation of Fe(II) with phenanthroline.
-
Allow the color to develop in the dark for at least 30 minutes.
-
-
Spectrophotometry:
-
Measure the absorbance of the complex at its λmax (around 510 nm).
-
The concentration of Fe(II) formed can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the Fe(II)-phenanthroline complex.
-
-
Calculate Photon Flux:
-
The moles of Fe(II) formed are calculated from its concentration and the volume of the irradiated solution.
-
The photon flux (moles of photons per unit time) can then be determined using the known quantum yield of the ferrioxalate actinometer at the specific wavelength of irradiation.
-
Part 2: Photolysis of the Caged Compound and Quantum Yield Calculation
Procedure:
-
Sample Preparation: Prepare a solution of the nitrobenzyl-caged compound in a suitable solvent. The concentration should be such that the absorbance at the photolysis wavelength is known and ideally in a range where it is linearly proportional to concentration.
-
Irradiation: Irradiate the sample under the identical conditions used for the actinometry experiment for a set period.
-
Quantification of Photolysis:
-
Determine the change in concentration of the caged compound or the appearance of the released product. This can be done using various analytical techniques such as UV-Vis spectrophotometry (if there is a clear spectral change), HPLC, or NMR spectroscopy.[9]
-
For small conversions, the number of moles of reacted caged compound can be calculated.
-
-
Quantum Yield Calculation:
-
The number of photons absorbed by the sample can be calculated from the photon flux (determined in Part 1) and the fraction of light absorbed by the sample.
-
The uncaging quantum yield (Φu) is then calculated as:
Φu = (moles of caged compound reacted) / (moles of photons absorbed)
-
Caption: Experimental workflow for determining the quantum yield of a nitrobenzyl-caged compound.
Conclusion
The selection of a nitrobenzyl-based caging group for a specific application requires a careful consideration of its photochemical properties, with the quantum yield being a paramount factor. While traditional o-nitrobenzyl and its methoxy-substituted derivatives offer a balance of accessibility and moderate efficiency, newer generations of these caging groups with modifications at the benzylic position or multiple nitro substitutions provide significantly enhanced quantum yields. The detailed protocol provided herein offers a robust framework for researchers to experimentally determine and compare the quantum yields of different caging groups, enabling the rational design of more efficient photoactivatable systems for applications in biology, medicine, and materials science.
References
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Fournier, L., Gauron, C., Larpent, P., & Vacher, B. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ChemPhysChem, 7(6), 1381-1392. [Link]
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Šolomek, T., et al. (2014). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Photochemical & Photobiological Sciences, 13(5), 843-850. [Link]
-
Pfotzer, A., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Angewandte Chemie International Edition, 54(29), 8555-8559. [Link]
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Wikipedia contributors. (2023, November 29). Photolabile protecting group. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]
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HepatoChem, Inc. (n.d.). Determining Photon Flux Using Actinometry. Retrieved January 22, 2026, from [Link]
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Ma, C., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. PubMed. [Link]
-
Ogden, D. (1994). Flash photolysis of caged compounds. Plymouth Marine Science Electronic Archive (PlyMSEA). [Link]
-
DiRocco, D. A., et al. (2018). Facile Quantum Yield Determination via NMR Actinometry. Organic Letters, 20(8), 2156-2159. [Link]
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A Senior Application Scientist's Guide to the Characterization and Comparison of Photolabile Protecting Groups: The Case of 2,3-Dimethoxy-5-nitrobenzaldehyde
In the intricate landscape of drug development, chemical biology, and materials science, the ability to exert precise spatiotemporal control over molecular function is not merely an advantage; it is a necessity. Photolabile protecting groups (PPGs), often referred to as "caging" groups, have emerged as a cornerstone technology in this pursuit, enabling the liberation of active molecules with the precision of a light beam. Among the vast arsenal of available PPGs, the ortho-nitrobenzyl scaffold has been a workhorse, valued for its predictable chemistry. This guide provides an in-depth technical analysis of a specific derivative, 2,3-Dimethoxy-5-nitrobenzaldehyde, and objectively compares its performance characteristics against prominent alternatives. Through a synthesis of mechanistic insights, experimental data, and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions in the selection and application of PPGs.
The Photolysis of this compound: Unveiling the Byproducts
The central event in the utility of a PPG is its photolytic cleavage. For ortho-nitrobenzyl derivatives like this compound, this process is initiated by the absorption of UV light, typically in the 300-365 nm range.[1] This triggers an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group, leading to the formation of an aci-nitro intermediate. This transient species then undergoes rearrangement to yield the liberated active molecule and a chromophoric byproduct.
Based on the well-established mechanism for related ortho-nitrobenzyl compounds, the primary photolysis byproduct of this compound is 2,3-Dimethoxy-5-nitrosobenzaldehyde .[2] The formation of this nitroso derivative is a critical consideration, as it can be phototoxic and its strong absorption can interfere with the intended biological system or subsequent photochemical events.[3][4]
Caption: Photolysis pathway of this compound.
A Comparative Analysis of Photolabile Protecting Groups
The selection of an appropriate PPG is a multifactorial decision, hinging on parameters such as the required wavelength for cleavage, the efficiency of photorelease (quantum yield), and potential for side reactions. Below is a comparative table summarizing the key performance indicators of this compound and other widely used PPGs.
| Photolabile Protecting Group (PPG) | Typical One-Photon Absorption Maximum (λmax, nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | Key Features & Drawbacks |
| o-Nitrobenzyl (oNB) | 260-350 | 300-365 | 0.01-0.3[1] | Features: Well-established chemistry, predictable cleavage. Drawbacks: Requires UV light, phototoxic byproducts, relatively low quantum yield.[1] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350 | 350-365 | ~0.005[5] | Features: Red-shifted absorption compared to oNB. Drawbacks: Lower quantum yield than parent oNB. |
| Coumarin-4-ylmethyl (CM) | 320-400 | 350-450 | 0.01-0.2[1] | Features: Higher extinction coefficients, some derivatives are two-photon sensitive.[3][6] Drawbacks: Can be hydrolytically unstable. |
| Benzoin | ~250-350 | 254-350 | up to 0.64[7][8] | Features: High quantum yields, clean photorelease. Drawbacks: Typically requires shorter wavelength UV light.[9] |
| p-Hydroxyphenacyl (pHP) | ~275-350 | 275-365 | 0.1-0.5[7][8] | Features: Rapid release kinetics, high quantum yields. Drawbacks: Photorelease mechanism can be complex.[4] |
| Nitrodibenzofuran (NDBF) | ~365 | 365 | 0.7[5] | Features: High quantum yield and extinction coefficient. Drawbacks: Less commercially available. |
Experimental Protocols for Characterization and Comparison
To ensure scientific integrity and enable researchers to validate and compare PPGs in their own laboratories, the following detailed protocols are provided.
Protocol 1: Characterization of Photolysis Byproducts by HPLC-MS
This protocol outlines a general method for the identification of photolysis byproducts using High-Performance Liquid Chromatography coupled with Mass Spectrometry.
1. Sample Preparation: a. Prepare a stock solution of the caged compound (e.g., this compound derivative) in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mM. b. Dilute the stock solution to a final concentration of 100 µM in the desired reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
2. Photolysis: a. Transfer the 100 µM solution to a quartz cuvette. b. Irradiate the solution with a suitable light source (e.g., a 365 nm LED or a mercury arc lamp with appropriate filters) for a defined period. It is advisable to take time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the progress of the reaction. c. Keep a non-irradiated sample as a control.
3. HPLC-MS Analysis: a. Instrumentation: Utilize an HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or Orbitrap). b. Column: A C18 reversed-phase column is typically suitable for separating the parent compound and its byproducts. c. Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a common starting point. d. Gradient: A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-19 min, 95-5% B; 19-25 min, 5% B. e. Detection: Monitor the elution profile using a UV detector at a wavelength corresponding to the absorbance maximum of the parent compound and expected byproducts. The mass spectrometer should be operated in both positive and negative ion modes to detect a wide range of species. f. Data Analysis: Compare the chromatograms of the irradiated and non-irradiated samples. Identify new peaks in the irradiated sample and analyze their mass spectra to determine their molecular weight and fragmentation patterns, allowing for structural elucidation of the byproducts.
Caption: Workflow for determining quantum yield.
Conclusion and Future Perspectives
This compound, as a member of the venerable o-nitrobenzyl family of PPGs, offers a reliable platform for caging a wide array of functional groups. Its photolysis is expected to yield the corresponding nitrosobenzaldehyde, a byproduct that necessitates careful consideration in biological applications. While its performance is robust, the landscape of photolabile protecting groups is continually evolving. Researchers now have access to a diverse toolkit of PPGs, including coumarins and benzoins, which can offer advantages in terms of longer wavelength activation, higher quantum yields, and cleaner byproducts. The choice of the optimal PPG is therefore not a one-size-fits-all decision but rather a nuanced process of matching the specific requirements of the experiment with the unique properties of the caging group. The experimental protocols detailed in this guide provide a framework for the rigorous characterization and comparison of these essential tools, empowering researchers to push the boundaries of spatiotemporal control in their respective fields.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2,3-Dimethoxy-5-nitrobenzaldehyde
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates like 2,3-Dimethoxy-5-nitrobenzaldehyde is a critical parameter that directly impacts reaction yields, impurity profiles of subsequent products, and the safety and efficacy of final active pharmaceutical ingredients (APIs). This guide provides an in-depth, objective comparison of key analytical techniques for assessing the purity of this compound, complete with the causality behind experimental choices, detailed protocols, and supporting data.
The Synthetic Landscape: Understanding the Origins of Impurities
The most common laboratory synthesis of this compound involves the direct nitration of 2,3-dimethoxybenzaldehyde (also known as o-veratraldehyde). This electrophilic aromatic substitution is dictated by the directing effects of the methoxy and aldehyde groups on the benzene ring.
The two methoxy groups at positions 2 and 3 are activating, ortho-para directing groups. The aldehyde group at position 1 is a deactivating, meta-directing group. The interplay of these electronic effects primarily directs the incoming nitro group to the 5-position, which is para to the 2-methoxy group and meta to the aldehyde. However, a significant isomeric byproduct, 6-nitro-2,3-dimethoxybenzaldehyde, is also formed due to the ortho-directing influence of the 3-methoxy group.[1]
Therefore, the primary impurity of concern is the 6-nitro isomer . Other potential impurities include the unreacted starting material, 2,3-dimethoxybenzaldehyde , and residual solvents from the reaction and workup.
The following diagram illustrates the synthetic pathway and the formation of the primary byproduct.
Caption: Synthesis of this compound and its primary isomeric impurity.
A Multi-Pronged Approach to Purity Validation
No single analytical technique is sufficient to definitively establish the purity of a synthesized compound. A combination of chromatographic and spectroscopic methods provides a comprehensive and self-validating assessment. The choice of methods should be guided by the principles of specificity, accuracy, precision, and sensitivity, as outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Comparison of Key Analytical Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Absorption of radiofrequency by atomic nuclei in a magnetic field, providing detailed structural information. | Absorption of infrared radiation by molecular vibrations, identifying functional groups. | Measurement of mass-to-charge ratio of ionized molecules, providing molecular weight and fragmentation data. |
| Primary Use | Quantitation of purity and separation of isomers. | Structural elucidation and identification of impurities. Quantitative NMR (qNMR) for purity assessment. | Confirmation of functional groups and comparison to a reference standard. | Confirmation of molecular weight and identification of impurities. |
| Strengths | High resolution, excellent quantitation, and reproducibility. | Unambiguous structure confirmation, can detect non-chromophoric impurities. | Fast, non-destructive, and provides a unique molecular fingerprint. | High sensitivity and specificity for molecular weight determination. |
| Limitations | Requires a chromophore for UV detection, potential for co-elution. | Lower sensitivity than chromatographic methods, requires deuterated solvents. | Not suitable for quantitation of minor impurities. | May not distinguish between isomers without fragmentation analysis. |
Experimental Protocols for Purity Validation
The following protocols are designed to be self-validating, where the results from each technique corroborate the others.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for purity determination due to its high resolving power, which is essential for separating the target 5-nitro isomer from the closely related 6-nitro byproduct. A reversed-phase method is chosen for its versatility with moderately polar aromatic compounds.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is recommended to ensure good separation. A starting condition of 60:40 acetonitrile:water, ramping to 80:20 over 15 minutes can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, where the nitroaromatic system exhibits strong absorbance.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a blank (mobile phase), the starting material (2,3-dimethoxybenzaldehyde) to determine its retention time, and the synthesized product. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Caption: Workflow for HPLC Purity Assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H NMR provides an orthogonal assessment of purity. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern, allowing for clear differentiation between the 5-nitro and 6-nitro isomers.
Experimental Protocol:
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the synthesized product in approximately 0.7 mL of the deuterated solvent in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis:
-
¹H NMR: For the desired 5-nitro product, two aromatic protons will appear as doublets with a small meta-coupling constant. The 6-nitro isomer will show two singlets in the aromatic region. The unreacted starting material will have a more complex aromatic splitting pattern. Purity can be estimated by comparing the integration of the product's aromatic protons to any impurity signals.
-
¹³C NMR: The carbon chemical shifts, particularly of the aldehyde and the nitro-substituted carbons, will differ between the isomers, providing further structural confirmation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a rapid and non-destructive technique to confirm the presence of key functional groups in the synthesized product. While not ideal for quantifying isomeric impurities, it serves as an excellent identity check.
Experimental Protocol:
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the dry, solid product is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Analysis: The spectrum should be compared to a reference spectrum if available. Key characteristic peaks to identify are:
-
~2850 and ~2750 cm⁻¹: C-H stretch of the aldehyde.
-
~1700 cm⁻¹: C=O stretch of the aldehyde.
-
~1520 and ~1340 cm⁻¹: Asymmetric and symmetric NO₂ stretching vibrations.
-
~1270 and ~1020 cm⁻¹: C-O stretching of the methoxy groups.
-
Mass Spectrometry (MS)
Rationale: Mass spectrometry confirms the molecular weight of the synthesized product, ruling out unexpected products from the reaction. When coupled with a chromatographic technique (like GC-MS or LC-MS), it can also help identify impurities.
Experimental Protocol:
-
Instrumentation: Mass spectrometer, often coupled with a GC or LC system.
-
Ionization: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Analysis: The mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of this compound (C₉H₉NO₅, MW: 211.17 g/mol ).[5] Fragmentation patterns can provide further structural information but may not be sufficient to distinguish between the 5-nitro and 6-nitro isomers without careful analysis and comparison.
Conclusion: An Integrated Approach to Ensure Confidence
Validating the purity of a synthesized intermediate like this compound is a non-negotiable step in the workflow of research and drug development. A single method, while informative, can be misleading. By employing a suite of orthogonal techniques—the quantitative power of HPLC, the structural certainty of NMR, the functional group confirmation of FTIR, and the molecular weight verification of MS—a scientist can build a self-validating and robust data package. This integrated approach not only ensures the quality of the material for subsequent synthetic steps but also aligns with the rigorous standards of scientific integrity and regulatory expectations.
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A Senior Application Scientist's Guide to Caged Neurotransmitters: A Comparative Analysis for Precision Neurostimulation
For researchers, neuroscientists, and drug development professionals, the ability to precisely control neuronal activity in space and time is paramount. Caged neurotransmitters, photolabile molecules that release their active form upon light stimulation, offer an unparalleled tool for achieving this control. This guide provides an in-depth comparative study of commonly used caged neurotransmitters, focusing on their performance, underlying chemical principles, and practical application in experimental settings. We will delve into the critical parameters that dictate their efficacy, explore the nuances of their use, and provide the foundational knowledge to empower you to make informed decisions for your research.
The Principle of Photochemical Caging and Uncaging
The core concept behind caged compounds is the temporary inactivation of a biologically active molecule, such as a neurotransmitter, by covalently attaching a photoremovable protecting group (the "cage").[1][2] This renders the neurotransmitter biologically inert.[1] Upon illumination with a specific wavelength of light, the photolabile bond cleaves, rapidly releasing the active neurotransmitter in a process known as "uncaging." This technique allows for precise spatiotemporal control over neurotransmitter concentration, mimicking synaptic release with high fidelity.[1]
The choice of a caged compound is dictated by several key photochemical and biological properties that we will explore in this guide. A critical aspect is the efficiency of light absorption and the subsequent release of the neurotransmitter, which is a product of the extinction coefficient (ε) and the quantum yield (Φ).[2] For two-photon applications, the two-photon action cross-section (δu) is the relevant measure of uncaging efficiency.
Diagram of the Uncaging Process
Caption: General workflow of neurotransmitter uncaging, from photoactivation to biological response.
Comparative Analysis of Caged Neurotransmitters
The selection of a caged neurotransmitter is a critical experimental decision. Below, we compare the key performance metrics of some of the most widely used caged compounds for glutamate, GABA, and other neurotransmitters.
Caged Glutamate Derivatives
Glutamate is the primary excitatory neurotransmitter in the central nervous system, making caged glutamate a cornerstone of modern neuroscience research.[3] Several generations of caged glutamate compounds have been developed, each with distinct advantages and disadvantages.
| Compound | 1P λmax (nm) | Quantum Yield (Φ) | 2P λmax (nm) | 2P Action Cross-Section (δu) (GM) | Key Features & Considerations |
| MNI-Glu | ~340 | 0.08 | ~730 | 0.06 | The most widely used and well-characterized caged glutamate for two-photon uncaging.[4] However, it exhibits significant off-target antagonism of GABA-A receptors at concentrations used for 2P experiments.[3][5] |
| DNI-Glu | ~350 | ~0.5 (approx. 7x MNI-Glu) | ~720 | Higher than MNI-Glu | Higher quantum yield allows for use at lower, less toxic concentrations.[6] |
| CDNI-Glu | ~330 | 0.50 | ~720 | 0.06 | High quantum yield and good two-photon sensitivity.[6] |
| RuBi-Glutamate | ~450 | 0.13 | ~800 | 0.14 | Excitable with visible light, reducing potential phototoxicity. Shows less antagonism of GABA-A receptors compared to MNI-glutamate.[4] |
Note on Off-Target Effects: A crucial consideration for many caged glutamate compounds, particularly MNI-glutamate, is their antagonistic effect on GABA-A receptors at the millimolar concentrations often required for two-photon uncaging.[3][5] This can lead to unintended network hyperexcitability. RuBi-Glutamate shows reduced, though still present, GABA-A antagonism.[4] Newer "cloaked" caged compounds are being developed to mitigate these off-target effects.[7]
Caged GABA Derivatives
GABA is the principal inhibitory neurotransmitter in the brain. Caged GABA allows for the precise initiation of inhibitory signals, crucial for studying synaptic integration and network dynamics.
| Compound | 1P λmax (nm) | Quantum Yield (Φ) | 2P λmax (nm) | 2P Action Cross-Section (δu) (GM) | Key Features & Considerations |
| CDNI-GABA | ~350 | ~0.6 | ~720 | - | One of the first efficient caged GABA compounds for two-photon uncaging.[8] |
| RuBi-GABA | ~450 | - | ~800 | - | Popular for one-photon uncaging with visible light.[8] Like RuBi-Glutamate, it offers an alternative to UV-sensitive compounds. |
| DEAC450-GABA | ~450 | 0.39 | ~900 | - | Red-shifted excitation spectrum allows for two-color uncaging experiments when paired with UV-sensitive caged compounds like CDNI-glutamate.[9][10] |
Other Caged Neurotransmitters
The principles of caging have been applied to a range of other neurotransmitters, expanding the toolkit for neuroscientists.
| Neurotransmitter | Caged Compound Example | Quantum Yield (Φ) | Excitation | Key Features & Considerations |
| Acetylcholine | Caged Nicotinic Agonist (DPNB-ABT594) | 0.20 | 1P & 2P | Caging acetylcholine itself is challenging; therefore, agonists are often caged. This compound is effective for studying nicotinic acetylcholine receptors.[11][12] |
| Serotonin | RuBi-5-HT | 0.034 | Visible Light (1P & 2P) | Enables photoactivation of serotonin receptors with high spatiotemporal resolution.[13][14] |
| Dopamine | Caged Dopamine (e.g., CyHQ-O-DA) | - | 1P & 2P | Allows for the study of dopamine signaling in pathways related to reward and motor control.[15] |
| Noradrenaline | CNV-NA | - | UV Light | Chemically stable and suitable for neurophysiology experiments in brain slices.[16] |
Signaling Pathways Activated by Uncaged Neurotransmitters
The release of a neurotransmitter from its cage initiates a cascade of downstream signaling events. Understanding these pathways is crucial for interpreting experimental results.
Glutamatergic Synaptic Transmission
Caption: Simplified signaling pathway of excitatory neurotransmission following glutamate uncaging.
GABAergic Synaptic Transmission
Caption: Simplified signaling pathway of inhibitory neurotransmission following GABA uncaging.
Experimental Protocols: A Guide to Two-Photon Glutamate Uncaging in Brain Slices
This protocol provides a generalized workflow for performing two-photon glutamate uncaging on neurons in acute brain slices, a common application for studying synaptic function with high spatiotemporal resolution.[4][17][18]
Experimental Workflow
Caption: Step-by-step workflow for a typical two-photon glutamate uncaging experiment.
Step-by-Step Methodology
-
Preparation of Acute Brain Slices:
-
Prepare acute brain slices (e.g., hippocampal or cortical) from the animal model of choice according to established protocols.[4]
-
Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).
-
-
Electrophysiology:
-
Transfer a slice to the recording chamber of a two-photon microscope.
-
Perform whole-cell patch-clamp recordings from the neuron of interest. This will allow for the measurement of synaptic currents or potentials.
-
-
Application of Caged Glutamate:
-
Two-Photon Imaging and Targeting:
-
Use the two-photon microscope to visualize the dendritic architecture of the patched neuron.
-
Identify individual dendritic spines to be targeted for uncaging.
-
-
Two-Photon Uncaging:
-
Position the uncaging laser beam adjacent to the head of the targeted spine.
-
Deliver a brief, focused laser pulse (e.g., 0.5-1 ms duration at 720 nm for MNI-glutamate) to photolyze the caged compound.[18] The laser power should be carefully titrated to elicit a physiological-like response.
-
-
Data Acquisition:
-
Simultaneously record the electrophysiological response (uncaging-evoked excitatory postsynaptic current, uEPSC, or potential, uEPSP) using the patch-clamp amplifier.
-
-
Data Analysis:
-
Analyze the amplitude, rise time, and decay kinetics of the recorded uEPSCs/uEPSPs to characterize the synaptic response.
-
Self-Validation and Controls:
-
Control for Laser-Induced Damage: Deliver laser pulses to areas without spines to ensure that the light itself does not evoke a response.
-
Confirm Receptor Specificity: Apply appropriate antagonists (e.g., AMPA and NMDA receptor blockers) to confirm that the recorded currents are mediated by glutamate receptors.
-
Monitor Cell Health: Continuously monitor the health of the patched neuron through its electrophysiological properties (e.g., resting membrane potential, input resistance).
Conclusion: Choosing the Right Tool for the Job
Caged neurotransmitters are powerful tools that provide an unprecedented level of control for dissecting neural circuits. The choice of the optimal caged compound depends on the specific experimental question and available equipment. For two-photon applications requiring high spatial resolution, MNI-glutamate remains a widely used, albeit imperfect, standard. Newer compounds like DNI-glutamate and RuBi-glutamate offer advantages in terms of higher quantum yields and reduced off-target effects, respectively. For multi-modal experiments, chromatically distinct caged compounds like DEAC450-GABA open the door for orthogonal control of excitatory and inhibitory inputs.
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- 10. Wavelength-Selective One- and Two-Photon Uncaging of GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optical probing of acetylcholine receptors on neurons in the medial habenula with a novel caged nicotine drug analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optical probing of acetylcholine receptors on neurons in the medial habenula with a novel caged nicotine drug analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Visible-Light-Sensitive Caged Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RuBi-5-HT, caged-serotonin compound (ab146049) | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. High quantum yield carbon dots and nitrogen-doped carbon dots as fluorescent probes for spectroscopic dopamine detection in human serum - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 17. escholarship.org [escholarship.org]
- 18. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2,3-Dimethoxy-5-nitrobenzaldehyde and Its Alternatives in Photocaging Applications
For researchers, scientists, and drug development professionals engaged in the precise spatiotemporal control of bioactive molecules, the selection of an appropriate photolabile protecting group (PPG), or "caging" group, is a critical experimental decision. Among the arsenal of available PPGs, the o-nitrobenzyl scaffold has proven to be a versatile and widely adopted framework. This guide provides an in-depth technical comparison of 2,3-dimethoxy-5-nitrobenzaldehyde, a key building block for a specific class of o-nitrobenzyl PPGs, and its structural isomers and other alternatives. We will delve into the nuanced advantages conferred by its unique substitution pattern, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their specific applications.
The Landscape of o-Nitrobenzyl Photolabile Protecting Groups: A Brief Overview
The efficacy of an o-nitrobenzyl PPG is primarily dictated by its photophysical and photochemical properties, including its absorption maximum (λmax), molar extinction coefficient (ε), and the quantum yield of photolysis (Φ). These parameters collectively determine the efficiency of the uncaging process upon irradiation. The core mechanism of photolysis for o-nitrobenzyl derivatives involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate that subsequently rearranges to release the caged molecule and form a nitrosobenzaldehyde byproduct.[1]
Substituents on the aromatic ring play a crucial role in modulating these properties. Electron-donating groups, such as methoxy groups, are known to cause a bathochromic (red) shift in the absorption spectrum, allowing for the use of longer, less phototoxic wavelengths for uncaging.[2] This has led to the development of various dimethoxy-substituted nitrobenzaldehyde derivatives, with the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, also known as the nitroveratryl (NV) group, being one of the most popular and well-characterized.[3][4]
This guide will focus on the less ubiquitous but strategically important this compound and explore the potential advantages its substitution pattern offers over the more common isomers.
The 2,3-Dimethoxy Advantage: Unraveling the Impact of Methoxy Group Positioning
While direct, side-by-side comparative studies detailing the photophysical properties of the 2,3-dimethoxy-5-nitrobenzyl PPG against all its isomers are not extensively documented in a single source, we can infer its advantages by synthesizing information from various studies on related compounds and understanding the underlying electronic and steric effects.
Potential for Fine-Tuning Photophysical Properties
The positioning of the methoxy groups at the 2- and 3-positions, ortho and meta to the nitro group and the aldehyde, respectively, creates a unique electronic environment. This can influence the excited state properties and the subsequent photochemical reaction pathway. While the 4,5-dimethoxy substitution in the widely used DMNB caging group provides a significant red-shift in absorption, the 2,3-dimethoxy pattern offers a different electronic distribution that could potentially be advantageous in specific contexts.[2][3]
It is hypothesized that the ortho-methoxy group in the 2,3-dimethoxy isomer can influence the conformation of the nitro group, potentially affecting the efficiency of the initial hydrogen abstraction step. Further research is needed to fully elucidate the impact of this substitution on the quantum yield and photorelease kinetics compared to other isomers.
Modulating Byproduct Reactivity
A critical consideration in any photocaging experiment is the reactivity of the photolysis byproducts. The o-nitrosobenzaldehyde derivative formed after uncaging can be reactive and potentially interfere with the biological system under investigation.[4] The substitution pattern on the resulting nitrosobenzaldehyde can alter its electronic properties and steric hindrance, thereby influencing its reactivity. The 2,3-dimethoxy-5-nitrosobenzaldehyde byproduct may exhibit different reactivity profiles compared to the 4,5-dimethoxy-2-nitrosobenzaldehyde generated from DMNB-caged compounds, a factor that could be crucial in sensitive biological assays.
Comparative Data: A Look at Related Dimethoxy-Nitrobenzyl Derivatives
To provide a quantitative basis for comparison, the following table summarizes key photophysical data for the well-characterized 4,5-dimethoxy-2-nitrobenzyl (DMNB) protecting group, which serves as a benchmark in the field. While specific data for the 2,3-dimethoxy-5-nitrobenzyl group is sparse in comparative literature, the data for DMNB highlights the properties that are sought after in a PPG.
| Photolabile Protecting Group | Typical λmax (nm) | Typical Quantum Yield (Φ) | Key Applications & Remarks |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) | ~350-360 | 0.001 - 0.05 (leaving group dependent) | Widely used for caging nucleotides, neurotransmitters, and carboxylic acids. Red-shifted absorption allows for use of less damaging wavelengths.[3][4] |
| 2,3-Dimethoxy-5-nitrobenzyl | Data not readily available in direct comparison | Data not readily available in direct comparison | Potential for altered photophysical properties and byproduct reactivity due to unique substitution pattern. |
The variability in the quantum yield of DMNB underscores the significant influence of the leaving group on the uncaging efficiency.[4] This highlights the importance of empirical validation for each specific caged compound.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a caged compound using a dimethoxy-nitrobenzaldehyde derivative and its subsequent photolysis.
Synthesis of a Caged Carboxylic Acid
This protocol describes a general method for caging a carboxylic acid with a dimethoxy-nitrobenzyl bromide.
Materials:
-
Carboxylic acid of interest
-
2,3-Dimethoxy-5-nitrobenzyl bromide (or other desired isomer)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous DMF.
-
Add the 2,3-dimethoxy-5-nitrobenzyl bromide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the caged carboxylic acid.
Diagram of a General Caging Workflow
Caption: A generalized workflow for the synthesis and photolytic cleavage of a caged compound.
Photolysis of a Caged Compound
Materials:
-
Caged compound dissolved in a suitable buffer or solvent
-
Light source with appropriate wavelength and intensity (e.g., mercury arc lamp with filters, LED, or laser)
-
Cuvette or appropriate reaction vessel
-
Analytical instrument for monitoring the release of the active molecule (e.g., HPLC, mass spectrometer, or a biological detector)
Procedure:
-
Prepare a solution of the caged compound at the desired concentration in a photolysis-compatible buffer or solvent.
-
Transfer the solution to a suitable reaction vessel.
-
Irradiate the sample with a light source of the appropriate wavelength (typically >350 nm for dimethoxy-nitrobenzyl derivatives). The duration and intensity of irradiation will need to be optimized for the specific caged compound and experimental setup.
-
Monitor the release of the uncaged molecule using a suitable analytical technique.
-
For quantitative analysis of the quantum yield, a chemical actinometer should be used to measure the photon flux of the light source.
Conclusion and Future Perspectives
This compound represents a valuable, albeit less explored, building block for the synthesis of photolabile protecting groups. While the widely used 4,5-dimethoxy isomer (DMNB) has a well-established track record, the unique electronic and steric properties conferred by the 2,3-dimethoxy substitution pattern warrant further investigation. The potential to fine-tune photophysical properties and alter the reactivity of the photolytic byproduct makes this isomer an intriguing candidate for specialized applications where the performance of standard PPGs may be suboptimal.
Future research should focus on the systematic synthesis and characterization of a series of caged compounds derived from this compound and its isomers. Direct comparative studies of their absorption spectra, quantum yields, and photorelease kinetics will be instrumental in delineating the specific advantages of each substitution pattern. Such data will provide a more complete picture of the structure-property relationships within the dimethoxy-nitrobenzyl class of PPGs, enabling researchers to make more strategic choices in the design of their photocaging experiments.
References
- Barltrop, J. A., & Schofield, P. (1962). Photosensitive Protective Groups. Journal of the Chemical Society, 4758-4765.
- Patchornik, A., Amit, B., & Woodward, R. B. (1970). Photosensitive protecting groups. Journal of the American Chemical Society, 92(21), 6333–6335.
- Specht, A., et al. (2006). New Photoremovable Protecting Groups for Carboxylic Acids with High Photolytic Efficiencies at Near-UV Irradiation. Application to the Photocontrolled Release of L-Glutamate. Chemistry – A European Journal, 12(1), 211-221.
- Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6313-6387.
- Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.
- Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups.
- Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular dynamics.
-
Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]
Sources
The Kinetics of Light-Triggered Release: A Comparative Guide to 2,3-Dimethoxy-5-nitrobenzaldehyde and its Alternatives
For researchers, scientists, and drug development professionals, the precise spatiotemporal control over the release of bioactive molecules is a paramount objective. Photolabile protecting groups (PPGs), or "caging" groups, offer an elegant solution, enabling the liberation of a molecule of interest with a pulse of light. Among the classical choices, 2,3-Dimethoxy-5-nitrobenzaldehyde (DMNB) has been a workhorse. However, the expanding toolkit of photochemistry now presents several alternatives with distinct kinetic and photophysical properties.
This guide provides an in-depth kinetic analysis of photorelease from DMNB and objectively compares its performance with prominent alternatives, namely coumarin- and BODIPY-based caging groups. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources to empower you in selecting the optimal caging strategy for your research.
The Enduring Utility of the Nitrobenzyl Cage: A Closer Look at DMNB
The 2-nitrobenzyl scaffold, to which DMNB belongs, has been a cornerstone of caged compound chemistry for decades. Its mechanism of photorelease, while effective, is a multi-step process that dictates its kinetic profile.
The Photorelease Pathway of DMNB
Upon absorption of UV light, the DMNB cage undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. This transient species then rearranges and ultimately cleaves to release the caged molecule and 2,3-dimethoxy-5-nitrosobenzaldehyde as a byproduct.[1][2] The rate of release is often limited by the decay of the aci-nitro intermediate.[3]
Caption: Photorelease mechanism of a DMNB-caged compound.
Kinetic Profile of DMNB
The photorelease from DMNB-caged compounds is typically characterized by quantum yields (Φ) in the range of 0.01 to 0.1 and photorelease rates on the order of microseconds to milliseconds.[1][3] These parameters are highly dependent on the nature of the caged molecule and the solvent environment. For instance, the rate-limiting decay of the aci-nitro intermediate can be influenced by solvent polarity and proticity.[3]
The Rise of Visible-Light Absorbing Cages: Coumarins and BODIPYs
A significant limitation of nitrobenzyl-based cages like DMNB is their reliance on UV light for activation, which can be phototoxic to biological samples and has limited tissue penetration. This has driven the development of PPGs that absorb in the visible spectrum.
Coumarin-Based Caging Groups
Coumarin derivatives, such as 7-(diethylamino)coumarin (DEAC) and 6-bromo-7-hydroxycoumarin (Bhc), have emerged as popular alternatives.[4][5][6] Their extended π-systems shift their absorption maxima to longer wavelengths, often into the blue-green region of the spectrum.[7] The photorelease mechanism of coumarins typically involves a heterolytic cleavage from an excited singlet state.[7]
BODIPY-Based Caging Groups
Boron-dipyrromethene (BODIPY) dyes represent a versatile platform for creating PPGs with absorption profiles extending into the red and near-infrared regions.[8][9] Their exceptionally high molar extinction coefficients contribute to efficient light absorption.[7] The uncaging mechanism can be tuned, but often involves photoinduced electron transfer.[7] A distinct advantage of BODIPY cages is their inherent fluorescence, which can be exploited for tracking the caged compound.
A Head-to-Head Comparison: DMNB vs. Coumarins vs. BODIPYs
The choice of a caging group should be guided by the specific requirements of the experiment, including the desired wavelength of activation, required release kinetics, and tolerance for phototoxicity. The following table provides a comparative overview of key performance parameters.
| Caging Group Family | Typical λmax (nm) | Quantum Yield (Φ) | Photorelease Rate (krelease) (s-1) | Key Advantages | Key Disadvantages |
| DMNB | 340 - 360 | 0.01 - 0.1 | 102 - 105 | Well-established chemistry, predictable byproducts. | UV activation, moderate quantum yield. |
| Coumarin (e.g., Bhc, DEAC) | 350 - 450 | 0.01 - 0.2[4][10] | 107 - 108[2] | Visible light activation, high two-photon cross-section.[1] | Can be fluorescent, potentially interfering with imaging. |
| BODIPY | 500 - 700+ | 0.001 - 0.65[11][12] | Variable, can be very fast. | Long wavelength activation, high ε, often fluorescent.[7] | Synthesis can be complex, potential for photobleaching. |
Note: The values presented are general ranges and can vary significantly depending on the specific caged molecule, substitution pattern on the caging group, and experimental conditions.
Experimental Guide to Kinetic Analysis of Photorelease
To empower researchers to conduct their own comparative studies, we provide detailed, self-validating protocols for the kinetic analysis of photorelease using flash photolysis and HPLC.
Experimental Workflow
Caption: Experimental workflow for kinetic analysis of photorelease.
Protocol 1: Kinetic Analysis by Flash Photolysis
Flash photolysis is the gold standard for measuring the rates of rapid photoreactions.[13][14] This technique uses a short, intense light pulse (the "flash") to initiate the photorelease and a second, weaker light source to monitor the change in absorbance of a transient species or the final product over time.
Instrumentation:
-
Pulsed laser or flash lamp for photolysis (e.g., Nd:YAG laser with appropriate wavelength selection).
-
Continuous wave lamp (e.g., xenon arc lamp) as a probe beam.
-
Monochromator to select the monitoring wavelength.
-
Photomultiplier tube (PMT) or photodiode detector.
-
Digital oscilloscope for data acquisition.
Procedure:
-
Sample Preparation: Prepare a solution of the caged compound in the desired buffer or solvent at a concentration that gives an absorbance of ~0.1-0.3 at the photolysis wavelength in a 1 cm pathlength cuvette. Degas the solution by bubbling with an inert gas (e.g., argon) to prevent quenching by oxygen.
-
Instrument Setup:
-
Align the photolysis beam and the probe beam to intersect within the sample cuvette.
-
Set the monochromator to a wavelength where a significant change in absorbance is expected upon photorelease (e.g., the λmax of the photoproduct or a wavelength where the caged compound absorbs and the product does not).
-
Adjust the detector voltage to obtain a stable baseline signal.
-
-
Data Acquisition:
-
Trigger the flash and simultaneously acquire the change in absorbance as a function of time using the oscilloscope.[15]
-
Record the transient absorbance trace for a duration sufficient to observe the complete reaction.
-
Acquire multiple traces and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The photorelease rate constant (krelease) can be determined by fitting the transient absorbance data to an appropriate kinetic model (e.g., a single exponential decay for a first-order reaction).
-
Protocol 2: Quantum Yield Determination by HPLC
The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules reacted divided by the number of photons absorbed. Determination of Φ requires careful actinometry to quantify the light dose.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or fluorescence).
-
A suitable analytical column (e.g., C18 reversed-phase).
-
A calibrated light source (e.g., a laser or a lamp with a power meter).
-
A chemical actinometer (e.g., potassium ferrioxalate).
Procedure:
-
Actinometry: Determine the photon flux of the light source at the irradiation wavelength using a standard chemical actinometer. This is a critical step for accurate quantum yield determination.
-
Sample Preparation: Prepare a solution of the caged compound of known concentration.
-
Irradiation:
-
Irradiate a known volume of the sample solution for a specific time, ensuring that the conversion is kept low (<10%) to avoid complications from product absorption.
-
Simultaneously, irradiate a solution of the chemical actinometer under identical conditions.
-
-
HPLC Analysis:
-
Inject the irradiated sample and a series of standards of the photoreleased molecule onto the HPLC system.
-
Develop a suitable gradient elution method to separate the caged compound, the photoreleased molecule, and any byproducts.[16][17]
-
Quantify the amount of photoreleased molecule by integrating the corresponding peak area and comparing it to the calibration curve.
-
-
Calculation of Quantum Yield:
-
Calculate the number of photons absorbed by the sample.
-
Calculate the number of molecules of product formed.
-
The quantum yield (Φ) is the ratio of moles of product formed to moles of photons absorbed.
-
Conclusion and Future Perspectives
The kinetic analysis of photorelease is crucial for the rational design and application of caged compounds. While DMNB remains a valuable tool, particularly due to its well-understood chemistry, the emergence of visible-light-sensitive coumarin and BODIPY-based cages has opened new avenues for controlling biological processes with greater precision and reduced phototoxicity.
The choice of a caging group is not a one-size-fits-all decision. Researchers must carefully consider the specific demands of their experimental system. The protocols and comparative data presented in this guide are intended to provide a solid foundation for making informed decisions and for conducting rigorous kinetic analyses. As the field of photopharmacology continues to evolve, we can anticipate the development of even more sophisticated caging strategies with enhanced kinetic properties, longer activation wavelengths, and novel release mechanisms, further expanding our ability to interrogate and control the intricate machinery of life.
References
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- Fournier, L., Gauron, C., Lame, P.-L., Nugeyre, D., Tarpin, M., Dubar, A., ... & Jullien, L. (2013). A Blue-Absorbing Photolabile Protecting Group for in Vivo Chromatically Orthogonal Photoactivation. ACS Chemical Biology, 8(7), 1528-1536.
- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.
- Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
- Shembekar, N., Cha, A., Chen, Y., & Lawrence, D. S. (2007). The design and synthesis of a visible light-sensitive caging group. Journal of the American Chemical Society, 129(41), 12574-12575.
- Barth, A., Hauser, K., Mäntele, W., Corrie, J. E. T., & Trentham, D. R. (1995). Photochemical release of ATP from" Caged ATP" studied by time-resolved infrared spectroscopy. Journal of the American Chemical Society, 117(41), 10311-10316.
- Furuta, T., Wang, S. S.-H., Dantzker, J. L., Dore, T. M., Bybee, W. J., Callaway, E. M., ... & Tsien, R. Y. (1999). Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two-photon photolysis. Proceedings of the National Academy of Sciences, 96(5), 1976-1981.
- BenchChem. (2025). A Comparative Guide to Photolabile Protecting Groups for Researchers and Drug Development Professionals. BenchChem Technical Guides.
- Kaplan, J. H., Forbush III, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na: K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929-1935.
- Ferenczi, M. A., Homsher, E., & Trentham, D. R. (1984). The kinetics of force production in skinned muscle fibres of the rabbit. The Journal of Physiology, 352(1), 575-599.
- Walker, J. W., Reid, G. P., McCray, J. A., & Trentham, D. R. (1988). Photolabile 1-(2-nitrophenyl) ethyl phosphate esters of adenine nucleotide analogues. Synthesis and mechanism of photolysis. Journal of the American Chemical Society, 110(21), 7170-7177.
- McCray, J. A., & Trentham, D. R. (1989). Properties and uses of photoreactive caged compounds. Annual Review of Biophysics and Biophysical Chemistry, 18(1), 239-270.
- Gurney, A. M., & Lester, H. A. (1987). Light-flash physiology with synthetic photosensitive compounds. Physiological Reviews, 67(2), 583-617.
- Gurney, A. M. (1994). Flash photolysis of caged compounds. In Microelectrode techniques (pp. 389-406). Humana Press.
- Adams, S. R., & Tsien, R. Y. (1993). Controlling cell chemistry with caged compounds. Annual Review of Physiology, 55(1), 755-784.
- Corrie, J. E., & Trentham, D. R. (1993). Caged nucleotides and neurotransmitters. In Bioorganic photochemistry (pp. 243-305). Springer, Berlin, Heidelberg.
- Vernier Science Educ
- Lee, H. M., Larson, D. R., & Lawrence, D. S. (2009). Illuminating the chemistry of life: design, synthesis, and applications of “caged” and related photoresponsive compounds. ACS Chemical Biology, 4(6), 409-427.
- Ellis-Davies, G. C. R., Matsuzaki, M., & Kasai, H. (2007). 4-Carboxymethoxy-5, 7-dinitroindolinyl-Glu: an improved caged glutamate for expeditious ultraviolet and two-photon photolysis in brain slices. Journal of Neuroscience, 27(26), 6923-6927.
- Goeldner, M., & Givens, R. (Eds.). (2005). Dynamic studies in biology: phototriggers, photoswitches and caged biomolecules. John Wiley & Sons.
- Yuste, R. (2005). Caged neurotransmitters. Neuron, 46(4), 531-533.
- Winter, A. H., & Toste, F. D. (2012). Visible-light-mediated cleavage of carbon–heteroatom bonds with a bodipy-based photoremovable protecting group. Journal of the American Chemical Society, 134(28), 11334-11337.
- Femtonics. (n.d.). Caged Neurotransmitters.
- Govan, J. M., Miller, E. W., & Toste, F. D. (2016). BODIPY-based photoremovable protecting groups for amines. Organic Letters, 18(1), 148-151.
- Bochet, C. G. (2002). Wavelength-selective deprotection of photolabile protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (1), 125-142.
- Truman ChemLab. (2009).
- Wang, L., & He, G. (2017). Photolysis of Caged-GABA Rapidly Terminates Seizures In Vivo: Concentration and Light Intensity Dependence. Frontiers in Neurology, 8, 215.
- Ellis-Davies, G. C. R. (2008). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Neuroscience, 2(2), 118.
- Carlson, C. (2018).
- Gurney, A. M. (1991). Flash photolysis of caged compounds. In Cellular neurobiology (pp. 179-196).
- Creative Proteomics. (2015). HPLC Method for Detecting Amino Acid.
- Zayat, L., Baraldo, L., Etchenique, R., & Salierno, G. (2007). Photorelease of GABA with visible light using an inorganic caging group. Frontiers in Neuroscience, 1(1), 35.
- López-Corrales, M., Rovira, A., Gandioso, A., Bosch, M., Nonell, S., & Marchán, V. (2020). Transformation of COUPY Fluorophores into a Novel Class of Visible Light‐Cleavable Photolabile Protecting Groups. Chemistry–A European Journal, 26(50), 11449-11453.
- Weinstain, R., Slanina, T., Kand, D., & Klán, P. (2010). A new visible light-sensitive photolabile protecting group for amines. Organic Letters, 12(16), 3732-3735.
- Bhandare, P., Madhavan, P., Rao, B. M., & Rao, N. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
- Al-healy, F. M., Ali, W., & Abdulrahman, S. H. (2016). Determination of amino acids by different methods. Journal of Pharmaceutical, Chemical and Biological Sciences, 4(2), 241-253.
- Dionex. (n.d.). Amino Acid Analysis by HPLC.
- Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS Chemical Biology, 3(3), 142-155.
- Scaiano, J. C., & George, M. V. (1983). Photochemistry of o-nitrobenzaldehyde and related studies. The Journal of Physical Chemistry, 87(9), 1513-1517.
- PubChem. (n.d.). 2,3-Dihydroxy-5-nitrobenzaldehyde.
- ResearchGate. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
- PubChem. (n.d.). 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde.
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Safety Operating Guide
Hazard Assessment: Understanding the "Why" Behind the Procedure
As a Senior Application Scientist, ensuring that our partners in research and development can conduct their work safely and effectively is paramount. This guide moves beyond mere compliance, offering a framework for the proper disposal of 2,3-Dimethoxy-5-nitrobenzaldehyde grounded in the principles of chemical reactivity, regulatory diligence, and operational safety. Our goal is to empower you to manage chemical waste with confidence and precision.
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound is not an inert substance; its functional groups—nitro and aldehyde—dictate its handling and disposal requirements. The primary hazards are associated with irritation and the broader risks typical of nitroaromatic compounds.
A failure to appreciate these properties can lead to improper segregation, creating risks of dangerous chemical reactions within waste containers, and potential non-compliance with federal and local regulations.
Table 1: Summary of Hazard Profile for this compound
| Hazard Classification | GHS Category | Practical Implication for Handling and Disposal |
| Skin Irritation | Category 2 | Direct contact can cause irritation. Mandates the use of nitrile gloves and a lab coat. Contaminated PPE must be disposed of as hazardous waste. |
| Serious Eye Irritation | Category 2 | Poses a significant risk to vision upon contact. Requires ANSI-rated safety glasses or goggles. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation if inhaled as a dust. Handling should occur in a well-ventilated area or a chemical fume hood. |
| Aromatic Nitro Compound | N/A | Aromatic nitro compounds can be reactive and may pose an explosion risk under specific conditions (e.g., heat, shock, or reaction with certain chemicals).[1] This dictates strict segregation from incompatible waste streams. |
Regulatory Framework: The RCRA Mandate
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] RCRA gives the EPA the authority to control hazardous waste from its creation to its ultimate disposal—a concept known as "cradle-to-grave" management.[2]
A core component of RCRA is the "hazardous waste determination," a process the waste generator must perform.[3] A waste is deemed hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[4][5]
For this compound, while not typically a "listed" waste, its classification as a nitroaromatic compound warrants careful consideration of the Reactivity characteristic.[1] Furthermore, any solution containing this compound may exhibit other characteristics depending on the solvent used. Therefore, it must be managed as a hazardous waste to ensure full compliance.[6][7]
Disposal Workflow and Protocols
The following protocols provide a systematic approach to managing this compound waste, from the point of generation to final collection.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A standard laboratory coat.
Waste Segregation and Containerization
This is the most critical step in preventing laboratory accidents. Improper segregation is a leading cause of incidents involving chemical waste.
Step-by-Step Protocol:
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container. The container must be marked with the words "Hazardous Waste" and a full description of the contents (e.g., "this compound in Ethanol").[6]
-
Segregate Incompatibles: This compound must be segregated from:
-
Strong Oxidizing Agents: (e.g., nitrates, perchlorates). Mixing can create a risk of fire or explosion.[1]
-
Strong Bases: (e.g., sodium hydroxide). Nitroaromatic compounds can undergo violent decomposition when heated with caustic materials.[1]
-
Aqueous Waste Streams: Unless the compound is in a solvent miscible with water, do not mix with aqueous waste to avoid phase separation and potential environmental release issues.
-
-
Container Management: Keep the waste container closed at all times, except when adding waste.[6] Store the container in a designated satellite accumulation area.
Disposal of Small (Residual) Quantities
For residual amounts on contaminated items (e.g., weighing paper, gloves, TLC plates):
-
Collect Contaminated Solids: Place all contaminated solid materials directly into a designated solid hazardous waste container. This container should be a sealable plastic bag or a lined solid-waste drum.
-
Label Appropriately: The container must be labeled "Hazardous Waste" with a description of the contents (e.g., "Solid Waste contaminated with this compound").
-
Arrange for Pickup: Follow your institution's procedures for having the waste collected by the Environmental Health & Safety (EHS) department.
Disposal of Bulk Quantities and Solutions
For unused product or solutions containing the compound:
-
Transfer to Waste Container: Carefully transfer the material to the designated hazardous waste container as described in section 3.2.
-
Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion.
-
Ensure Proper Labeling: The label must accurately reflect all components of the waste stream, including solvents and their approximate concentrations.
-
Store Securely: Store the container in a secondary containment bin within a well-ventilated area, away from heat sources and incompatible materials.
-
Schedule Disposal: Contact your institution's EHS office for collection and disposal by a licensed hazardous waste vendor.[3]
Spill Management and Decontamination
Even with careful handling, spills can occur. A prepared response is key to mitigating risk.
Minor Spill Cleanup Protocol:
-
Alert Personnel: Inform others in the immediate area.
-
Don Appropriate PPE: Ensure you are wearing the correct PPE before addressing the spill.
-
Contain the Spill: Use an absorbent material (e.g., vermiculite or a commercial spill pad) to cover and absorb the spilled solid or solution. Avoid raising dust.[1]
-
Collect Absorbent: Carefully sweep or scoop the contaminated absorbent material into a designated hazardous waste container.
-
Decontaminate the Surface: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Place the cleaning materials into the solid hazardous waste container.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.[8]
Glassware Decontamination:
-
Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., acetone or ethanol) to remove residual compound. This rinseate must be collected and disposed of as hazardous waste.
-
Wash: Proceed with a standard wash using laboratory detergent and water.
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing waste containing this compound.
Caption: Decision workflow for proper disposal of this compound waste.
By adhering to this guide, you ensure that the disposal of this compound is conducted in a manner that is safe, responsible, and compliant with the highest standards of laboratory practice.
References
- Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 2,5-Dimethoxybenzaldehyde.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 2,3-Dimethoxybenzaldehyde.
-
U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
- Santa Cruz Biotechnology.Safety Data Sheet: 4-Nitrobenzaldehyde.
- Sigma-Aldrich. (2024, August 7). Safety Data Sheet: 4-hydroxy-3,5-dimethoxybenzaldehyde.
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet: 3-Nitrobenzaldehyde.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 3,5-Dimethoxy-4-hydroxybenzaldehyde.
- Carl ROTH.Safety Data Sheet: 3-Nitrobenzaldehyde.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- Alfa Aesar. (2025, September 17). Safety Data Sheet: 2-Hydroxy-3-methoxybenzaldehyde.
-
U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]
- A-State Knowledge Base.Hazardous Waste Management.
- Carl ROTH.Safety Data Sheet: 2-Nitrobenzaldehyde.
-
U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Listings. Retrieved from [Link]
-
Lion Technology Inc. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA [Video]. YouTube. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 2,3-Dimethoxy-5-nitrobenzaldehyde
Hazard Analysis: Understanding the "Why" Behind the Precautions
The safety profile of 2,3-Dimethoxy-5-nitrobenzaldehyde can be inferred by examining its constituent parts. This chemical intuition, backed by data from similar molecules, is the cornerstone of safe laboratory practice.
-
The Aldehyde Group: Benzaldehydes are known irritants. The aldehyde functional group can react with biological macromolecules, leading to irritation of the skin, eyes, and respiratory tract.[1][2] This is a primary route of exposure and a key driver for our PPE selection.
-
The Aromatic Nitro Group: This is the most significant functional group from a toxicological standpoint. Aromatic nitro compounds are known to be toxic and can be absorbed through the skin.[3] A primary systemic risk associated with this class of compounds is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This leads to the principal sign of cyanosis (a blue discoloration of the blood and skin) and can cause headaches, dizziness, and cardiac dysrhythmias. Furthermore, many nitroaromatic compounds are investigated for mutagenic or carcinogenic properties, warranting cautious handling.[1]
-
The Dimethoxy Groups: While generally less reactive, the methoxy groups can influence the molecule's solubility and metabolic pathways, but the primary hazards are dictated by the aldehyde and nitro functionalities.
Given these factors, we must treat this compound as hazardous, assuming it causes skin, eye, and respiratory irritation, is harmful if swallowed, and poses a risk of systemic toxicity through absorption.
Hazard Data Summary from Analogous Compounds
The following table summarizes the GHS hazard classifications found for structurally similar nitro- and dimethoxy-benzaldehydes. This data forms the basis for our recommended safety protocols.
| Hazard Classification | GHS Hazard Statement | Representative Analog Compounds | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | 2-Hydroxy-5-nitrobenzaldehyde, 3-Nitrobenzaldehyde | [4] |
| Skin Irritation | H315: Causes skin irritation | 3-Nitrobenzaldehyde, 2,5-Dimethoxybenzaldehyde | [2][5] |
| Serious Eye Irritation | H319: Causes serious eye irritation | 2-Nitrobenzaldehyde, 4-Nitrobenzaldehyde, Syringaldehyde | [1][6][7] |
| Skin Sensitization | H317: May cause an allergic skin reaction | 4-Nitrobenzaldehyde | [7] |
| Respiratory Irritation | H335: May cause respiratory irritation | 3-Nitrobenzaldehyde, Syringaldehyde | [1][2] |
| Aquatic Hazard | H411/H412: Toxic/Harmful to aquatic life with long lasting effects | 3-Nitrobenzaldehyde, 4-Nitrobenzaldehyde | [7] |
Engineering Controls: The First Line of Defense
Before any personal protective equipment is worn, proper engineering controls must be in place. These are non-negotiable for handling powdered or crystalline aromatic nitro compounds.
-
Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be performed inside a certified chemical fume hood.[8] This is critical to prevent the inhalation of fine dust particles and to contain any potential spills.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[6][9]
-
Accessible Safety Equipment: Ensure that a safety shower and an eyewash station are located close to the workstation and are unobstructed.[5][8]
Mandatory Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. It must be selected and used correctly to be effective.
-
Eye and Face Protection:
-
Safety Goggles: Tight-sealing safety goggles that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory at all times.[4][10][11] They protect against dust particles entering the eyes.
-
Face Shield: When handling larger quantities (>10g) or when there is a significant risk of splashing or dust generation, a full-face shield should be worn over safety goggles.[8][10]
-
-
Skin and Body Protection:
-
Chemical-Resistant Gloves: Standard nitrile gloves may not be sufficient for prolonged contact with aromatic compounds. It is advisable to use nitrile or neoprene gloves and to practice the "double-gloving" technique.[10] Gloves must be inspected for tears or punctures before each use.[4] Crucially, use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[4] Dispose of gloves immediately after handling the compound.
-
Laboratory Coat: A fully buttoned, long-sleeved lab coat is required to protect the skin on the arms and body.[9][10]
-
Additional Protection: For tasks with a higher risk of contamination, such as large-scale transfers or spill clean-ups, consider a PVC apron.[8]
-
-
Respiratory Protection:
-
Under normal conditions within a fume hood, respiratory protection is not typically required. However, if you are cleaning a significant spill outside of a fume hood or if engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) or an equivalent EN 149 approved respirator is necessary to prevent inhalation of the dust.[8][9][10]
-
Safe Handling Workflow
The following diagram outlines the logical flow for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of Aromatic Nitro Compounds.
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the chemical, ensure your fume hood is operational and your full PPE is on. Prepare all necessary glassware and reagents.
-
Aliquotting: Carefully weigh the solid compound within the fume hood. Use a spatula and weighing paper. Avoid creating dust clouds. If dust is generated, allow it to settle before proceeding.
-
Transfer: When transferring the solid to a reaction vessel, do so slowly and carefully. If dissolving, add the solvent to the solid in the vessel to minimize dust.
-
Post-Reaction: All workup and purification steps should remain within the fume hood.
-
Cleanup: Decontaminate all surfaces with an appropriate solvent (e.g., ethanol or acetone) followed by soap and water. Dispose of the cleaning materials as hazardous waste.
Waste Disposal Plan
-
Segregation: Do not mix this waste with other streams unless you have confirmed compatibility. Aromatic nitro compounds should be collected in a dedicated, labeled hazardous waste container.[2]
-
Solid Waste: All contaminated disposables (gloves, weighing paper, paper towels, silica gel) must be placed in a clearly labeled solid hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a labeled liquid hazardous waste container for halogenated or nitrogenous waste, as per your institution's guidelines.
-
Disposal: Do not pour this chemical or its solutions down the drain, as it is potentially toxic to aquatic life.[4][7] All waste must be disposed of through a licensed professional waste disposal service.[2][11]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][9]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][9]
-
Spill: Evacuate the area. For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for disposal. For larger spills, or any spill outside of a fume hood, evacuate the lab and contact your institution's environmental health and safety department.
References
-
Material Safety Data Sheet - 3-Nitro Benzaldehyde 98%. (n.d.). Oxford Lab Fine Chem LLP. [Link]
-
2 – NITRO BENZALDEHYDE Material Safety Data Sheet. (n.d.). Techno PharmChem. [Link]
-
4 – NITRO BENZALDEHYDE Material Safety Data Sheet. (n.d.). Techno PharmChem. [Link]
-
Safety Data Sheet - 2-Hydroxy-3-methoxybenzaldehyde. (2025-09-17). Alfa Aesar. [Link]
-
Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. (2022-05-13). Valsynthese SA. [Link]
-
Aromatic Nitrocompounds. (2011-08-03). ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
Aromatic halogenated amines and nitro-compounds. (n.d.). Croner-i. [Link]
-
Aromatic Nitrocompounds: Physical & Chemical Hazards. (2011-08-18). ILO Encyclopaedia of Occupational Health and Safety. [Link]
Sources
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- 2. cdhfinechemical.com [cdhfinechemical.com]
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- 4. valsynthese.ch [valsynthese.ch]
- 5. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
